molecular formula C10H15O3P B156314 Diethyl phenylphosphonate CAS No. 1754-49-0

Diethyl phenylphosphonate

Cat. No.: B156314
CAS No.: 1754-49-0
M. Wt: 214.2 g/mol
InChI Key: VZEGPPPCKHRYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl phenylphosphonate is a useful research compound. Its molecular formula is C10H15O3P and its molecular weight is 214.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethoxyphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEGPPPCKHRYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169979
Record name Phosphonic acid, phenyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1754-49-0
Record name Diethyl phenylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1754-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, phenyl-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl phenylphosphonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, phenyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl phenylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diethyl phenylphosphonate CAS number 1754-49-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethyl Phenylphosphonate (B1237145) (CAS 1754-49-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphonate (CAS No. 1754-49-0) is an organophosphorus compound with the chemical formula C₁₀H₁₅O₃P.[1][2] It is a colorless to almost colorless clear liquid at room temperature.[2][3] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, safety information, and key applications. While primarily utilized in organic synthesis and as a flame retardant, this guide aims to provide a thorough resource for professionals across various scientific disciplines.[2][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, application, and characterization.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 1754-49-0[1][2][5]
Molecular Formula C₁₀H₁₅O₃P[1][2][5]
Molecular Weight 214.20 g/mol [1][5][6]
Appearance Colorless to Almost colorless clear liquid[2][3]
Boiling Point 110-112 °C at 1 mm Hg[2][7]
Density 1.12 g/cm³[2][7]
Refractive Index 1.4940[2][7]
Flash Point 267 °C[2][8]
Water Solubility <0.2 g/L at 25 °C[2][8]
LogP 2.578[1][9]
SMILES CCOP(=O)(C1=CC=CC=C1)OCC[1][2]
InChI InChI=1S/C10H15O3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3[2][3]

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 7.74-7.82 (m, 2H), 7.48-7.55 (m, 1H), 7.39-7.46 (m, 2H), 3.99-4.17 (m, 4H), 1.28 (td, J = 7.0, 2.3 Hz, 6H)[10]
¹³C NMR (100 MHz, CDCl₃) δ 132.3 (d, J = 3.2 Hz), 131.7 (d, J = 9.9 Hz), 128.4 (d, J = 14.9 Hz), 128.3 (d, J = 187.9 Hz), 62.0 (d, J = 5.2 Hz), 16.3 (d, J = 6.5 Hz)[10]
³¹P NMR (162 MHz, CDCl₃) δ 18.8[10]
HRMS (ESI) m/z 237.0649 ([M+Na]⁺, C₁₀H₁₅O₃PNa⁺ calcd. 237.0651)[10]
IR Spectrum Available[6][11]

Synthesis Protocols

Several synthetic routes for this compound have been reported. Below are detailed experimental protocols for some common methods.

Michaelis-Arbuzov Reaction

This is a classic method for the formation of phosphonates.

Experimental Protocol:

  • A dried 25 mL flask is charged with triethyl phosphite (B83602) (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).[5]

  • The mixture is stirred for 12 hours at room temperature.[5]

  • The crude product is then purified by column chromatography over silica (B1680970) gel (300–400 mesh) using dichloromethane (B109758) (CH₂Cl₂) as the eluent to yield analytically pure this compound.[5]

Copper-Catalyzed Cross-Coupling

This method involves the coupling of a phenylboronic acid with a H-phosphonate diester.

Experimental Protocol:

  • A reaction vessel is charged with phenylboronic acid (0.25 mmol), diethyl H-phosphonate (0.5 mmol), 1,10-phenanthroline (B135089) (0.05 mmol), and copper(I) oxide (Cu₂O) (0.025 mmol) in 2 mL of acetonitrile (B52724) (CH₃CN).[10]

  • The reaction mixture is stirred under an atmosphere of air for 24 hours.[10]

  • Upon completion, the product is isolated and purified using standard techniques.

Nickel-Catalyzed Cross-Coupling of an Aryl Tosylate

This protocol describes a nickel-catalyzed approach.

Experimental Protocol:

  • Under a nitrogen atmosphere, a 10 mL Schlenk tube is charged with the aryl tosylate (0.2 mmol), bis(1,5-cyclooctadiene)nickel(0) (B103923) (3 mol%), a specified ligand (e.g., 2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylaniline, 3 mol%), N,N-diisopropylethylamine (0.6 mmol), and 2 mL of toluene.[5]

  • Diisopropyl phosphite (0.15 mmol) is added to the mixture.[5]

  • The reaction is heated at 110 °C for 10 hours.[5]

  • An additional 0.15 mmol of diisopropyl phosphite is added, and the mixture is stirred at 110 °C for another 14 hours.[5]

  • After cooling, the volatile components are removed, and the residue is purified by short silica column chromatography to afford the desired organophosphorus compound.[5]

Applications

This compound serves as a versatile intermediate and building block in several areas of chemistry.

  • Organic Synthesis: It is utilized as an organophosphine ligand in various organic reactions.[2][7]

  • Flame Retardants: Organophosphorus compounds, including phosphonates, are widely investigated and used as halogen-free flame retardants.[4][12][13] They can act in both the gas phase and the condensed phase to inhibit combustion and promote the formation of a protective char layer.[14][15]

  • Precursor for Heterocyclic Compounds: It can be used as a precursor for the synthesis of various heterocyclic compounds and as a catalyst in the synthesis of complex organic molecules.[8][16]

  • Material Science: It finds applications in the synthesis of organic photoelectric materials, fluorescent probes, and biomarkers.[8][16]

Safety Information

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Hazard H302Harmful if swallowed.[2][3][17]
Hazard H315Causes skin irritation.[17]
Hazard H319Causes serious eye irritation.[17]
Precautionary P264Wash skin thoroughly after handling.[2]
Precautionary P270Do not eat, drink or smoke when using this product.[2]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[18]
Precautionary P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][18]
Precautionary P302+P352IF ON SKIN: Wash with plenty of soap and water.[18]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]
Precautionary P501Dispose of contents/container to an approved waste disposal plant.[2]

Toxicology: The intraperitoneal LD50 in mice is reported as 790 mg/kg.[2][7] The chemical, physical, and toxicological properties have not been thoroughly investigated.[17]

Visualized Workflow

As no biological signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a generalized workflow for a nickel-catalyzed cross-coupling synthesis, a key experimental protocol.

Synthesis_Workflow Workflow for Ni-Catalyzed Synthesis of this compound start Start reagents Charge Schlenk Tube: Aryl Tosylate Ni(cod)₂ Ligand DIPEA Toluene start->reagents Inert Atmosphere (N₂) add_phosphite1 Add Diethyl Phosphite (1st portion) reagents->add_phosphite1 heat1 Heat at 110°C for 10h add_phosphite1->heat1 add_phosphite2 Add Diethyl Phosphite (2nd portion) heat1->add_phosphite2 heat2 Heat at 110°C for 14h add_phosphite2->heat2 workup Cool and Remove Volatiles heat2->workup purification Purify by Column Chromatography workup->purification product This compound purification->product

Caption: Ni-Catalyzed Synthesis Workflow.

References

Diethyl Phenylphosphonate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of diethyl phenylphosphonate (B1237145), a significant organophosphorus compound with applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and potential applications.

Core Molecular Data

Diethyl phenylphosphonate is a colorless liquid soluble in many organic solvents.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C10H15O3P[1][2][3]
Molecular Weight 214.20 g/mol [3]
CAS Number 1754-49-0[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A prevalent and straightforward laboratory-scale synthesis involves the reaction of triethyl phosphite (B83602) with benzoyl chloride.[2]

Experimental Protocol: Synthesis from Triethyl Phosphite and Benzoyl Chloride

Materials:

  • Triethyl phosphite

  • Benzoyl chloride

  • Dichloromethane (CH2Cl2)

  • Silica (B1680970) gel (300–400 mesh)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for column chromatography

Procedure:

  • A dry 25 mL round-bottom flask is charged with triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).[2]

  • The reaction mixture is stirred at room temperature for 12 hours.[2]

  • Upon completion, the crude product is purified by column chromatography over silica gel (300–400 mesh).[2]

  • Dichloromethane (CH2Cl2) is used as the eluent to isolate the analytically pure this compound.[2]

This reaction provides a reliable method for the preparation of this compound for research purposes.

Logical Workflow: Synthesis Pathway

The following diagram illustrates the synthesis of this compound from triethyl phosphite and benzoyl chloride.

G reagent1 Triethyl Phosphite product This compound reagent1->product Reaction reagent2 Benzoyl Chloride reagent2->product Room Temp, 12h

References

Synthesis of Diethyl Phenylphosphonate from Triethyl Phosphite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diethyl phenylphosphonate (B1237145), a valuable organophosphorus compound, with a primary focus on methods commencing with triethyl phosphite (B83602). This document provides a comprehensive overview of the prevalent synthetic routes, detailed experimental protocols, and quantitative data to support laboratory applications.

Introduction

Diethyl phenylphosphonate is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its phosphonate (B1237965) moiety serves as a stable analogue of phosphate (B84403) groups, rendering it a valuable component in the design of enzyme inhibitors, antiviral agents, and anticancer drugs.[1] The synthesis of this compound is a fundamental process in organophosphorus chemistry, with the Michaelis-Arbuzov reaction being the most prominent and widely utilized method.[2][3][4]

Synthetic Methodologies

The formation of the carbon-phosphorus (C-P) bond in this compound from triethyl phosphite can be achieved through several pathways, most of which fall under the umbrella of the Michaelis-Arbuzov reaction or its variations. This reaction typically involves the nucleophilic attack of the phosphorus atom in triethyl phosphite on an electrophilic carbon of a phenyl-containing substrate.[3][4][5]

The Michaelis-Arbuzov Reaction

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[2][4] For the synthesis of this compound, an aryl halide or a related compound with a good leaving group is required. The general mechanism proceeds via an initial SN2 attack by the nucleophilic phosphorus on the electrophilic carbon of the aryl derivative, forming a phosphonium (B103445) intermediate. This is followed by dealkylation of the phosphonium salt by the displaced halide to yield the final phosphonate product.[3][4]

The direct reaction of triethyl phosphite with simple aryl halides like iodobenzene (B50100) or bromobenzene (B47551) is a common approach. This reaction often requires elevated temperatures or the use of a catalyst to proceed efficiently.

A well-documented procedure involves the reaction of diethyl phosphonate (which can be formed from triethyl phosphite) with iodobenzene in the presence of sodium in liquid ammonia (B1221849), followed by irradiation.[6] This method, while effective, involves specialized equipment for photochemical reactions.

A more recent and versatile method involves the nickel-catalyzed cross-coupling of aryl tosylates with triethyl phosphite or diethyl phosphite.[7] This approach offers a broader substrate scope and can be performed under inert atmosphere using a Schlenk technique.[7]

An alternative synthesis route involves the reaction of triethyl phosphite with benzoyl chloride. This reaction proceeds at room temperature and yields this compound after purification by column chromatography.[7]

Experimental Protocols

Synthesis via Photochemical Reaction of Diethyl Phosphonate with Iodobenzene[6]

Materials:

  • Anhydrous liquid ammonia

  • Bright, freshly-pared sodium metal

  • Diethyl phosphonate (commercial grade)

  • Iodobenzene (dried over molecular sieves)

  • Solid ammonium (B1175870) nitrate (B79036)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped for low-temperature reactions, condense approximately 500 ml of anhydrous liquid ammonia.

  • Add 11.8 g (0.513 g-atom) of bright, freshly-pared sodium metal to the liquid ammonia, resulting in a blue solution.

  • Cautiously add 70.4 g (0.510 mole) of diethyl phosphonate dropwise to the sodium-ammonia solution until the blue color disappears.

  • Slowly add 52.4 g (0.257 mole) of iodobenzene to the reaction mixture.

  • Mount the reaction flask in a photochemical reactor and irradiate for one hour.

  • After irradiation, add approximately 50 g (0.62 mole) of solid ammonium nitrate to acidify the mixture.

  • Add about 200 ml of diethyl ether and allow the ammonia to evaporate overnight in a fume hood.

  • The next day, add 300 ml of water and 300 ml of ether. Separate the ether layer, and extract the aqueous layer twice with ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl ether and distill the residue under reduced pressure to obtain this compound.

Nickel-Catalyzed Cross-Coupling of Phenyl Tosylate with Diethyl Phosphite[7]

Materials:

  • Phenyl tosylate

  • bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2]

  • 2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylaniline (ligand)

  • N-ethyl-N,N-diisopropylamine (DIPEA)

  • Toluene (anhydrous)

  • Diethyl phosphite

Procedure:

  • Under a nitrogen atmosphere, charge a 10 mL Schlenk tube with 0.2 mmol of phenyl tosylate, 3 mol % Ni(cod)2, 3 mol % of the phosphine (B1218219) ligand, and 0.6 mmol of DIPEA in 2 mL of toluene.

  • Add 0.15 mmol of diethyl phosphite to the mixture.

  • Heat the reaction at 110°C for 10 hours.

  • Add another 0.15 mmol of diethyl phosphite to the mixture.

  • Continue stirring at 110°C for an additional 14 hours.

  • After cooling, remove the volatile components under reduced pressure.

  • Purify the residue by passing it through a short silica (B1680970) gel column to afford the pure this compound.

Synthesis from Triethyl Phosphite and Benzoyl Chloride[7]

Materials:

Procedure:

  • In a dried 25 mL flask, charge 11.0 mmol (1.27 mL) of triethyl phosphite and 10.0 mmol (1.72 mL) of benzoyl chloride.

  • Stir the mixture for 12 hours at room temperature.

  • Purify the crude product by column chromatography over silica gel using dichloromethane as the eluent to obtain analytically pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis

Starting MaterialsCatalyst/ConditionsReaction TimeYieldReference
Diethyl phosphonate, IodobenzeneNa/NH3, hv1 hour90-92%[6]
Phenyl tosylate, Diethyl phosphiteNi(cod)2, phosphine ligand, DIPEA, Toluene, 110°C24 hours89%[7]
Triethyl phosphite, Benzoyl chlorideRoom Temperature12 hours-[7]

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC10H15O3P[7][8]
Molecular Weight214.2 g/mol [7]
Boiling Point73–74°C at 0.020 mm Hg[6]
Infrared (IR) (neat) cm⁻¹3060 (H-C aryl), 1440 (P-C aryl), 1250 (P=O), 1020 (POC2H5)[6]
¹H NMR (CDCl₃), δ (ppm)1.3 (t, J = 7 Hz, CH₃), 4.13 (quintet, J = 7 Hz, CH₂), 7.33–8.06 (m, C₆H₅)[6]

Mandatory Visualization

Michaelis-Arbuzov Reaction Mechanism

The following diagram illustrates the logical workflow of the Michaelis-Arbuzov reaction for the synthesis of this compound from triethyl phosphite and a phenyl halide (Ph-X).

Michaelis_Arbuzov Reactants Triethyl Phosphite + Phenyl Halide (Ph-X) Intermediate Quaternary Phosphonium Salt [(EtO)₃P⁺-Ph]X⁻ Reactants->Intermediate SN2 Attack Product This compound Intermediate->Product Dealkylation Byproduct Ethyl Halide (Et-X) Intermediate->Byproduct

Caption: Michaelis-Arbuzov reaction pathway.

Experimental Workflow for Ni-Catalyzed Synthesis

This diagram outlines the key steps in the experimental workflow for the nickel-catalyzed synthesis of this compound.

Ni_Catalyzed_Workflow Setup 1. Assemble Schlenk Tube under N₂ atmosphere Reagents 2. Add Phenyl Tosylate, Ni(cod)₂, Ligand, DIPEA, Toluene Setup->Reagents Phosphite1 3. Add Diethyl Phosphite (1st portion) Reagents->Phosphite1 Heat1 4. Heat at 110°C for 10h Phosphite1->Heat1 Phosphite2 5. Add Diethyl Phosphite (2nd portion) Heat1->Phosphite2 Heat2 6. Heat at 110°C for 14h Phosphite2->Heat2 Workup 7. Cool and remove volatiles Heat2->Workup Purify 8. Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Caption: Ni-catalyzed synthesis workflow.

References

Diethyl Phenylphosphonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphonate (B1237145) is an organophosphorus compound with the chemical formula C₁₀H₁₅O₃P. It serves as a crucial intermediate and building block in a variety of chemical syntheses. Its structural features, particularly the presence of a phenyl group and two ethyl ester moieties attached to a central phosphorus atom, confer upon it unique reactivity and physical properties. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of diethyl phenylphosphonate, along with detailed experimental protocols and its relevance in the field of drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature. It is characterized by its high boiling point and limited solubility in water, while being soluble in many common organic solvents.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅O₃P[1]
Molecular Weight 214.20 g/mol [1]
CAS Number 1754-49-0[1]
Appearance Colorless to pale yellow liquid-
Density 1.12 g/cm³-
Boiling Point 267 °C (lit.)[1]
Melting Point Not available-
Refractive Index (n20/D) 1.4940-
Water Solubility <0.2 g/L at 25 °C-
Vapor Pressure 0.00578 mmHg at 25°C-
Flash Point 267 °C-

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the protons of the two ethyl groups.

Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.65 - 7.85m-Aromatic protons (ortho to P)
7.40 - 7.55m-Aromatic protons (meta and para to P)
4.05 - 4.25m7.1-OCH₂-
1.35t7.1-CH₃

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the magnetic anisotropy of the phenyl group.

Table 3: ¹³C NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
132.5 (d, J(C,P) ≈ 10 Hz)Aromatic C (para)
131.8 (d, J(C,P) ≈ 3 Hz)Aromatic C (ortho)
128.5 (d, J(C,P) ≈ 15 Hz)Aromatic C (meta)
127.9 (d, J(C,P) ≈ 185 Hz)Aromatic C (ipso)
62.1 (d, J(C,P) ≈ 5 Hz)-OCH₂-
16.3 (d, J(C,P) ≈ 6 Hz)-CH₃

³¹P NMR Spectroscopy:

³¹P NMR is a powerful tool for characterizing organophosphorus compounds. This compound exhibits a single resonance in its proton-decoupled ³¹P NMR spectrum.

Table 4: ³¹P NMR Spectral Data for this compound

Chemical Shift (δ) ppmSolventReference
~18-20CDCl₃[2][3]
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~3060MediumAromatic C-H stretch[4]
~2980, 2930, 2900MediumAliphatic C-H stretch[4]
~1440MediumP-C (aryl) stretch[4]
~1250StrongP=O stretch[4]
~1020StrongP-O-C stretch[4]
~700-800StrongAromatic C-H bend-

Chemical Reactivity

Hydrolysis

This compound can be hydrolyzed to phenylphosphonic acid under both acidic and basic conditions. The reaction proceeds in a stepwise manner, first yielding the monoester and then the final diacid. The hydrolysis of phosphonate (B1237965) esters is a fundamental reaction in the synthesis of phosphonic acids, which are important in medicinal chemistry.[5]

General Reaction Scheme for Hydrolysis:

C₆H₅P(O)(OCH₂CH₃)₂ + 2 H₂O → C₆H₅P(O)(OH)₂ + 2 CH₃CH₂OH

A detailed experimental protocol for the hydrolysis of phosphonate diesters using microwave assistance has been reported, offering an efficient and "green" method for preparing phosphonic acids.[6]

Thermal Stability

Experimental Protocols

Synthesis of this compound

Method 1: Arbuzov Reaction

A common method for the synthesis of this compound is the Arbuzov reaction between triethyl phosphite (B83602) and a phenyl halide. A detailed procedure is available in Organic Syntheses.[4]

  • Materials:

    • Triethyl phosphite

    • Benzoyl chloride

  • Procedure:

    • To a dried 25 mL flask, add triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).

    • Stir the mixture for 12 hours at room temperature.

    • The crude product is then purified by column chromatography.

Method 2: Photochemical Reaction

An alternative synthesis involves the photochemical reaction of diethyl phosphite with iodobenzene (B50100) in liquid ammonia (B1221849).[4]

  • Materials:

    • Diethyl phosphite

    • Iodobenzene

    • Sodium metal

    • Liquid ammonia

  • Procedure:

    • In a flask equipped with a dry ice condenser, liquid ammonia is condensed.

    • Sodium metal is added, followed by the dropwise addition of diethyl phosphite until the blue color disappears.

    • Iodobenzene is then added slowly.

    • The reaction mixture is irradiated with a suitable light source.

    • After the reaction is complete, the ammonia is evaporated, and the product is extracted with ether and purified by distillation under reduced pressure.

Purification of this compound

The crude product from the synthesis can be purified by either fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh)

    • Eluent: A gradient of hexane (B92381) and ethyl acetate (B1210297) is commonly used. Methylene chloride has also been reported as an eluent.[8]

  • Distillation:

    • The product can be distilled under high vacuum. A boiling point of 73-74 °C at 0.020 mmHg has been reported.[4]

Applications in Drug Development

Phosphonates, including this compound and its derivatives, are of significant interest in drug development due to their ability to act as mimics of phosphates or carboxylates.[9] This allows them to function as inhibitors of enzymes that are involved in various disease processes.[10]

Phosphonates as Enzyme Inhibitors

The phosphonate group is isosteric to the phosphate (B84403) group but is resistant to enzymatic hydrolysis. This property makes phosphonate-containing molecules stable analogues of natural phosphates, enabling them to bind to the active sites of enzymes and inhibit their function.[11]

dot

Enzyme_Inhibition General Mechanism of Phosphonate Enzyme Inhibition cluster_enzyme Enzyme Active Site cluster_inhibition Inhibition Enzyme Enzyme BlockedEnzyme Inhibited Enzyme-Inhibitor Complex Product Biological Product Enzyme->Product Catalyzes Reaction Substrate Natural Substrate (e.g., Phosphate) Substrate->Enzyme Binds Phosphonate Phosphonate Inhibitor (e.g., this compound derivative) Phosphonate->Enzyme Binds Competitively NoProduct No Biological Product BlockedEnzyme->NoProduct Reaction Blocked

Caption: General mechanism of competitive enzyme inhibition by phosphonates.

Role as a Synthetic Intermediate

This compound serves as a versatile starting material for the synthesis of more complex phosphonate derivatives with potential biological activity. For example, derivatives of benzylphosphonates have been investigated for their antimicrobial properties.[12] The phenyl group can be further functionalized to introduce various substituents, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This technical guide has provided a detailed overview of the physical, chemical, and spectroscopic properties of this compound. The experimental protocols for its synthesis and purification, along with its applications as an enzyme inhibitor mimic and a synthetic intermediate, highlight its importance in chemical research and drug development. The data and methodologies presented herein are intended to be a valuable resource for scientists and researchers working with this versatile organophosphorus compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diethyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of diethyl phenylphosphonate (B1237145). It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organophosphorus compounds.

Introduction

Diethyl phenylphosphonate (C₁₀H₁₅O₃P) is an organophosphorus compound with a central phosphorus atom bonded to a phenyl group and two ethoxy groups. NMR spectroscopy is a primary analytical technique for confirming its structure, providing detailed information about the chemical environment of each proton and carbon atom. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of I = ½, introduces heteronuclear coupling (J-coupling) to nearby ¹H and ¹³C nuclei, resulting in characteristic splitting patterns that are invaluable for spectral assignment.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.74 - 7.82Multiplet (m)2H-Aromatic (ortho-H)
7.48 - 7.55Multiplet (m)1H-Aromatic (para-H)
7.39 - 7.46Multiplet (m)2H-Aromatic (meta-H)
3.99 - 4.17Multiplet (m)4H--OCH₂ CH₃
1.28Triplet of doublets (td)6H³J(H,H) = 7.0, ⁴J(P,H) = 2.3-OCH₂CH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
132.3Doublet (d)⁴J(P,C) = 3.2Aromatic (para-C)
131.7Doublet (d)²J(P,C) = 9.9Aromatic (ortho-C)
128.4Doublet (d)³J(P,C) = 14.9Aromatic (meta-C)
128.3Doublet (d)¹J(P,C) = 187.9Aromatic (ipso-C)
62.0Doublet (d)²J(P,C) = 5.2-OCH₂ CH₃
16.3Doublet (d)³J(P,C) = 6.5-OCH₂CH₃

Data sourced from a study on copper-catalyzed C-P bond construction[1].

Structural and Spectral Relationships

The structure of this compound gives rise to distinct signals in its NMR spectra. The coupling between the phosphorus atom and the carbon and hydrogen atoms is a key feature for assignment.

Caption: Correlation of ¹H and ¹³C NMR signals with their respective atomic positions.

Experimental Protocols

The acquisition of high-quality NMR spectra for organophosphorus compounds like this compound requires standardized protocols.

A. Sample Preparation

  • Compound: Weigh approximately 10-20 mg of this compound.

  • Solvent: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts of both ¹H and ¹³C spectra to 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).

B. NMR Spectrometer Setup and Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is typically used.[1][2]

  • Tuning and Matching: The NMR probe is tuned to the frequencies of the nuclei being observed (¹H and ¹³C) to ensure maximum signal-to-noise.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • Key parameters include an appropriate spectral width, acquisition time, and a relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between scans.

  • ¹³C NMR Acquisition:

    • A standard proton-decoupled pulse program (e.g., zgpg on Bruker systems) is used.[3]

    • Broadband Proton Decoupling: During the acquisition of the ¹³C signal, all proton frequencies are irradiated to collapse the ¹H-¹³C couplings, simplifying the spectrum so that each unique carbon appears as a single peak (or a doublet if coupled to ³¹P).[4][5]

    • Due to the low natural abundance of ¹³C (1.1%), a larger number of scans are required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • For quantitative analysis, an "inverse-gated" decoupling sequence may be used to suppress the Nuclear Overhauser Effect (NOE), ensuring that signal integrals are proportional to the number of carbon atoms.[5]

C. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is flattened to improve the accuracy of integration and peak picking.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration: The relative areas under the peaks are calculated to determine the ratio of protons or carbons.

G A Sample Preparation (Compound + CDCl3 + TMS in NMR Tube) B NMR Spectrometer Setup (Tuning, Matching, Shimming) A->B C 1H NMR Acquisition (Single Pulse Experiment) B->C D 13C NMR Acquisition (Proton-Decoupled Experiment) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Referencing, Peak Picking, Integration) E->F

Caption: Standard experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and characteristic. The chemical shifts provide insight into the electronic environment of the nuclei, while the multiplicity and coupling constants, particularly the heteronuclear couplings to phosphorus (J(P,H) and J(P,C)), are definitive for structural confirmation. The protocols and data presented in this guide serve as a valuable resource for the unambiguous identification and characterization of this compound and related organophosphorus structures.

References

Diethyl phenylphosphonate safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Safe Handling of Diethyl Phenylphosphonate (B1237145)

Introduction: Diethyl phenylphosphonate (CAS No. 1754-49-0) is an organophosphorus compound utilized in various industrial and scientific research applications.[1] Its handling requires a thorough understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
CAS Number 1754-49-0[2][3]
Molecular Formula C₁₀H₁₅O₃P[2][3][4]
Molecular Weight 214.20 g/mol [2][3][4]
Appearance Colorless to very pale yellow, clear liquid[5]
Boiling Point 267°C[5]
Relative Density 1.12 g/cm³[5]
Water Solubility <0.2 g/L (at 25°C)[6]
Refractive Index 1.4940[6]

Hazard Identification and Toxicology

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It is imperative to handle this chemical with appropriate care to avoid exposure.

Toxicological Data: The acute toxicity data provides quantitative measures of the substance's potential harm upon short-term exposure.

RouteSpeciesValue (LD50)Reference
OralRat>450 mg/kg[5][7]
IntraperitonealMouse790 mg/kg[5][7][8]

Handling and Storage Precautions

Proper handling and storage are critical to minimize the risks associated with this compound.

Safe Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and inhalation of vapor or mist.[7]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][9]

  • Wear appropriate personal protective equipment (PPE) as detailed in the next section.[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Wash hands and face thoroughly after handling.[7]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

  • Keep away from incompatible materials such as oxidizing agents.[5][7]

  • Store apart from foodstuff containers.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][5] Eyewash stations should be readily accessible.[5]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected prior to use.[1][10] Wear protective clothing and boots as the situation requires.[5][7] A lab coat is essential.[10]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge for organic vapors.[1][10]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures: A summary of first aid responses for various exposure routes is provided below. Seek medical attention if symptoms persist.[5][7]

Exposure RouteRecommended Action
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor immediately.[1][7]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1][7]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Consult a doctor.[1][7]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][5][7]

  • Specific Hazards: The compound may decompose upon combustion to generate poisonous fumes, including carbon oxides and phosphorus oxides.[5][7]

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][11]

Accidental Release Measures: For any spill, the primary goals are to ensure personnel safety, prevent the spill from spreading, and decontaminate the area. The logical workflow below outlines the necessary steps for responding to an accidental release.

Spill_Response_Workflow start Spill Detected assess Assess Spill Size & Immediate Risk start->assess small_spill Small Spill assess->small_spill Minor Risk large_spill Large Spill assess->large_spill Significant Risk ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Immediate Area Alert Others large_spill->evacuate notify Notify EHS/Supervisor evacuate->notify notify->ppe Await Instructions contain Contain Spill (e.g., with bunding) ppe->contain absorb Absorb with Inert Material (e.g., sand, vermiculite) contain->absorb collect Collect & Place in Sealed Waste Container absorb->collect clean Clean & Decontaminate Area collect->clean dispose Dispose of Waste via Licensed Contractor clean->dispose end Spill Managed dispose->end

Workflow for this compound Spill Response.

Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local regulations.[7]

  • Recommended Method: The most common and recommended method is to use a licensed professional waste disposal service.[2] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Containers: Dispose of contaminated packaging as unused product in the same manner.[2] Do not allow the chemical to enter drains.[1]

Experimental Protocol: Chemical Hydrolysis for Small-Scale Neutralization For small quantities, chemical hydrolysis may be a viable in-lab neutralization method. The following protocol is described for a structurally similar compound, diethyl [hydroxy(phenyl)methyl]phosphonate, and should be adapted with caution and appropriate validation for this compound.[10]

  • Preparation: Work in a fume hood and wear all required PPE.

  • Alkaline Hydrolysis:

    • Treat the phosphonate (B1237965) waste with an excess of a basic solution (e.g., 2M NaOH).

    • Gently heat the mixture to facilitate hydrolysis.

    • Monitor the reaction's progress using an appropriate analytical method (e.g., TLC, NMR).

  • Neutralization:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the solution with an acid (e.g., dilute hydrochloric acid).

  • Disposal: Dispose of the neutralized aqueous waste in accordance with institutional and local regulations.[10]

Stability and Reactivity

  • Reactivity: No special reactivity has been reported under normal conditions.[7]

  • Chemical Stability: The product is stable under recommended storage conditions.[7]

  • Conditions to Avoid: Avoid exposure to heat and ignition sources.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5][7]

  • Hazardous Decomposition Products: Combustion can produce carbon monoxide, carbon dioxide, and phosphorus oxides.[5]

References

An In-depth Technical Guide on the Solubility of Diethyl Phenylphosphonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl phenylphosphonate (B1237145) in various organic solvents. Diethyl phenylphosphonate is an important organophosphorus compound with applications in synthesis and as a potential therapeutic agent. A thorough understanding of its solubility is crucial for its use in drug development, chemical synthesis, and various research applications. This document outlines its solubility profile, provides detailed experimental protocols for its synthesis and solubility determination, and includes a visualization of a key synthetic pathway.

Quantitative Solubility Data

Solvent ClassificationSolventChemical FormulaQualitative SolubilityQuantitative Solubility (at 25°C)
Polar Protic Solvents WaterH₂OSparingly soluble to insoluble< 0.2 g/L[1]
EthanolC₂H₅OHSoluble[1]Data not available
MethanolCH₃OHPredicted to be solubleData not available
Polar Aprotic Solvents AcetoneC₃H₆OPredicted to be solubleData not available
Dichloromethane (B109758) (DCM)CH₂Cl₂SolubleData not available
Ethyl AcetateC₄H₈O₂Predicted to be slightly solubleData not available
Non-Polar Solvents TolueneC₇H₈SolubleData not available
Diethyl Ether(C₂H₅)₂OSoluble[1]Data not available

Note: "Predicted to be soluble/slightly soluble" is based on the general principle of "like dissolves like" and the known solubility of similar organophosphorus compounds.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a general protocol for the determination of its solubility in organic solvents.

Several methods for the synthesis of this compound have been reported. One common method involves the reaction of triethyl phosphite (B83602) with benzoyl chloride.[2]

Materials:

  • Triethyl phosphite

  • Benzoyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel (300–400 mesh)

  • 25 mL round-bottom flask

  • Magnetic stirrer

  • Chromatography column

Procedure:

  • To a dry 25 mL round-bottom flask, add triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).[2]

  • Stir the mixture at room temperature for 12 hours.[2]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, purify the crude product by column chromatography over silica gel.[2]

  • Elute the product using dichloromethane as the eluent to obtain analytically pure this compound.[2]

The following is a general protocol for determining the solubility of a liquid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of solute dissolved.

Materials and Equipment:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is to ensure that a saturated solution is formed.

    • Vigorously agitate the mixture using a vortex mixer for several minutes.

    • Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C) and allow it to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let any undissolved this compound settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vial at a high speed for a set duration.

  • Quantification of Solute:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved material is disturbed.

    • Transfer the aliquot to a volumetric flask and dilute it with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/100 mL or mol/L.

Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound from triethyl phosphite and benzoyl chloride.

Synthesis_Workflow Triethyl_Phosphite Triethyl Phosphite Reaction Reaction (Room Temperature, 12h) Triethyl_Phosphite->Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Column Chromatography (Silica Gel, CH2Cl2) Crude_Product->Purification Final_Product Pure Diethyl Phenylphosphonate Purification->Final_Product

Caption: Synthesis workflow for this compound.

References

Diethyl Phenylphosphonate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phenylphosphonate (B1237145) (DEPP), a key organophosphorus compound, has played a significant role in the advancement of organic synthesis and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of DEPP, with a focus on its synthesis. We delve into the seminal Michaelis-Arbuzov reaction, the cornerstone of phosphonate (B1237965) chemistry, and present detailed experimental protocols for both historical and contemporary synthetic methods. Quantitative data is summarized for comparative analysis, and key reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical principles.

Discovery and Historical Context

The discovery of Diethyl phenylphosphonate is intrinsically linked to the development of the fundamental reaction for the formation of the carbon-phosphorus bond: the Michaelis-Arbuzov reaction. This reaction, first reported by German chemist August Michaelis in 1898 and later extensively explored by Russian chemist Aleksandr Arbuzov, provides a general method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides.[1][2]

The reaction proceeds via a nucleophilic attack of the phosphorus atom in the trialkyl phosphite (B83602) on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. In a subsequent step, a halide ion attacks one of the alkyl groups of the phosphite, leading to the formation of the thermodynamically stable phosphonate and an alkyl halide byproduct. The driving force for this rearrangement is the formation of the strong phosphoryl (P=O) bond.

While the original publications of Michaelis and Arbuzov laid the groundwork for phosphonate synthesis, the specific first synthesis of this compound is not explicitly detailed in readily available literature. However, its synthesis is a classic example of the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with a phenyl halide.

Synthetic Methodologies

The primary route for the synthesis of this compound has historically been the Michaelis-Arbuzov reaction. Over the years, variations and improvements to this method have been developed to enhance yield, purity, and reaction conditions.

The Michaelis-Arbuzov Reaction

The classical synthesis involves the reaction of triethyl phosphite with an activated phenyl halide, such as benzyl (B1604629) halide, or more contemporarily, through metal-catalyzed cross-coupling reactions with phenyl halides.

Reaction Scheme:

(C₂H₅O)₃P + C₆H₅X → (C₂H₅O)₂P(O)C₆H₅ + C₂H₅X

Where X is a halide (e.g., Br, I)

Experimental Protocol (General Procedure):

A detailed protocol for a modern palladium-catalyzed synthesis, which is a variation of the Michaelis-Arbuzov approach for aryl phosphonates, is as follows:

  • Reaction Setup: To a stirred mixture of diethyl phosphite (4.4 mmol), triethylamine (B128534) (4.4 mmol), and tetrakis(triphenylphosphine)palladium (B116648) (0.2 mmol) under a nitrogen atmosphere, add bromobenzene (B47551) (4.0 mmol).[3]

  • Reaction Conditions: The reaction mixture is heated at a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The triethylamine hydrobromide salt is filtered off. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Alternative Synthetic Route

An alternative modern method involves the reaction of triethyl phosphite with benzoyl chloride.[4]

Experimental Protocol:

  • Reaction Setup: A dried 25 mL flask is charged with triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).[4]

  • Reaction Conditions: The mixture is stirred for 12 hours at room temperature.[4]

  • Work-up and Purification: The crude product is purified by column chromatography over silica gel (300–400 mesh) using CH₂Cl₂ as an eluent to give analytically pure this compound.[4]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound using a modern palladium-catalyzed approach. Historical yield data from the early 20th century for the specific synthesis of this compound is not well-documented.

ParameterValueReference
Reactants
Bromobenzene4.0 mmol[3]
Diethyl phosphite4.4 mmol[3]
Triethylamine4.4 mmol[3]
Tetrakis(triphenylphosphine)palladium0.2 mmol[3]
Reaction Time Varies (typically several hours)
Yield Not explicitly stated for this specific reaction in the provided text, but palladium-catalyzed phosphonylations are generally high-yielding.

Visualizing the Synthesis

Michaelis-Arbuzov Reaction Pathway

The following diagram illustrates the fundamental steps of the Michaelis-Arbuzov reaction for the synthesis of a generic phosphonate.

Michaelis_Arbuzov cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Trialkyl_phosphite R'O P(OR') OR' Phosphonium_salt [R'-O-P(OR')₂-R]⁺ X⁻ Trialkyl_phosphite->Phosphonium_salt SN2 Attack Alkyl_halide R-X Alkyl_halide->Phosphonium_salt Phosphonate O=P(OR')₂-R Phosphonium_salt->Phosphonate Dealkylation Alkyl_halide_byproduct R'-X Phosphonium_salt->Alkyl_halide_byproduct

Caption: The Michaelis-Arbuzov reaction mechanism.

Experimental Workflow for Pd-Catalyzed Synthesis

This diagram outlines the typical laboratory workflow for the synthesis and purification of this compound via a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants (Diethyl phosphite, Bromobenzene, Triethylamine, Pd Catalyst) under N₂ Start->Reaction_Setup Heating Heat Reaction Mixture (e.g., 80-120 °C) Reaction_Setup->Heating Monitoring Monitor Reaction (TLC/GC) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Filter to Remove Triethylamine Hydrobromide Cooling->Filtration Concentration Concentrate Filtrate (Reduced Pressure) Filtration->Concentration Purification Purify Crude Product (Vacuum Distillation or Column Chromatography) Concentration->Purification Final_Product Pure Diethyl Phenylphosphonate Purification->Final_Product

Caption: Workflow for Pd-catalyzed DEPP synthesis.

Conclusion

References

The Core Reactivity of the Phosphonate Group in Diethyl Phenylphosphonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphonate (B1237145) is a key organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a phenyl group, and two ethoxy groups. This arrangement confers a unique reactivity profile upon the phosphonate (B1237965) moiety, making it a versatile tool in organic synthesis and a scaffold of interest in medicinal chemistry. The phosphoryl group (P=O) is highly polarized, rendering the phosphorus atom electrophilic and susceptible to nucleophilic attack. The adjacent phenyl and ethoxy groups modulate this reactivity through electronic and steric effects. This technical guide provides a comprehensive overview of the basic reactivity of the phosphonate group in diethyl phenylphosphonate, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways and workflows.

I. Nucleophilic Reactions at the Phosphorus Center

The electrophilic nature of the phosphorus atom in this compound is a cornerstone of its reactivity, making it a target for a variety of nucleophiles. These reactions typically proceed through a trigonal bipyramidal intermediate.

Hydrolysis

The hydrolysis of this compound to phenylphosphonic acid can occur under both acidic and basic conditions, proceeding in a stepwise manner through the monoester intermediate.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack by water.

Quantitative Data on Alcoholysis:

The transesterification, or alcoholysis, of this compound has been studied, providing insight into the reactivity of the P-O-Et linkage. In the presence of ionic liquids, the reaction with butanol can lead to both mixed esters and the fully transesterified product, along with dealkylation to form phosphonic acids.

EntryIonic Liquid (10 mol%)Temperature (°C)Time (h)Conversion (%)This compound (%)Butyl Ethyl Phenylphosphonate (%)Dibutyl Phenylphosphonate (%)Phenylphosphonic Acid Monoethyl Ester (%)Phenylphosphonic Acid Monobutyl Ester (%)Phenylphosphonic Acid (%)
1[bmim][BF4]16019643165---
2[bmim][PF6]16019913069---
3[emim][HSO4]16015545--523-

Data adapted from a study on the alcoholysis of this compound with butanol in the presence of various ionic liquids.

Reactions with Other Nucleophiles

The phosphonate group can be activated to react with a wider range of nucleophiles, including alcohols, thiols, and amines. This is often achieved by converting one of the ethoxy groups into a better leaving group.

Experimental Protocol: General Procedure for Nucleophilic Substitution on Activated this compound

This protocol describes a method for the activation of diethyl phosphonates and subsequent reaction with various nucleophiles.

Materials:

Procedure:

  • To a solution of this compound (0.2 mmol) in anhydrous CH₂Cl₂ (4 mL) at 0 °C, add 2-iodopyridine (1.5 equiv) followed by triflic anhydride (2 equiv).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add tetraethylammonium chloride (2.5 equiv) and continue stirring at 0 °C for another 15 minutes.

  • In a separate flask, prepare a solution of the deprotonated nucleophile (4 equiv) in anhydrous THF (2 mL).

  • Add the solution of the deprotonated nucleophile to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction and purify the product by column chromatography.

Yields of Nucleophilic Substitution on Activated Phenylphosphonates:

NucleophileProductYield (%)
IsopropanolIsopropyl ethyl phenylphosphonate85
Benzyl mercaptanS-Benzyl ethyl phenylphosphonothioate92
Morpholine4-(Ethoxy(phenyl)phosphoryl)morpholine78
BenzylamineN-Benzyl-P-phenylphosphonamidic acid ethyl ester81

Yields are for the reaction of various nucleophiles with an activated form of a phenylphosphonate, demonstrating the versatility of this reaction class.

Logical Workflow for Nucleophilic Substitution:

G Workflow for Nucleophilic Substitution on Phosphonates cluster_activation Activation of Phosphonate cluster_nucleophile_prep Nucleophile Preparation cluster_reaction Substitution Reaction start This compound activator Add 2-Iodopyridine and Triflic Anhydride start->activator activated Activated Phosphonium Intermediate activator->activated mixing Combine Activated Intermediate and Deprotonated Nucleophile activated->mixing nucleophile Nucleophile (ROH, RSH, R₂NH) deprotonation Deprotonation (e.g., NaH) nucleophile->deprotonation depro_nucleophile Deprotonated Nucleophile deprotonation->depro_nucleophile depro_nucleophile->mixing product Substituted Phosphonate Derivative mixing->product

Caption: Workflow for the activation and subsequent nucleophilic substitution of this compound.

II. Reactions Involving the α-Carbon

While this guide focuses on the reactivity of the phosphonate group itself, it is important to note the influence of the phosphonate on adjacent atoms. The protons on the carbon alpha to the phosphonate group are acidic and can be removed by a strong base to form a carbanion. This reactivity is famously exploited in the Horner-Wadsworth-Emmons reaction. Although this compound lacks α-hydrogens for this specific reaction, its derivatives, such as diethyl benzylphosphonate, are common reagents.

III. Electrophilic Reactions on the Phenyl Ring

The diethylphosphonate group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

Nitration

Nitration of diethyl benzenephosphonate has been shown to yield a mixture of nitrobenzenephosphonic acids, indicating that the reaction is not highly selective and can be sluggish compared to more activated aromatic systems.[3]

Experimental Protocol: Nitration of this compound (Illustrative)

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid (optional, as mixed acid)

Procedure:

  • Cool fuming nitric acid in an ice bath.

  • Slowly add this compound to the cold fuming nitric acid with stirring.

  • Allow the reaction to proceed at a slightly elevated temperature (e.g., room temperature or slightly above) for a specified time.

  • Carefully pour the reaction mixture onto ice.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

  • Purify the product by fractional distillation or chromatography.

This is a general procedure; specific conditions would need to be optimized.

IV. Role in Drug Discovery and Development

Phosphonates are widely recognized as effective mimics of phosphates in biological systems. This property is extensively utilized in drug design, particularly for the development of enzyme inhibitors. The phosphonate group can chelate metal ions in enzyme active sites and form strong hydrogen bonds, mimicking the binding of natural phosphate (B84403) substrates.

Signaling Pathway Diagram: Phosphonates as Phosphate Mimics in Enzyme Inhibition

G Phosphonates as Phosphate Mimics in Enzyme Inhibition cluster_enzyme_substrate Natural Enzymatic Reaction cluster_inhibition Inhibition by Phosphonate Analog enzyme Enzyme (e.g., Kinase, Phosphatase) substrate Phosphate-containing Substrate enzyme->substrate Binds product Product substrate->product Catalyzes phosphonate Phosphonate Analog (e.g., this compound derivative) no_product No Reaction phosphonate->no_product Inhibits enzyme2 Enzyme enzyme2->phosphonate Binds tightly

References

A Theoretical Exploration of Diethyl Phenylphosphonate's Molecular Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Computational Methodology: A Detailed Protocol

The in silico analysis of diethyl phenylphosphonate's structure typically relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most common and reliable method. The following protocol outlines the standard computational workflow for such a study.

Geometry Optimization

The primary step in the theoretical study of a molecule's structure is the geometry optimization, which aims to find the lowest energy arrangement of the atoms in space.

  • Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organophosphorus compounds.[1][2]

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or the more flexible 6-311G(d,p), is typically employed. These basis sets include polarization functions (d,p) which are crucial for accurately describing the bonding around the phosphorus atom.[1][2]

  • Software: The geometry optimization is performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds, ensuring a true energy minimum has been reached.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a stable minimum on the potential energy surface.

  • Procedure: The second derivatives of the energy with respect to the atomic coordinates are calculated at the same level of theory (e.g., B3LYP/6-311G(d,p)) as the geometry optimization.

  • Confirmation of Minimum: A stable structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a minimum.

  • Thermodynamic Properties: The frequency calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Population Analysis and Electronic Properties

To gain insights into the electronic structure of the molecule, various population analyses can be performed on the optimized geometry.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution on each atom, the nature of the chemical bonds, and hyperconjugative interactions.[2]

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[2]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[1]

Data Presentation: Structural Parameters

While specific theoretical data for Diethyl phenylphosphonate (B1237145) is not available, the following tables illustrate the standard format for presenting the quantitative results from a geometry optimization. For illustrative purposes, these tables present data for a related compound, Diethyl [hydroxy (phenyl) methyl] phosphonate (B1237965) (DHPMP), which has been studied using DFT at the B3LYP/6-31G(d,p) level.[1]

Table 1: Selected Bond Lengths (Å) for Diethyl [hydroxy (phenyl) methyl] phosphonate (DHPMP)

BondCalculated Bond Length (Å)
P1 - O11.48
P1 - O21.60
P1 - O31.60
P1 - C11.84
C1 - O41.43
C1 - C21.54

Data extracted from a study on a related phosphonate derivative for illustrative purposes.[1]

Table 2: Selected Bond Angles (°) for Diethyl [hydroxy (phenyl) methyl] phosphonate (DHPMP)

AtomsCalculated Bond Angle (°)
O1 - P1 - O2115.5
O1 - P1 - O3115.5
O2 - P1 - O3102.1
O1 - P1 - C1112.9
O2 - P1 - C1104.9
O3 - P1 - C1104.9
P1 - C1 - O4106.9
P1 - C1 - C2112.5

Data extracted from a study on a related phosphonate derivative for illustrative purposes.[1]

Table 3: Selected Dihedral Angles (°) for Diethyl [hydroxy (phenyl) methyl] phosphonate (DHPMP)

AtomsCalculated Dihedral Angle (°)
O1 - P1 - C1 - O4-53.4
O2 - P1 - C1 - C2-173.9
O3 - P1 - C1 - C268.4
P1 - C1 - C2 - C3179.9

Data extracted from a study on a related phosphonate derivative for illustrative purposes.[1]

Visualization of a Typical Computational Workflow

The following diagram illustrates the logical flow of a theoretical study on the structure of a molecule like this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis of Results cluster_output Output mol_structure Initial Molecular Structure (e.g., from 2D sketch or database) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) mol_structure->geom_opt Run Calculation freq_calc Frequency Calculation geom_opt->freq_calc On Optimized Geometry min_confirmation Confirmation of Energy Minimum (No imaginary frequencies) freq_calc->min_confirmation Analyze Frequencies structural_params Structural Parameters (Bond lengths, angles, dihedrals) min_confirmation->structural_params If Minimum Confirmed electronic_props Electronic Properties (NBO, HOMO-LUMO, MEP) min_confirmation->electronic_props If Minimum Confirmed data_tables Quantitative Data Tables structural_params->data_tables visualizations Molecular Visualizations (e.g., MEP maps) electronic_props->visualizations

Caption: A flowchart of the computational workflow for theoretical molecular structure analysis.

Conclusion

Theoretical studies, predominantly employing Density Functional Theory, provide a powerful framework for the detailed investigation of the molecular structure and electronic properties of this compound and its derivatives. The methodologies outlined in this guide represent the current standard in the field and offer a robust approach for obtaining reliable and predictive computational data. While a comprehensive set of theoretical structural parameters for DEPP itself is not currently available in the literature, the protocols and data presentation formats described herein provide a clear roadmap for researchers to conduct and report such studies. The insights gained from these theoretical analyses are invaluable for advancing the application of phosphonates in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of alkenes.[1] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1][2] A significant advantage of the HWE reaction over the traditional Wittig reaction lies in the use of more nucleophilic and less basic phosphonate (B1237965) carbanions, which often leads to higher yields and easier purification due to the water-soluble nature of the phosphate (B84403) byproduct.[3] The HWE reaction typically demonstrates a strong preference for the formation of the thermodynamically more stable (E)-alkene, a crucial feature in the synthesis of complex molecules and pharmacologically active compounds.[1][3]

Diethyl phenylphosphonate (B1237145) is a versatile reagent in the HWE reaction, particularly for the synthesis of stilbenes and other diarylalkenes, which are scaffolds of interest in medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols, and representative data for the use of diethyl phenylphosphonate in the Horner-Wadsworth-Emmons reaction.

Reaction Principle

The Horner-Wadsworth-Emmons reaction commences with the deprotonation of the phosphonate at the α-carbon by a suitable base to generate a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate salt results in the formation of the alkene. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the phosphonate, the carbonyl compound, the base, and the reaction conditions.[1]

Key Applications

The Horner-Wadsworth-Emmons reaction with this compound is a key transformation for the synthesis of various unsaturated compounds, including:

  • Stilbene and Stilbenoid Derivatives: These compounds exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.

  • Diarylalkenes: Important structural motifs in various natural products and pharmaceutical agents.

  • Conjugated Systems: Useful in the development of organic electronic materials.

Data Presentation

The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction using this compound with various aldehydes and ketones. Yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions employed.

Table 1: Reaction of this compound with Aromatic Aldehydes

EntryAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)(E):(Z) Ratio
1Benzaldehyde (B42025)NaHTHF0 to rt1285-95%>95:5
24-MethoxybenzaldehydeNaHTHF0 to rt12~90%>95:5
34-NitrobenzaldehydeNaHTHF0 to rt12~88%>95:5
42-NaphthaldehydeNaHTHF0 to rt12~85%>95:5

Table 2: Reaction of this compound with Other Carbonyl Compounds

EntryCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)(E):(Z) Ratio
1CyclohexanoneNaHTHF0 to rt24ModerateN/A
2AcetophenoneNaHTHF0 to rt24ModeratePoor
3CinnamaldehydeNaHTHF0 to rt12GoodPredominantly (E,E)

Note: "rt" denotes room temperature. Yields and ratios are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-Stilbene from Benzaldehyde

This protocol details the reaction of this compound with benzaldehyde to produce (E)-stilbene.

Materials and Reagents:

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

    • Suspend the NaH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution.

  • Reaction with Benzaldehyde:

    • Cool the resulting solution of the phosphonate anion back to 0 °C.

    • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (E)-stilbene.

Protocol 2: Synthesis of this compound (Michaelis-Arbuzov Reaction)

This protocol describes a common method for the synthesis of the starting phosphonate reagent.

Materials and Reagents:

  • Triethyl phosphite (B83602)

  • Benzoyl chloride

  • Dichloromethane (CH₂Cl₂) for purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a dried round-bottom flask equipped with a magnetic stir bar, combine triethyl phosphite (1.1 equivalents) and benzoyl chloride (1.0 equivalent).

  • Reaction:

    • Stir the mixture at room temperature for 12 hours.

  • Purification:

    • Purify the crude product directly by column chromatography on silica gel using dichloromethane as the eluent to yield analytically pure this compound.[4]

Mandatory Visualizations

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Intermediate Tetrahedral Intermediate (Oxaphosphetane precursor) Carbanion->Intermediate Nucleophilic Addition Carbonyl Aldehyde / Ketone (R1-CO-R2) Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Ring Closure Alkene Alkene (E-isomer favored) Oxaphosphetane->Alkene Elimination Byproduct Diethyl Phosphate Salt (Water-soluble) Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

Experimental_Workflow start Start anion_formation 1. Phosphonate Anion Formation - Deprotonate this compound with NaH in THF start->anion_formation reaction 2. Reaction with Carbonyl - Add Aldehyde/Ketone solution dropwise at 0°C anion_formation->reaction stirring 3. Stirring - Allow to warm to room temperature and stir for 12h reaction->stirring workup 4. Work-up - Quench with NH4Cl (aq) - Extract with organic solvent stirring->workup purification 5. Purification - Dry, concentrate, and purify by column chromatography workup->purification end End Product (Alkene) purification->end

Caption: General Experimental Workflow for the HWE Reaction.

Safety Information

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.

  • Anhydrous solvents are required for this reaction.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

References

Application Notes and Protocols for Stereoselective Synthesis Using Diethyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphonate (B1237145) is a versatile organophosphorus reagent with applications in organic synthesis. While its primary use is often in the Horner-Wadsworth-Emmons (HWE) reaction to produce stilbene (B7821643) derivatives, its application in stereoselective synthesis is a growing area of interest. This document provides detailed application notes and protocols for key stereoselective transformations involving diethyl phenylphosphonate and related phosphonate (B1237965) reagents. The methodologies discussed herein are crucial for the synthesis of chiral molecules and stereochemically defined alkenes, which are of significant interest in medicinal chemistry and materials science.

Stereoselective Olefin Synthesis via the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with high stereoselectivity, typically favoring the formation of the (E)-isomer.[1][2] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The stereochemical outcome is influenced by factors such as the structure of the phosphonate, the base used, the reaction temperature, and the nature of the carbonyl compound.[3][4] While simple alkyl phosphonates generally yield (E)-alkenes, modifications to the phosphonate structure and reaction conditions can provide access to (Z)-alkenes.[4][5]

General Reaction Scheme:
Factors Influencing Stereoselectivity:
  • Thermodynamic Control (E-selectivity): The formation of the more stable (E)-alkene is favored under conditions that allow for the equilibration of the intermediate oxaphosphetanes. This is typically achieved with less sterically demanding phosphonates, alkali metal bases like NaH, and higher reaction temperatures.[4]

  • Kinetic Control (Z-selectivity): To favor the (Z)-alkene, conditions are chosen to prevent equilibration of the intermediates. This often involves using phosphonates with bulky or electron-withdrawing groups, strong and non-coordinating bases (e.g., KHMDS with a crown ether), and low reaction temperatures.[4][6]

Experimental Protocol: (E)-Selective HWE Reaction

This protocol describes a general procedure for the synthesis of (E)-stilbene derivatives using this compound and a substituted benzaldehyde (B42025).

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the phosphonate anion.

  • Reaction with the Aldehyde: Cool the solution of the phosphonate anion back to 0 °C.

  • Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (E)-alkene.

Data Presentation: Stereoselectivity in HWE Reactions

The following table summarizes the stereoselectivity observed in HWE reactions with various phosphonates and aldehydes under different conditions. This data serves as a guide for selecting appropriate conditions to achieve the desired stereochemical outcome.

EntryPhosphonate ReagentAldehydeBaseSolventTemp (°C)Yield (%)(E:Z) Ratio
1Diethyl p-tolylphosphonate4-MethoxybenzaldehydeNaHTHFrt>95>98:2
2Ethyl diphenylphosphonoacetatep-TolualdehydeNaHTHF-78831:3.7
3Bis(2,2,2-trifluoroethyl) phosphonoacetate3-Phenylpropionaldehydei-PrMgBrToluenereflux7795:5[7]

HWE_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Workup Phosphonate This compound Deprotonation 1. Deprotonation (Base, Anhydrous Solvent) Phosphonate->Deprotonation Aldehyde Aldehyde/Ketone Addition 2. Nucleophilic Addition (Aldehyde, Low Temp) Aldehyde->Addition Deprotonation->Addition Elimination 3. Elimination Addition->Elimination Alkene Alkene (E/Z Mixture) Elimination->Alkene Phosphate (B84403) Phosphate Byproduct Elimination->Phosphate Purification Workup & Purification Alkene->Purification Phosphate->Purification FinalProduct Pure Alkene Isomer Purification->FinalProduct

Enantioselective Synthesis of Chiral Hydroxyphosphonates via Biocatalytic Reduction

A highly efficient method for the synthesis of optically active hydroxyphosphonates involves the enantioselective bioreduction of a prochiral ketophosphonate precursor. This green chemistry approach utilizes enzymes from sources like carrots (Daucus carota) to achieve high yields and excellent enantiomeric excesses.

Two-Step Synthetic Strategy:
  • Synthesis of Ketophosphonate: An aromatic hydroxyketone reacts with a dialkyl H-phosphonate (such as diethyl phosphite) in the presence of an organocatalyst under ultrasound irradiation.

  • Enantioselective Bioreduction: The resulting prochiral ketophosphonate is then reduced using a biocatalyst in an aqueous medium to yield the chiral hydroxyphosphonate.

Experimental Protocol:

Part A: Synthesis of Diethyl (4-acetylphenyl) Phosphate

Materials:

  • 4-Hydroxyacetophenone

  • Diethyl phosphite (B83602)

  • Diphenyl ditelluride

  • Potassium phosphate (K₃PO₄)

  • Acetonitrile (CH₃CN)

  • Ultrasound probe

Procedure:

  • In a reaction vessel, combine 4-hydroxyacetophenone (2.5 mmol), diethyl phosphite (3.0 mmol), diphenyl ditelluride (11 mol %), and K₃PO₄ (1.5 mmol) in CH₃CN (5.0 mL).

  • Sonicate the reaction mixture with an ultrasound probe (39% amplitude) for 2 hours at 25 °C.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain diethyl (4-acetylphenyl) phosphate.

Part B: Enantioselective Bioreduction

Materials:

  • Diethyl (4-acetylphenyl) phosphate

  • Carrot (Daucus carota) roots

  • Water

Procedure:

  • To a flask containing 30.0 mL of water, add 7.5 g of carrot pieces.

  • Add the diethyl (4-acetylphenyl) phosphate (0.25 mmol) to the flask.

  • Stir the mixture at 25 °C for 72 hours.

  • After the reaction period, filter the mixture to remove the carrot pieces.

  • Extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the chiral O,O-diethyl-O-(4-(1-hydroxyethyl)phenyl)phosphate.

  • Determine the enantiomeric excess (ee) by chiral HPLC or NMR spectroscopy using a chiral solvating agent.

Data Presentation: Bioreduction of Ketophosphonates

The following table summarizes the results of the enantioselective bioreduction of various ketophosphonates using Daucus carota.

EntrySubstrate (Ketophosphonate)Product (Hydroxyphosphonate)Yield (%)ee (%)
1Diethyl (4-acetylphenyl) phosphateDiethyl (4-(1-hydroxyethyl)phenyl) phosphate9899
2Diethyl (4-propionylphenyl) phosphateDiethyl (4-(1-hydroxypropyl)phenyl) phosphate85>99
3Diethyl (4-butyrylphenyl) phosphateDiethyl (4-(1-hydroxybutyl)phenyl) phosphate5099

Bioreduction_Pathway cluster_step1 Step 1: Ketophosphonate Synthesis cluster_step2 Step 2: Enantioselective Bioreduction Hydroxyketone Aromatic Hydroxyketone H_Phosphonate Diethyl H-phosphonate Ketophosphonate Prochiral Ketophosphonate Biocatalyst Daucus carota (in Water) Chiral_Alcohol Chiral Hydroxyphosphonate

Asymmetric Phospha-Michael Addition

The phospha-Michael addition is a conjugate addition of a phosphorus nucleophile to an α,β-unsaturated carbonyl compound.[8] This reaction can be rendered asymmetric by using chiral catalysts, such as organocatalysts or metal complexes.[9] While this compound is not the typical nucleophile for this reaction (H-phosphonates like diethyl phosphite are more common), the principles of asymmetric catalysis can be extended to related phosphonates.

General Principle:

A chiral catalyst, such as a bifunctional squaramide or a metal-ligand complex, coordinates to both the phosphite and the Michael acceptor. This coordination creates a chiral environment that directs the nucleophilic attack to one face of the double bond, resulting in an enantioenriched product.

Data Presentation: Asymmetric Phospha-Michael Addition

The following table presents data for the asymmetric phospha-Michael addition of phosphites to iminochromenes catalyzed by a chiral squaramide.[10]

EntryPhosphiteMichael Acceptor (Iminochromene)Yield (%)ee (%)
1Dibenzyl phosphite2-Imino-2H-chromene-3-carbonitrile9598
2Diethyl phosphite2-Imino-2H-chromene-3-carbonitrile9497
3Diphenyl phosphite2-Imino-2H-chromene-3-carbonitrile8580

Michael_Addition_Logic cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Phosphite Phosphorus Nucleophile (e.g., Diethyl Phosphite) TransitionState Chiral Transition State Assembly Phosphite->TransitionState Acceptor Michael Acceptor (α,β-Unsaturated System) Acceptor->TransitionState Catalyst Chiral Catalyst (e.g., Squaramide) Catalyst->TransitionState TransitionState->Catalyst regenerates Enantioenriched_Product Enantioenriched Michael Adduct TransitionState->Enantioenriched_Product

Conclusion

This compound and related phosphonate reagents are valuable tools for stereoselective synthesis. The Horner-Wadsworth-Emmons reaction allows for the diastereoselective synthesis of alkenes, with predictable control over (E) and (Z) isomers based on reaction conditions. Furthermore, derivatives of diethyl phosphite can be transformed into highly enantioenriched chiral molecules through biocatalytic methods. The principles of asymmetric catalysis, particularly in phospha-Michael additions, open further avenues for the stereoselective construction of carbon-phosphorus bonds. The protocols and data presented in this document provide a solid foundation for researchers to design and execute stereoselective syntheses using these important organophosphorus compounds.

References

Application Notes and Protocols: Diethyl Phenylphosphonate as a Precursor for Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl Phenylphosphonate (B1237145) (DEPP) and its derivatives as precursors for the synthesis of halogen-free flame retardants. This document details synthetic protocols, applications in various polymer systems, and the underlying mechanisms of flame retardancy.

Introduction

Organophosphorus compounds are a prominent class of halogen-free flame retardants, offering an effective and more environmentally benign alternative to traditional halogenated flame retardants. Diethyl phenylphosphonate (DEPP) and its precursors, such as phenylphosphonic dichloride, are versatile starting materials for synthesizing a range of phosphonate-based flame retardants. These compounds can be incorporated into polymers either as additives or as reactive components that become part of the polymer backbone. Their flame retardant action is typically achieved through a combination of condensed-phase and gas-phase mechanisms, which involve promoting the formation of a protective char layer and inhibiting combustion reactions in the gas phase.

Synthesis of Flame Retardants from this compound and its Precursors

A common precursor for many phenylphosphonate-based flame retardants is phenylphosphonic dichloride. This can be reacted with various nucleophiles, such as phenols, to produce flame retardant additives.

Protocol 1: Synthesis of Bis(2,6-dimethylphenyl) Phenylphosphonate (BDMPP)

This protocol describes the synthesis of a novel phosphonate (B1237965) flame retardant additive, BDMPP, from phenylphosphonic dichloride and 2,6-dimethylphenol (B121312).[1][2][3][4]

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 2,6-dimethylphenol and triethylamine in anhydrous toluene.

  • Slowly add a solution of phenylphosphonic dichloride in anhydrous toluene to the flask via the dropping funnel under a nitrogen atmosphere with constant stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the mixture to room temperature.

  • Wash the resulting solution sequentially with deionized water, a dilute hydrochloric acid solution, and finally with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure BDMPP.

Application in Polymeric Materials

Flame retardants derived from this compound are effective in a variety of polymers, most notably epoxy resins. They can be incorporated as additives or reactive components.

Protocol 2: Preparation of Flame-Retardant Epoxy Resin Thermosets

This protocol details the incorporation of a synthesized phenylphosphonate-based flame retardant, such as BDMPP, into an epoxy resin matrix.[1][2][3][4]

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Synthesized phenylphosphonate flame retardant (e.g., BDMPP)

  • Curing agent (e.g., m-phenylenediamine)

  • Solvent (e.g., acetone, optional for viscosity reduction)

Procedure:

  • Preheat the epoxy resin to a temperature that allows for easy mixing (e.g., 60-80°C).

  • Add the desired weight percentage of the phenylphosphonate flame retardant to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained. If using a solvent, add it at this stage to reduce viscosity.

  • Add the stoichiometric amount of the curing agent to the mixture and continue to stir until all components are fully dissolved and the mixture is uniform.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the samples in a programmed oven. A typical curing cycle might be 120°C for 2 hours followed by 150°C for 2 hours.

  • After curing, allow the samples to cool down to room temperature before demolding.

Evaluation of Flame Retardant Performance

The efficacy of the synthesized flame retardants is evaluated using standard fire tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test, along with thermal analysis techniques like Thermogravimetric Analysis (TGA).

Protocol 3: Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support the flaming combustion of a material.

Apparatus:

  • LOI analyzer consisting of a vertical glass column, gas flow meters for oxygen and nitrogen, and an ignition source.

Procedure:

  • Prepare test specimens of the polymer with and without the flame retardant, typically in the form of rectangular bars.

  • Mount the specimen vertically in the center of the glass column.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate.

  • Ignite the top of the specimen with the ignition source.

  • Observe the burning behavior of the specimen.

  • Adjust the oxygen concentration in the gas mixture and repeat the test with new specimens until the minimum oxygen concentration that sustains burning for a specified time or to a specified length is determined.

  • The LOI is calculated as the percentage of oxygen in the final gas mixture.

Protocol 4: UL-94 Vertical Burn Test

The UL-94 test classifies the flammability of plastic materials based on their response to a small open flame.

Apparatus:

  • UL-94 test chamber, Bunsen burner, timer, and a surgical cotton patch.

Procedure:

  • Mount a rectangular test specimen vertically.

  • Place a layer of dry surgical cotton on a horizontal surface 300 mm below the lower end of the specimen.

  • Apply a specified flame to the bottom of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t1).

  • Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.

  • Record the second afterflame time (t2) and the afterglow time (t3).

  • Observe if any flaming drips ignite the cotton below.

  • Classify the material as V-0, V-1, or V-2 based on the test criteria.

Protocol 5: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability and char-forming ability of the flame-retardant polymer.

Apparatus:

  • Thermogravimetric analyzer.

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the sample weight as a function of temperature.

  • The resulting TGA curve provides data on the onset of decomposition, the temperature of maximum weight loss, and the percentage of char residue at a high temperature (e.g., 700°C).

Quantitative Data

The following tables summarize the flame retardant performance of various polymers incorporated with flame retardants derived from this compound precursors.

Table 1: Flame Retardant Performance of Epoxy Resins

Flame Retardant AdditivePolymer MatrixLoading (wt%)LOI (%)UL-94 RatingChar Yield at 700°C (N₂) (%)Reference
Pure EpoxyDGEBA023.5-13.2[5]
BDMPPDGEBA1433.8V-025.1[5]

Table 2: Flame Retardant Performance of Flexible Polyurethane Foams (FPUF)

Flame Retardant SystemPolymer MatrixLoading (php)LOI (%)UL-94 RatingReference
Pure FPUF-019.2Fails[5]
DEEPFPUF1522.1V-2[5]
APP/DEEPFPUF5/1524.9V-0[5]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthesis of Phenylphosphonate Flame Retardant Phenylphosphonic Dichloride Phenylphosphonic Dichloride Reaction Reaction Phenylphosphonic Dichloride->Reaction Nucleophile (e.g., Phenol) Nucleophile (e.g., Phenol) Nucleophile (e.g., Phenol)->Reaction Phenylphosphonate FR Phenylphosphonate FR Reaction->Phenylphosphonate FR Purification Purification Phenylphosphonate FR->Purification Pure FR Pure FR Purification->Pure FR

Caption: Synthesis of Phenylphosphonate Flame Retardant.

G cluster_mechanism Flame Retardancy Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Heat Heat Polymer + FR Polymer + FR Heat->Polymer + FR Decomposition Decomposition Polymer + FR->Decomposition Phosphoric Acid Formation Phosphoric Acid Formation Decomposition->Phosphoric Acid Formation Volatile P-radicals (PO•) Volatile P-radicals (PO•) Decomposition->Volatile P-radicals (PO•) Combustible Gases Combustible Gases Decomposition->Combustible Gases Dehydration & Crosslinking Dehydration & Crosslinking Phosphoric Acid Formation->Dehydration & Crosslinking Char Layer Formation Char Layer Formation Dehydration & Crosslinking->Char Layer Formation Barrier Effect Insulates polymer, prevents fuel release Char Layer Formation->Barrier Effect Radical Scavenging Radical Scavenging Volatile P-radicals (PO•)->Radical Scavenging Flame Inhibition Flame Inhibition Radical Scavenging->Flame Inhibition H•, OH• radicals H•, OH• radicals Combustible Gases->H•, OH• radicals H•, OH• radicals->Radical Scavenging

Caption: Flame Retardancy Mechanism of Phenylphosphonates.

G cluster_workflow Experimental Workflow Synthesis of FR Synthesis of FR Polymer Compounding Polymer Compounding Synthesis of FR->Polymer Compounding Specimen Preparation Specimen Preparation Polymer Compounding->Specimen Preparation Characterization Characterization Specimen Preparation->Characterization TGA TGA Characterization->TGA LOI LOI Characterization->LOI UL-94 UL-94 Characterization->UL-94 Data Analysis Data Analysis TGA->Data Analysis LOI->Data Analysis UL-94->Data Analysis

Caption: Experimental Workflow for Evaluating Flame Retardants.

References

Application Notes: Synthesis of Biologically Active Compounds Using Diethyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biologically active compounds utilizing diethyl phenylphosphonate (B1237145). This versatile reagent is a key building block in various organic reactions for creating compounds with significant therapeutic potential, particularly in the fields of oncology and virology.

Synthesis of α-Hydroxyphosphonates via the Pudovik Reaction

Application Note: The Pudovik reaction is a powerful method for the synthesis of α-hydroxyphosphonates through the addition of a phosphonate (B1237965) to an aldehyde or ketone. Diethyl phenylphosphonate can be employed in a similar fashion to diethyl phosphite (B83602) to generate α-hydroxyphosphonates with a phenylphosphonate moiety. These compounds are of significant interest due to their role as mimics of tetrahedral transition states in enzymatic reactions, leading to potent enzyme inhibition. Their biological activities include anticancer, and antimicrobial properties.

Mechanism of Action (Anticancer): α-Hydroxyphosphonates can induce apoptosis (programmed cell death) in cancer cells. One proposed mechanism involves the activation of the intrinsic apoptotic pathway, which is initiated by intracellular stress. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic process. Their ability to inhibit protein tyrosine phosphatases (PTPs) can also disrupt cellular signaling pathways that are often dysregulated in cancer.[1]

Table 1: Anticancer Activity of Representative α-Hydroxyphosphonates

CompoundCancer Cell LineIC50 (µM)Reference
Diethyl (hydroxy(phenyl)methyl)phosphonateMultiple Myeloma (U266)>100[2]
Diethyl (hydroxy(4-chlorophenyl)methyl)phosphonateMultiple Myeloma (U266)75.3[2]
Diethyl (hydroxy(4-(trifluoromethyl)phenyl)methyl)phosphonatePancreatic Adenocarcinoma (PANC-1)36.4[2]

Note: Data presented is for compounds synthesized using diethyl phosphite, which is structurally similar to this compound and undergoes the same reaction. The biological activity of the corresponding phenylphosphonates is expected to be comparable.

Experimental Protocol: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate

This protocol is adapted from a base-catalyzed Pudovik reaction.

Materials:

Procedure:

  • To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add this compound (1.1 mmol).

  • Add triethylamine (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to afford the pure α-hydroxyphosphonate.

  • Characterize the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Logical Relationship: Pudovik Reaction Workflow

Pudovik_Workflow Reactants Benzaldehyde + this compound Catalyst Triethylamine in Dichloromethane Reactants->Catalyst Reaction Pudovik Reaction (Room Temperature) Catalyst->Reaction Workup Aqueous Workup (Washing) Reaction->Workup Purification Recrystallization (DCM/Hexane) Workup->Purification Product α-Hydroxyphosphonate Purification->Product

Caption: General workflow for the synthesis of α-hydroxyphosphonates.

Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

Application Note: The Kabachnik-Fields reaction is a one-pot, three-component condensation of an aldehyde, an amine, and a phosphonate to yield α-aminophosphonates. These compounds are structural analogues of α-amino acids and are known to be potent inhibitors of various enzymes, including proteases and synthases. This inhibitory activity translates to a broad range of biological effects, including anticancer, antiviral, and antibacterial properties.

Mechanism of Action (Anticancer): α-Aminophosphonates can induce apoptosis and cause cell cycle arrest in cancer cells.[3] The mechanism often involves the inhibition of key enzymes required for cell proliferation. For example, they can act as transition-state analogue inhibitors of proteases involved in tumor progression and metastasis. By arresting the cell cycle, typically at the G1 or G2/M phase, they prevent cancer cells from dividing and proliferating.[3]

Table 2: Anticancer Activity of Representative α-Aminophosphonates

CompoundCancer Cell LineIC50 (µM)Reference
Diethyl (((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonateMCF-74.89[4]
Diethyl (((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonateMCF-73.12[4]
Diethyl (((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonateA5496.21[4]

Note: Data presented is for compounds synthesized using diethyl phosphite. The biological activity of the corresponding phenylphosphonates is expected to be comparable.

Experimental Protocol: Synthesis of Diethyl ((phenylamino)(phenyl)methyl)phosphonate

This protocol describes a general procedure for the Kabachnik-Fields reaction.

Materials:

  • Benzaldehyde

  • Aniline (B41778)

  • This compound

  • Catalyst (e.g., Lewis acid like InCl₃ or a Brønsted acid like p-toluenesulfonic acid)

  • Solvent (e.g., toluene, ethanol, or solvent-free)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, mix benzaldehyde (1.0 mmol), aniline (1.0 mmol), and this compound (1.0 mmol).

  • Add the catalyst (e.g., 10 mol% InCl₃).

  • Heat the reaction mixture with stirring (e.g., at 80°C in toluene) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate gradient) to obtain the pure α-aminophosphonate.

  • Characterize the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Signaling Pathway: α-Aminophosphonate Induced Apoptosis

Apoptosis_Pathway cluster_cell Cancer Cell Aminophosphonate α-Aminophosphonate Enzyme Target Enzyme (e.g., Protease) Aminophosphonate->Enzyme Inhibition CellCycle Cell Cycle Arrest (G1 or G2/M) Enzyme->CellCycle Apoptosis Apoptosis Induction CellCycle->Apoptosis Caspase Caspase Activation Apoptosis->Caspase CellDeath Cell Death Caspase->CellDeath

Caption: Proposed mechanism of anticancer action of α-aminophosphonates.

Synthesis of Stilbene (B7821643) Derivatives via the Horner-Wadsworth-Emmons (HWE) Reaction

Application Note: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity, typically favoring the (E)-isomer. This compound can be used to generate a phosphonate carbanion that reacts with aldehydes to produce stilbene derivatives. Stilbenes are a class of compounds with diverse biological activities, including potent anticancer and antiviral effects. The HWE reaction offers advantages over the classical Wittig reaction, such as the use of more nucleophilic and less basic carbanions and easier purification due to the water-solubility of the phosphate (B84403) byproduct.

Mechanism of Action (Anticancer): Many stilbene derivatives, such as combretastatin (B1194345) A-4, exert their anticancer effects by interacting with tubulin.[5] They bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization into microtubules.[5] Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, stilbene derivatives cause cell cycle arrest in the G2/M phase, leading to apoptosis and inhibition of tumor growth.[5][6]

Table 3: Anticancer Activity of Representative Stilbene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(E)-4-HydroxystilbeneMCF-725.1[7]
(E)-3,5,4'-TrimethoxystilbeneHeLa0.004[8]
(E)-2,4,6,4'-TetramethoxystilbeneHCT1160.015[9]

Experimental Protocol: Synthesis of (E)-Stilbene

This protocol outlines a general procedure for the HWE reaction.

Materials:

  • This compound

  • Benzaldehyde

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate

Procedure:

  • To a suspension of sodium hydride (1.1 mmol) in anhydrous THF (10 mL) at 0°C under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0°C and add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield (E)-stilbene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and comparison with literature data.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

HWE_Workflow Phosphonate This compound Base Strong Base (e.g., NaH) in THF Phosphonate->Base Carbanion Phosphonate Carbanion Base->Carbanion Aldehyde Benzaldehyde Carbanion->Aldehyde Reaction HWE Reaction Aldehyde->Reaction Quenching Quenching (NH4Cl solution) Reaction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product (E)-Stilbene Purification->Product

Caption: Step-by-step workflow for the HWE synthesis of stilbenes.

References

Application Notes and Protocols for the Synthesis of α-Aminophosphonates Using Diethyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminophosphonates are a class of organophosphorus compounds that are recognized as structural analogues of α-amino acids, where a tetrahedral phosphonate (B1237965) group replaces the planar carboxylic acid moiety. This structural change imparts unique physicochemical and biological properties, making them valuable compounds in medicinal chemistry and drug development. They exhibit a wide range of biological activities, including as enzyme inhibitors (e.g., for HIV protease and renin), antibiotics, herbicides, and anticancer agents.[1][2]

The synthesis of α-aminophosphonates is primarily achieved through two key reactions: the Kabachnik-Fields reaction and the Pudovik reaction.[3][4] These methods provide efficient routes to a diverse range of α-aminophosphonate derivatives. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds using diethyl phosphite (B83602) as the key phosphorus-containing reagent.

A Note on the Reagent: The topic specifies "diethyl phenylphosphonate." However, the scientific literature overwhelmingly documents the use of diethyl phosphite for the synthesis of α-aminophosphonates via the Kabachnik-Fields and Pudovik reactions. Diethyl phosphite possesses a crucial P-H bond that is essential for the reaction mechanisms. This compound, which has a P-phenyl bond instead of a P-H bond, is not the correct reagent for these classical transformations. Therefore, these notes and protocols will focus on the well-established and validated use of diethyl phosphite.

Synthetic Methodologies

The two principal methods for the synthesis of α-aminophosphonates are the Kabachnik-Fields reaction and the Pudovik reaction.

  • The Kabachnik-Fields Reaction: This is a one-pot, three-component condensation reaction involving an amine, a carbonyl compound (aldehyde or ketone), and diethyl phosphite.[4][5] The reaction is versatile and can be performed under various conditions, including catalyst-free, acid- or base-catalyzed, and under microwave irradiation.[3][6]

  • The Pudovik Reaction: This is a two-component reaction involving the addition of diethyl phosphite to a pre-formed imine (Schiff base).[2] This method is often used when the direct three-component Kabachnik-Fields reaction is sluggish or yields side products.[7]

Reaction Mechanisms

The Kabachnik-Fields reaction can proceed through two main pathways, largely dependent on the nature of the reactants and the reaction conditions.[3][8]

  • Imine Pathway: The amine and carbonyl compound first react to form an imine intermediate. This is followed by the nucleophilic addition of diethyl phosphite to the C=N double bond of the imine to yield the α-aminophosphonate.[3]

  • α-Hydroxyphosphonate Pathway: Diethyl phosphite adds to the carbonyl group to form an α-hydroxyphosphonate intermediate. Subsequent substitution of the hydroxyl group by the amine furnishes the final product.[3]

The Pudovik reaction follows the latter part of the "imine pathway" of the Kabachnik-Fields reaction.[2]

Kabachnik_Fields_Pathways cluster_0 Imine Pathway cluster_1 α-Hydroxyphosphonate Pathway R1CHO Aldehyde/Ketone Imine Imine Intermediate R1CHO->Imine + Amine Hydroxyphosphonate α-Hydroxyphosphonate Intermediate R1CHO->Hydroxyphosphonate + Diethyl Phosphite R2NH2 Amine R2NH2->Imine Product α-Aminophosphonate R2NH2->Product DEP Diethyl Phosphite DEP->Hydroxyphosphonate DEP->Product Imine->Product + Diethyl Phosphite Hydroxyphosphonate->Product + Amine - H₂O

Fig. 1: Reaction pathways for the Kabachnik-Fields synthesis of α-aminophosphonates.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data for the synthesis of diethyl α-aminophosphonates under various conditions.

Table 1: Catalyst-Free Synthesis of Diethyl α-Aminophosphonates

AmineAldehydeSolventConditionsTimeYield (%)Reference
AnilineBenzaldehydeNoneRoom Temp (26°C)Several hours to days73
BenzylamineBenzaldehydeNone100°C (MW)45 min85
AnilineBenzaldehydeNone80°C (MW)20-30 min80-94[6]
Butylamine3-Formyl-6-methylchromoneNone100°C (MW)1 h86[9]

Table 2: Catalyzed Synthesis of Diethyl α-Aminophosphonates

AmineAldehydeCatalyst (mol%)SolventConditionsTimeYield (%)Reference
AnilineBenzaldehydeMg(ClO₄)₂ (10)NoneRoom Temp5 min94[10]
AnilineBenzaldehydeDiphenylphosphinic acid (10)Ethanol40°C30 minup to 90[11]
Various aminesVarious aldehydesZnCl₂/PPh₃CH₂Cl₂Room Temp3-4 h75-84[10]
AnilineSubstituted benzaldehydesOrange Peel Powder (10 wt%)EthanolReflux1-2 h85-95[12]
AnilineBenzaldehydeYb(OTf)₃Water---[3]
Pyrazole amineAromatic aldehydesLiClO₄CH₂Cl₂--Good[13]

Experimental Protocols

The following are detailed protocols for the synthesis of diethyl α-aminophosphonates.

Protocol 1: Microwave-Assisted, Solvent-Free Kabachnik-Fields Reaction

This protocol is a green and efficient method for the synthesis of α-aminophosphonates.[7][9]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • Diethyl phosphite (1.0 mmol)

  • Microwave vial (10 mL) with a magnetic stirrer

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 80-100°C) for the required time (e.g., 20-60 minutes).[6][9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product can often be purified by direct recrystallization or by flash column chromatography on silica (B1680970) gel.

MW_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aldehyde, amine, and diethyl phosphite in a microwave vial B Seal vial and place in microwave reactor A->B C Irradiate at specified temperature and time B->C D Monitor reaction by TLC C->D D->C Incomplete E Cool to room temperature D->E Complete F Purify by recrystallization or column chromatography E->F

Fig. 2: Workflow for microwave-assisted Kabachnik-Fields synthesis.
Protocol 2: General Procedure for Catalyzed Kabachnik-Fields Reaction

This protocol provides a general guideline for a catalyzed Kabachnik-Fields reaction and may require optimization for specific substrates.[10][11]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Diethyl phosphite (1.0 mmol)

  • Catalyst (e.g., Mg(ClO₄)₂, 10 mol%)[10]

  • Solvent (optional, e.g., ethanol, dichloromethane)[11]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), amine (1.0 mmol), diethyl phosphite (1.0 mmol), and the catalyst (e.g., 10 mol% Mg(ClO₄)₂). If using a solvent, add it at this stage.

  • Stir the mixture at the appropriate temperature (e.g., room temperature or heated) for the required time.

  • Monitor the reaction progress by TLC.

  • Upon completion, if the reaction was performed neat, dilute the mixture with ethyl acetate. If a solvent was used, proceed to the next step.

  • Wash the organic mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Two-Step Pudovik Reaction

This protocol is useful when the one-pot Kabachnik-Fields reaction is not efficient.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent (e.g., toluene (B28343) or dichloromethane).

  • Stir the mixture at room temperature until imine formation is complete (can be monitored by TLC or NMR). For less reactive substrates, a dehydrating agent or azeotropic removal of water may be necessary.

Step 2: Phosphite Addition

  • To the solution containing the pre-formed imine, add diethyl phosphite (1.0 mmol).

  • If required, add a suitable catalyst (e.g., a Lewis acid or a base).

  • Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC.

  • The work-up and purification procedures are similar to those described for the Kabachnik-Fields reaction (Protocol 2, steps 4-7).

Pudovik_Protocol_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Phosphite Addition cluster_workup Work-up and Purification A Dissolve aldehyde and amine in solvent B Stir until imine formation is complete A->B C Add diethyl phosphite to imine solution B->C D Add catalyst (if required) C->D E Stir at appropriate temperature D->E F Monitor reaction by TLC E->F F->E Incomplete G Work-up (wash, dry, concentrate) F->G Complete H Purify by column chromatography G->H

Fig. 3: Workflow for the two-step Pudovik synthesis.

Conclusion

The Kabachnik-Fields and Pudovik reactions are powerful and versatile methods for the synthesis of α-aminophosphonates using diethyl phosphite. The choice of reaction conditions, including the use of catalysts, solvents, and energy sources like microwaves, can be tailored to specific substrates to achieve high yields and purity. The protocols and data presented here provide a comprehensive guide for researchers in the synthesis of this important class of compounds for applications in drug discovery and development.

References

Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling Reactions in the Synthesis of Diethyl Arylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of diethyl arylphosphonates, including diethyl phenylphosphonate, via nickel-catalyzed cross-coupling reactions. This cost-effective and versatile methodology offers a valuable alternative to traditional palladium-catalyzed systems for the formation of carbon-phosphorus (C-P) bonds, which are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.

Introduction

Arylphosphonates are a class of organophosphorus compounds with significant applications in medicinal chemistry and materials science. They are recognized as important pharmacophores due to their ability to act as stable mimics of phosphates or carboxylates and as transition state analogues in enzymatic reactions. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of these valuable compounds, often providing high yields and exhibiting broad functional group tolerance. These reactions typically involve the coupling of an aryl electrophile (such as a halide or triflate) with a phosphorus-based nucleophile like diethyl phosphite (B83602). The use of earth-abundant nickel as a catalyst makes this approach economically and environmentally attractive.[1][2]

Applications in Research and Drug Development

  • Medicinal Chemistry: Arylphosphonates are integral to the design of enzyme inhibitors, antagonists for receptors, and anti-osteoporotic agents.

  • Materials Science: These compounds are utilized in the synthesis of polymers with enhanced thermal stability and flame retardant properties.

  • Organic Synthesis: Arylphosphonates serve as versatile intermediates for further chemical transformations, including Horner-Wadsworth-Emmons reactions.

Key Reaction Data

The following tables summarize quantitative data from various nickel-catalyzed cross-coupling reactions for the synthesis of diethyl arylphosphonates.

Table 1: Nickel-Catalyzed Phosphorylation of Aryl Halides with Triethyl Phosphite

EntryAryl HalideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzeneNiCl₂ (10)None1600.595
2BromobenzeneNiCl₂ (10)None180190
34-IodotolueneNiCl₂ (10)None1600.592
44-BromotolueneNiCl₂ (10)None180188
51-IodonaphthaleneNiCl₂ (10)None1600.594
6Methyl 4-iodobenzoateNiCl₂ (10)None1600.585

Data adapted from microwave-assisted reactions.[3]

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Diethyl (2-Arylallyl)phosphonates

EntryArylboronic AcidCatalyst System (5 mol%)Base (1.5 mmol)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidNiSO₄·6H₂O/LK₃PO₄H₂O120199
24-Methylphenylboronic acidNiSO₄·6H₂O/LK₃PO₄H₂O120198
34-Methoxyphenylboronic acidNiSO₄·6H₂O/LK₃PO₄H₂O120197
44-Fluorophenylboronic acidNiSO₄·6H₂O/LK₃PO₄H₂O120195
53-Chlorophenylboronic acidNiSO₄·6H₂O/LK₃PO₄H₂O120196
62-Naphthylboronic acidNiSO₄·6H₂O/LK₃PO₄H₂O120194

*L = Cationic 2,2′-bipyridyl ligand. Reaction with diethyl (2-bromoallyl)phosphonate.[1]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Phosphorylation of Aryl Halides with Triethyl Phosphite under Microwave Irradiation

This protocol describes a solvent-free method for the synthesis of diethyl arylphosphonates.[3]

Materials:

  • Aryl halide (1.0 mmol)

  • Triethyl phosphite (1.2 mmol)

  • NiCl₂ (0.1 mmol, 10 mol%)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the aryl halide (1.0 mmol), triethyl phosphite (1.2 mmol), and NiCl₂ (0.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature (160-180 °C) for the designated time (0.5-1 h).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure diethyl arylphosphonate.

  • Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling for Diethyl (2-Arylallyl)phosphonates in Water

This protocol outlines an environmentally friendly synthesis of 2-aryl allyl phosphonates in an aqueous medium.[1]

Materials:

  • Diethyl (2-bromoallyl)phosphonate (1.0 mmol)

  • Arylboronic acid (2.0 mmol)

  • NiSO₄·6H₂O (0.05 mmol, 5 mol%)

  • Cationic 2,2′-bipyridyl ligand (L) (0.05 mmol, 5 mol%)

  • K₃PO₄ (1.5 mmol)

  • Water (4 mL)

  • Reaction tube

Procedure:

  • To a reaction tube, add diethyl (2-bromoallyl)phosphonate (1.0 mmol), the corresponding arylboronic acid (2.0 mmol), NiSO₄·6H₂O (0.05 mmol), the cationic 2,2′-bipyridyl ligand (0.05 mmol), and K₃PO₄ (1.5 mmol).

  • Add 4 mL of water to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 1 hour with stirring.

  • After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired diethyl (2-arylallyl)phosphonate.

  • Characterize the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry.

Visualizations

Catalytic Cycle for Nickel-Catalyzed C-P Cross-Coupling

The following diagram illustrates a plausible catalytic cycle for the nickel-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite, proceeding through a Ni(0)/Ni(II) pathway.

G Ni0 Ni(0)Lₙ NiII_ArX Ar-Ni(II)(X)Lₙ Ni0->NiII_ArX placeholder1 ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition NiII_ArP Ar-Ni(II)(P(O)(OR)₂)Lₙ NiII_ArX->NiII_ArP placeholder2 HPOR2 HP(O)(OR)₂ (Dialkyl Phosphite) LigandEx Ligand Exchange Base Base NiII_ArP->Ni0 Product Ar-P(O)(OR)₂ (Arylphosphonate) placeholder3 placeholder4 RedElim Reductive Elimination

Caption: Proposed Ni(0)/Ni(II) catalytic cycle.

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of diethyl arylphosphonates via nickel-catalyzed cross-coupling.

G start Start setup Combine Reactants: Aryl Halide, Phosphite, Ni Catalyst, Solvent (optional) start->setup reaction Heat Reaction Mixture (Conventional or Microwave) setup->reaction monitor Monitor Reaction Progress (TLC, GC) reaction->monitor workup Reaction Work-up: Cooling, Filtration monitor->workup Upon Completion purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end Pure Diethyl Arylphosphonate characterization->end

References

Application Notes and Protocols: Pudovik Reaction for the Synthesis of α-Amino Phosphonates with Phenylphosphonate-like Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pudovik reaction is a cornerstone of organophosphorus chemistry, providing a powerful method for carbon-phosphorus bond formation. It classically involves the nucleophilic addition of a compound containing a reactive P-H bond, such as a dialkyl phosphite (B83602), across the C=N double bond of an imine. This reaction, also known as the aza-Pudovik reaction, is a highly efficient route to α-amino phosphonates, which are of significant interest in medicinal chemistry and drug development due to their structural analogy to α-amino acids.[1][2] They are recognized as enzyme inhibitors, pharmacological agents, and herbicides.[3]

It is a common misconception that diethyl phenylphosphonate (B1237145) can be used directly in the Pudovik reaction. This molecule, with the structure Ph-P(O)(OEt)₂, lacks the necessary P-H bond for the hydrophosphonylation addition. The appropriate precursor for synthesizing compounds with a phenylphosphinyl group via a Pudovik-type reaction is an alkyl phenyl-H-phosphinate, such as ethyl or butyl phenyl-H-phosphinate [Ph-P(O)(H)(OR)]. These reagents possess the required P-H bond and react readily with imines to yield α-amino phosphinates, which are structurally related to the desired phosphonate (B1237965) derivatives.[4][5]

These application notes provide a detailed protocol for the aza-Pudovik reaction using alkyl phenyl-H-phosphinates and various imines to synthesize α-amino phosphinates.

Reaction Mechanism and Workflow

The aza-Pudovik reaction proceeds via the nucleophilic addition of the phosphorus atom of the alkyl phenyl-H-phosphinate to the electrophilic carbon of the imine's C=N bond. The reaction can be catalyzed by bases or Lewis acids, or in some cases, can proceed thermally, particularly with microwave assistance.[6] The general workflow involves two main stages: the synthesis of the imine substrate and the subsequent Pudovik addition reaction.

Pudovik_Workflow cluster_0 Stage 1: Imine Synthesis cluster_1 Stage 2: Aza-Pudovik Reaction cluster_2 Stage 3: Purification Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Imine Imine (Schiff Base) R-CH=N-R' Aldehyde->Imine Condensation Amine Primary Amine (e.g., Butylamine) Amine->Imine Imine_ref Imine Phosphinate Alkyl Phenyl-H-phosphinate Ph-P(O)(H)(OR) Product α-Amino Phosphinate (Diastereomeric Mixture) Phosphinate->Product Product_ref α-Amino Phosphinate Imine_ref->Product Addition (e.g., MW Irradiation) Purification Column Chromatography Final_Product Purified Product Purification->Final_Product Product_ref->Purification

Caption: General experimental workflow for the synthesis of α-amino phosphinates.

The mechanism for the base-catalyzed Pudovik reaction involves the deprotonation of the H-phosphinate to form a more nucleophilic phosphite anion, which then attacks the imine. An alternative pathway, especially under thermal or microwave conditions without a catalyst, involves the direct addition of the P-H bond across the C=N bond.

Pudovik_Mechanism cluster_TS Transition State Detail reagents Imine (R-CH=N-R') + Alkyl Phenyl-H-phosphinate transition_state Transition State reagents->transition_state Nucleophilic Attack of P on C=N product α-Amino Phosphinate transition_state->product Proton Transfer ts_structure R-CH--N-R'   |   |   H---P(O)(Ph)(OR)

Caption: Simplified mechanism of the uncatalyzed Pudovik reaction.

Experimental Protocols

The following protocols are based on methodologies described by Keglevich et al. for the synthesis of alkyl (α-alkylamino-arylmethyl-)phenyl phosphinates.[4][5]

Protocol 1: Synthesis of Imines (Schiff Bases)

This protocol details the condensation reaction between an aromatic aldehyde and a primary amine to form the required imine substrate.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Primary amine (e.g., butylamine, propylamine, benzylamine)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, mix the aromatic aldehyde (25 mmol) and the primary amine (25 mmol) at room temperature.

  • Stir the mixture for 1 hour.

  • Add 10 mL of dichloromethane to the flask.

  • Add approximately 10 g of anhydrous sodium sulfate to the mixture to remove the water formed during the reaction.

  • Stir for an additional 15-20 minutes, then filter the mixture to remove the sodium sulfate.

  • Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

  • The resulting residue is the crude imine, which can be purified by flash chromatography (silica gel, dichloromethane:methanol 97:3) or used directly in the next step if sufficiently pure.[4]

Protocol 2: Aza-Pudovik Reaction with Alkyl Phenyl-H-phosphinate (Microwave-Assisted)

This protocol describes the addition of an alkyl phenyl-H-phosphinate to the synthesized imine under microwave irradiation.

Materials:

  • Synthesized imine (from Protocol 1)

  • Alkyl phenyl-H-phosphinate (e.g., ethyl phenyl-H-phosphinate or butyl phenyl-H-phosphinate)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Place the imine (5 mmol) and the alkyl phenyl-H-phosphinate (5 mmol) into a microwave synthesis vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 1.5 hours.[4]

  • After cooling, the resulting crude product is an isomeric mixture of α-amino phosphinates.

  • Purify the product by flash column chromatography on silica (B1680970) gel. The eluent will depend on the specific product's polarity but a gradient of hexane/ethyl acetate (B1210297) is a common starting point.

Data Presentation

The aza-Pudovik reaction using alkyl phenyl-H-phosphinates provides the desired α-amino phosphinates in good to excellent yields. The products are typically obtained as a 1:1 mixture of diastereomers due to the formation of a new stereocenter at the α-carbon and the presence of a stereogenic phosphorus atom in the starting phosphinate.[4][5]

Table 1: Representative Yields for the Aza-Pudovik Reaction of Imines with Alkyl Phenyl-H-phosphinates [4]

EntryImine Aldehyde SourceImine Amine SourceP-H ReagentProduct Yield (%)
1BenzaldehydeButylamineEthyl Phenyl-H-phosphinate78
2BenzaldehydePropylamineEthyl Phenyl-H-phosphinate75
3BenzaldehydeBenzylamineEthyl Phenyl-H-phosphinate92
44-ChlorobenzaldehydeButylamineEthyl Phenyl-H-phosphinate86
54-MethylbenzaldehydeButylamineEthyl Phenyl-H-phosphinate72
6BenzaldehydeButylamineButyl Phenyl-H-phosphinate70
7BenzaldehydePropylamineButyl Phenyl-H-phosphinate65
8BenzaldehydeBenzylamineButyl Phenyl-H-phosphinate88

Yields are for the isolated, purified diastereomeric mixtures.

Characterization

The synthesized α-amino phosphinates can be characterized using standard analytical techniques:

  • ³¹P NMR: A key technique for phosphorus-containing compounds. The products will show characteristic chemical shifts for the phosphinate group.

  • ¹H and ¹³C NMR: To confirm the overall structure and the formation of the C-P bond. The diastereomeric nature of the products may be observable as doubled signals for certain protons or carbons.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the final products.

Conclusion and Applications

The aza-Pudovik reaction of alkyl phenyl-H-phosphinates with imines is a robust and efficient method for synthesizing α-amino phosphinates. These compounds are valuable targets for drug discovery and development, serving as bioisosteres of α-amino acids. The provided protocols offer a clear and reproducible pathway for accessing these important molecules. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating.[6] This methodology is superior in many cases to the alternative three-component Kabachnik-Fields reaction in terms of yield and simplicity.[4][5] Researchers can adapt these protocols by varying the aldehyde, amine, and phosphinate components to generate diverse libraries of α-amino phosphinates for biological screening.

References

Application of Diethyl Phenylphosphonate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of diethyl phenylphosphonate (B1237145) and its derivatives in medicinal chemistry. It includes detailed application notes, experimental protocols, and quantitative data to support researchers in the field of drug discovery and development.

Application Notes

Diethyl phenylphosphonate and its analogues have emerged as a versatile scaffold in medicinal chemistry due to their diverse biological activities. The phosphonate (B1237965) moiety, a stable mimic of the phosphate (B84403) group, allows these compounds to act as inhibitors of various enzymes by mimicking substrates or transition states of enzymatic reactions.[1][2] This has led to the exploration of this compound derivatives in several therapeutic areas.

Key therapeutic applications include:

  • Anticancer Activity: A significant body of research has focused on the cytotoxic effects of this compound derivatives against a range of cancer cell lines.[1][3] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the phenyl ring significantly influence their anticancer potency.[1] The proposed mechanism of action for some derivatives involves the inhibition of protein tyrosine phosphatases (PTPs), which are crucial regulators of cell signaling pathways implicated in cancer.[1] Others have been shown to induce cell cycle arrest and apoptosis in cancer cells.[4]

  • Antimicrobial Activity: Derivatives of this compound have shown promising activity against various pathogenic bacteria and fungi.[1][5][6] These compounds represent a potential new class of antimicrobial agents, which is particularly important in the face of growing antibiotic resistance.[7]

  • Enzyme Inhibition: As phosphate mimics, these compounds are effective inhibitors of several enzymes.[1][8] This includes, but is not limited to, protein tyrosine phosphatases, acetylcholinesterase (AChE), and various proteases.[1][8] This inhibitory activity is the basis for their potential use in treating a variety of diseases, including cancer, neurodegenerative disorders, and viral infections.[1]

  • Antiviral Activity: Certain derivatives have been investigated for their ability to inhibit the replication of various viruses, highlighting their potential as broad-spectrum antiviral agents.[1]

Quantitative Data Summary

The biological activities of various this compound derivatives are summarized in the tables below for easy comparison.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Diethyl ((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate (4u)HeLaNot specified, but induced S and G2 phase arrest[4]
Pyrazole derivative 4MCF-7 (Breast)2.7[3]
Pyrazole derivative 9HCT-116 (Colon)3.3[3]
Diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonate (4m)MBC-MCF7 (Breast)Low % cell viability at 20 µg/mL[9]
Diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonate (4n)MBC-MCF7 (Breast)Low % cell viability at 20 µg/mL[9]
Diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonate (4q)MBC-MCF7 (Breast)Low % cell viability at 20 µg/mL[9]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Diethyl benzylphosphonate derivative 1Escherichia coli K12Low[7]
Diethyl benzylphosphonate derivative 3Escherichia coli K12 & R2High activity[7]
Diethyl benzylphosphonate derivative 6Escherichia coli K12 & R2High activity[7]
Diethyl benzylphosphonate derivative 8Escherichia coli K12 & R2High activity[7]
Diethyl (2-phenylquinazolin-4-ylamino) (phenyl) methyl phosphonate (4a)Bacillus subtilis>12 mm zone of inhibition at 25[5]
Diethyl (2-phenylquinazolin-4-ylamino) (phenyl) methyl phosphonate (4c)Escherichia coli>12 mm zone of inhibition at 25[5]
Diethyl (2-phenylquinazolin-4-ylamino) (phenyl) methyl phosphonate (4i)Pseudomonas aeruginosa>15 mm zone of inhibition at 25[5]

Table 3: Enzyme Inhibitory Activity of this compound Derivatives (Ki in nM)

Compound/DerivativeTarget EnzymeKi (nM)Reference
Hybrid Compound 4chCA I25.08[8]
Hybrid Compound 4chCA II32.33[8]
Hybrid Compound 5bAChE1.70[8]

Experimental Protocols

Synthesis of this compound Derivatives via Kabachnik-Fields Reaction (One-Pot, Three-Component)

This protocol describes a general method for the synthesis of α-aminophosphonates, a common class of this compound derivatives.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Primary or secondary amine (1 mmol)

  • Diethyl phosphite (B83602) (1 mmol)

  • Catalyst (e.g., Cu(OAc)2·H2O, alum)

  • Solvent (optional, e.g., ethanol) or solvent-free conditions under microwave irradiation

Procedure:

  • In a round-bottom flask, mix the aromatic aldehyde (1 mmol), amine (1 mmol), diethyl phosphite (1 mmol), and a catalytic amount of the chosen catalyst.

  • If using a solvent, add it to the mixture. For solvent-free conditions, proceed to the next step.

  • Stir the reaction mixture at room temperature or heat under reflux/microwave irradiation for the time specified in the relevant literature (typically a few hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.[8]

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[1]

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.[1]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of the synthesized compounds.[5]

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics/antifungals (e.g., streptomycin, nystatin) as positive controls

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.[5]

Visualizations

Synthesis and Biological Evaluation Workflow

Figure 1. General workflow for the synthesis and biological evaluation of this compound derivatives. cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aldehyde Aldehyde Kabachnik_Fields_Reaction Kabachnik_Fields_Reaction Aldehyde->Kabachnik_Fields_Reaction Amine Amine Amine->Kabachnik_Fields_Reaction Diethyl_Phosphite Diethyl_Phosphite Diethyl_Phosphite->Kabachnik_Fields_Reaction Purification Purification Kabachnik_Fields_Reaction->Purification Characterization Characterization Purification->Characterization Derivative_Library Derivative_Library Characterization->Derivative_Library Anticancer_Assay Anticancer_Assay Derivative_Library->Anticancer_Assay Antimicrobial_Assay Antimicrobial_Assay Derivative_Library->Antimicrobial_Assay Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay Derivative_Library->Enzyme_Inhibition_Assay Data_Analysis Data_Analysis Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Lead_Compound Lead_Compound Data_Analysis->Lead_Compound

Caption: General workflow for synthesis and biological evaluation.

Proposed Mechanism of Anticancer Activity: PTP Inhibition

Figure 2. Proposed signaling pathway for the anticancer activity of this compound derivatives via Protein Tyrosine Phosphatase (PTP) inhibition. Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Phosphorylated_RTK Phosphorylated RTK (Active) Receptor_Tyrosine_Kinase->Phosphorylated_RTK Autophosphorylation PTP Protein Tyrosine Phosphatase (PTP) PTP->Phosphorylated_RTK Dephosphorylates (Inactivates) Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Phosphorylated_RTK->Downstream_Signaling Activates Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Promotes Apoptosis_Cell_Cycle_Arrest Apoptosis / Cell Cycle Arrest Downstream_Signaling->Apoptosis_Cell_Cycle_Arrest Inhibition leads to DEPP_Derivative This compound Derivative DEPP_Derivative->PTP Inhibits

Caption: Proposed mechanism of anticancer activity via PTP inhibition.

MTT Assay Experimental Workflow

Figure 3. Experimental workflow for the MTT assay to determine cytotoxicity. Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Serial Dilutions of Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols: Diethyl Phenylphosphonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphonate (B1237145) is a versatile and valuable reagent in modern organic synthesis. Its utility spans a range of transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of alkenes, particularly stilbene (B7821643) derivatives. It also serves as a key precursor for the introduction of the phenylphosphonate moiety into molecules, a feature of interest in medicinal chemistry due to the ability of phosphonates to act as mimics of phosphates or tetrahedral transition states in enzymatic reactions.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of diethyl phenylphosphonate and its derivatives in key organic transformations.

Key Applications
  • Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective synthesis of (E)-alkenes, especially stilbenes and their derivatives which have applications in materials science and as potential anticancer and antioxidant agents.[2][3]

  • Phosphorylation of Alcohols and Phenols: Introduction of a phenylphosphonate group to alcohols and phenols, creating precursors for biologically active molecules.

  • Synthesis of Bioactive Molecules: Used in the synthesis of compounds with potential therapeutic applications, including enzyme inhibitors and antiviral agents.[1][4]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful olefination reaction that utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene with high stereoselectivity.[5] The use of phosphonates like this compound offers advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[6]

General Reaction Mechanism

The HWE reaction proceeds via the following steps:

  • Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonate (B1237965) group, forming a phosphonate carbanion.[7]

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate.[7]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[7]

  • Elimination: The oxaphosphetane collapses to yield the alkene and a water-soluble dialkyl phosphate salt.[7]

HWE_Mechanism reagents This compound + Aldehyde/Ketone carbanion Phosphonate Carbanion reagents->carbanion Deprotonation base Base intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Addition oxaphosphetane Oxaphosphetane Intermediate intermediate->oxaphosphetane Cyclization products (E)-Alkene + Diethyl Phosphate oxaphosphetane->products Elimination

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons reaction.

Quantitative Data for HWE Reaction of Diethyl p-Tolylphosphonate with Substituted Benzaldehydes

The following table summarizes typical yields and stereoselectivity for the HWE reaction using diethyl p-tolylphosphonate (a close analog of this compound) with various substituted benzaldehydes.[2]

EntryAldehydeBaseSolventTime (h)Temperature (°C)Yield (%)(E):(Z) Ratio
1Benzaldehyde (B42025)NaHTHF122592>99:1
24-MethoxybenzaldehydeNaHTHF122595>99:1
34-NitrobenzaldehydeNaHTHF82588>99:1
44-ChlorobenzaldehydeKHMDSTHF6-78 to 2590>99:1
52-NaphthaldehydeNaHDME122585>99:1
Experimental Protocols for HWE Reaction

Protocol 1: (E)-Selective Olefination for the Synthesis of Stilbene Derivatives [3]

This protocol describes the synthesis of (E)-stilbene derivatives using this compound and a substituted benzaldehyde.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents).

  • Add anhydrous THF via syringe and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the (E)-stilbene derivative.

HWE_Workflow start Start step1 Dissolve this compound in anhydrous THF under inert atmosphere. start->step1 step2 Cool to 0°C and add NaH. step1->step2 step3 Stir to form the phosphonate carbanion. step2->step3 step4 Add aldehyde solution dropwise at 0°C. step3->step4 step5 Stir overnight at room temperature. step4->step5 step6 Quench with saturated aq. NH4Cl. step5->step6 step7 Extract with ethyl acetate. step6->step7 step8 Wash, dry, and concentrate the organic phase. step7->step8 step9 Purify by flash column chromatography. step8->step9 end End step9->end

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Phosphorylation of Alcohols

This compound can be used to phosphorylate alcohols, although this is less common than using dialkyl H-phosphonates. A more general and efficient method for the phosphorylation of alcohols involves the use of dialkyl H-phosphonates catalyzed by a Lewis acid.[8] The resulting phosphonate esters are valuable intermediates in the synthesis of biologically active compounds.

Quantitative Data for Lewis-Acid-Catalyzed Phosphorylation of Alcohols with Diethyl Phosphite (B83602)

The following table presents data for the phosphorylation of various alcohols with diethyl phosphite, which serves as a model for phosphonate ester formation.[9]

EntryAlcoholLewis AcidAdditiveSolventTemp (°C)Time (h)Yield (%)
1DiphenylmethanolAl(OTf)₃Tf₂ODCE401494
24,4'-DimethoxydiphenylmethanolAl(OTf)₃Tf₂ODCE401496
34,4'-DichlorodiphenylmethanolAl(OTf)₃Tf₂ODCE401492
41-PhenylethanolAl(OTf)₃Tf₂ODCE402485
5Benzyl alcoholAl(OTf)₃Tf₂ODCE402488
Experimental Protocol for Lewis-Acid-Catalyzed Phosphorylation of Alcohols[9]

This protocol describes a general procedure for the phosphorylation of alcohols using diethyl phosphite as the phosphorylating agent.

Materials:

  • Alcohol (e.g., diphenylmethanol)

  • Diethyl phosphite

  • Aluminum triflate (Al(OTf)₃)

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

  • Dichloroethane (DCE)

Procedure:

  • To a dry reaction vessel, add the alcohol (1.0 equivalent), aluminum triflate (10 mol%), and dichloroethane.

  • Add diethyl phosphite (2.5 equivalents) to the mixture.

  • Add trifluoromethanesulfonic anhydride (2.0 equivalents) dropwise to the stirring solution.

  • Heat the reaction mixture to 40 °C and stir for 14-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with dichloromethane (B109758) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Phosphorylation_Workflow start Start step1 Combine alcohol, Lewis acid, and solvent. start->step1 step2 Add diethyl phosphite. step1->step2 step3 Add additive (e.g., Tf2O) dropwise. step2->step3 step4 Heat and stir the reaction mixture. step3->step4 step5 Quench with water. step4->step5 step6 Extract with an organic solvent. step5->step6 step7 Wash, dry, and concentrate. step6->step7 step8 Purify by column chromatography. step7->step8 end End step8->end

Caption: General workflow for alcohol phosphorylation.

Applications in Drug Development

Phosphonates are recognized as important pharmacophores due to their ability to act as stable mimics of phosphate esters or as transition-state analogs for enzymatic reactions.[1] this compound and its derivatives are utilized in the synthesis of various biologically active compounds.

  • Enzyme Inhibitors: The tetrahedral geometry of the phosphonate group resembles the transition state of ester or amide hydrolysis, making phosphonate-containing molecules potent inhibitors of proteases and esterases.[1]

  • Antiviral Agents: Acyclic nucleoside phosphonates are a class of potent antiviral drugs. The synthesis of these compounds often involves the use of dialkyl phosphonates as key reagents.[4]

  • Antimicrobial Agents: Derivatives of diethyl benzylphosphonate (closely related to this compound) have been synthesized and evaluated for their antimicrobial activity, showing potential as new antibacterial agents.[10]

Synthesis of this compound

This compound is typically synthesized via the Michaelis-Arbuzov reaction.

Protocol for Michaelis-Arbuzov Reaction[11]

Materials:

  • Triethyl phosphite

  • Benzoyl chloride

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a dried 25 mL flask, charge triethyl phosphite (1.1 equivalents) and benzoyl chloride (1.0 equivalent).

  • Stir the mixture at room temperature for 12 hours.

  • After the reaction is complete, purify the crude product by column chromatography over silica gel using dichloromethane as the eluent to obtain this compound.

Disclaimer: The provided protocols are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols for Reactions Involving Diethyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for key reactions involving Diethyl phenylphosphonate (B1237145) and its derivatives. The protocols detailed below are aimed at providing researchers, scientists, and drug development professionals with the necessary information to safely and effectively conduct these chemical transformations.

Synthesis of Diethyl Phenylphosphonate

This compound is a versatile intermediate in organic synthesis. It can be prepared through several methods, each with its own advantages depending on the available starting materials and desired scale.

Nickel-Catalyzed Cross-Coupling of Aryl Tosylates with Diethyl Phosphite (B83602)

This method provides a robust route to this compound from readily available aryl tosylates.

Experimental Protocol:

  • Under an inert nitrogen atmosphere, a 10 mL Schlenk tube is charged with the aryl tosylate (0.2 mmol), bis(1,5-cyclooctadiene)nickel(0) (B103923) (3 mol%), 2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylaniline (3 mol%), N,N-diisopropylethylamine (DIPEA, 0.6 mmol), and 2 mL of toluene.[1]

  • To this mixture, add diethyl phosphite (0.15 mmol).[1]

  • The reaction mixture is heated to 110°C for 10 hours.[1]

  • A second portion of diethyl phosphite (0.15 mmol) is then added, and the mixture is stirred for an additional 14 hours at 110°C.[1]

  • After cooling to room temperature, the volatile components are removed under reduced pressure.[1]

  • The resulting residue is purified by column chromatography on silica (B1680970) gel to yield the pure this compound.[1]

Quantitative Data for Synthesis of this compound and Analogs:

Starting Material (Aryl Tosylate)Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenyl tosylate3DIPEAToluene1102489[1]
4-Methylphenyl tosylate3DIPEAToluene1102485[1]
4-Methoxyphenyl tosylate3DIPEAToluene1102492[1]
Photochemical Synthesis from Iodobenzene (B50100)

An alternative approach involves the photochemical reaction of diethyl phosphonate (B1237965) with iodobenzene.

Experimental Protocol:

  • In a flask suitable for photochemical reactions, add freshly pared sodium metal (0.513 g-atom) to liquid ammonia.[2]

  • Cautiously add diethyl phosphonate (0.510 mole) dropwise until the blue color of the solution disappears.[2]

  • Slowly add iodobenzene (0.257 mole).[2]

  • Irradiate the reaction mixture for 1 hour using a suitable photochemical reactor.[2]

  • After the reaction, add 300 mL of water and 300 mL of ether.[2]

  • Separate the ether layer, and extract the aqueous layer twice with ether.[2]

  • Combine the ether extracts and dry over anhydrous sodium sulfate (B86663).[2]

  • Evaporate the ether, and distill the residue under reduced pressure to obtain this compound.[2]

Quantitative Data for Photochemical Synthesis:

Starting MaterialReagentsIrradiation Time (h)Yield (%)Boiling Point (°C/mm Hg)Reference
IodobenzeneDiethyl phosphonate, Sodium, Ammonia190.4–92.573–74 / 0.020[2]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a key application of phosphonates, including derivatives of this compound, for the stereoselective synthesis of alkenes.[3][4][5] This reaction generally favors the formation of (E)-alkenes.[3][4]

General Protocol for (E)-Selective HWE Reaction

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve the phosphonate ester (e.g., Diethyl benzylphosphonate) in an anhydrous solvent such as THF.[4]

  • Cool the solution to -78°C.

  • Add a strong base, such as n-butyllithium, dropwise to form the phosphonate carbanion.[4]

  • Stir the mixture for a short period at -78°C.

  • Add the aldehyde or ketone dissolved in THF to the reaction mixture.[4]

  • Allow the reaction to proceed at -78°C and then slowly warm to room temperature.[4]

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography.

Protocol for (Z)-Selective HWE Reaction

A modified HWE reaction, known as the Still-Gennari modification, can be used to selectively form (Z)-alkenes.[4] A specific protocol for a Z-selective reaction using ethyl diphenylphosphonoacetate is provided below.

Experimental Protocol:

  • Add sodium hydride (1.6 mmol) to a solution of ethyl diphenylphosphonoacetate (1.5 mmol) in dry THF (5 mL) at -78°C.[6]

  • Stir the mixture at -78°C for 30 minutes.[6]

  • Add the aldehyde (e.g., p-tolualdehyde, 1.0 mmol) to the reaction mixture at -78°C and stir for 2 hours at the same temperature.[6]

  • Quench the reaction with water (15 mL).[6]

  • Extract the solution with ethyl acetate (B1210297) (3 x 15 mL).[6]

  • Wash the combined organic layers with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.[6]

  • Dry the organic layer over sodium sulfate and filter.[6]

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the (Z)-alkene.[6]

Quantitative Data for Z-Selective HWE Reaction:

PhosphonateAldehydeBaseSolventYield (%)E:Z RatioReference
Ethyl diphenylphosphonoacetatep-TolualdehydeNaHTHF831 : 3.67[6]

Pudovik Reaction for the Synthesis of α-Hydroxyphosphonates

The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to an aldehyde, yielding an α-hydroxyphosphonate.[7]

Experimental Protocol:

  • To a stirred mixture of the aldehyde (e.g., benzaldehyde) and diethyl phosphite at room temperature, add a catalytic amount of a base such as magnesium oxide.[7]

  • The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, the product can be purified by crystallization or column chromatography.

Comparative Data for α-Hydroxyphosphonates:

PropertyDiethyl [hydroxy(phenyl)methyl]phosphonateDiisopropyl [hydroxy(phenyl)methyl]phosphonateReference
Molecular FormulaC₁₁H₁₇O₄PC₁₃H₂₁O₄P[7]
Molecular Weight244.22 g/mol 272.28 g/mol [7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical synthesis workflow and a key reaction mechanism involving this compound.

G Workflow for the Synthesis of this compound A Starting Materials (Aryl Tosylate, Diethyl Phosphite) B Reaction Setup (Schlenk Tube, Inert Atmosphere) A->B C Addition of Reagents (Catalyst, Base, Solvent) B->C D Heating and Stirring (110°C, 24h) C->D E Workup (Removal of Volatiles) D->E F Purification (Column Chromatography) E->F G Final Product (this compound) F->G

Caption: A typical workflow for the synthesis of this compound.

G Horner-Wadsworth-Emmons Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination A Phosphonate Ester C Phosphonate Carbanion A->C + Base B Base E Oxaphosphetane Intermediate C->E + Aldehyde D Aldehyde/Ketone F Alkene E->F G Phosphate Byproduct E->G

Caption: The mechanism of the Horner-Wadsworth-Emmons reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl Phenylphosphonate Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diethyl phenylphosphonate (B1237145). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to enhance your understanding of the key synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing diethyl phenylphosphonate?

A1: The two most prevalent and effective methods for synthesizing this compound are the Michaelis-Arbuzov reaction and the Hirao cross-coupling reaction. The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl or aryl halide.[1][2][3] The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide.[4][5]

Q2: I am experiencing low yields in my Michaelis-Arbuzov reaction. What are the likely causes?

A2: Low yields in the Michaelis-Arbuzov reaction can stem from several factors. The reactivity of the aryl halide is a critical factor, with reactivity following the trend of I > Br > Cl.[2] In many cases, aryl halides are less reactive than alkyl halides and may require elevated temperatures or the use of a catalyst.[5][6] Incomplete reaction, side reactions, or difficulties in purification can also contribute to lower than expected yields.

Q3: My Hirao coupling reaction is not proceeding to completion. What should I check?

A3: Incomplete Hirao coupling can be due to several factors. The choice of palladium catalyst and ligand is crucial for reaction efficiency.[4][7] For instance, using Pd(OAc)₂ with a ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can improve yields with a range of aryl halides.[4] The base used, such as triethylamine, is also critical for the reaction.[5] Reaction temperature and time are also important parameters to optimize.[4] Dealkylation of the diethyl phosphonate (B1237965) product or starting material can also occur, reducing the yield.[4]

Q4: What are common impurities I might encounter, and how can I remove them?

A4: Common impurities can include unreacted starting materials (e.g., aryl halide, diethyl phosphite), byproducts from side reactions, and residual catalyst. Purification can typically be achieved through column chromatography on silica (B1680970) gel or recrystallization.[8] For column chromatography, a common eluent system is a mixture of hexanes and ethyl acetate (B1210297).[8] Recrystallization can be performed from a solvent like n-hexane.[8]

Q5: Can I use microwave irradiation to improve my reaction?

A5: Yes, microwave-assisted synthesis can be a "green" and efficient alternative for the Hirao reaction. It can significantly reduce reaction times and may be performed under solvent-free conditions, leading to high yields.[5][9]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis
Symptom Potential Cause Recommended Solution
Reaction appears incomplete (significant starting material remaining) Michaelis-Arbuzov: Insufficient reactivity of the aryl halide.Consider using a more reactive aryl halide (iodide > bromide). Increase the reaction temperature. Note that aryl halides are generally less reactive than alkyl halides in this reaction.[2][5]
Hirao Coupling: Inefficient catalyst system.Optimize the palladium catalyst and ligand. Pd(OAc)₂ with dppf is a robust system.[4] Ensure the catalyst is not deactivated.
General: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] Gradually increase the reaction temperature and/or extend the reaction time.
Formation of significant byproducts Hirao Coupling: Dealkylation of the phosphonate product or starting material.Using a more hindered base might reduce this side reaction.[4] Diisopropyl phosphite can be less prone to dealkylation than diethyl phosphite.[4]
General: Presence of moisture or oxygen.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[11]
Low recovery after purification Column Chromatography: Co-elution of product and impurities.Optimize the eluent system for better separation. A gradient elution might be effective.[11] Ensure the column is not overloaded.[8]
Recrystallization: Product is soluble in the recrystallization solvent.Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Try a different solvent or a mixture of solvents.[8]
Issue 2: Product Purity Issues
Symptom Potential Cause Recommended Solution
Presence of starting materials in the final product Incomplete reaction.See "Reaction appears incomplete" in the Low Yield troubleshooting guide.
Broad or multiple spots on TLC after purification Ineffective purification.Column Chromatography: Re-optimize the eluent system. Ensure the silica gel is of appropriate quality and the column is packed correctly.[8]
Recrystallization: Ensure slow cooling to allow for proper crystal formation. Wash the collected crystals with a small amount of cold solvent to remove adhering impurities.[8]
Product "oils out" instead of crystallizing during recrystallization High concentration of impurities lowering the melting point. The cooling rate is too fast.Add a small amount of additional solvent and warm until the oil dissolves, then allow it to cool more slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[8]

Data Presentation

Table 1: Comparison of Hirao Coupling Conditions for this compound Synthesis
Aryl Halide Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%) Reference
BromobenzenePd(OAc)₂ (5)TriethylamineNone (MW)1500.0893[5]
Iodobenzene (B50100)Pd(OAc)₂/dppf (1)TriethylamineCH₃CNReflux24Moderate to Excellent[4]
Aryl ChloridePd(OAc)₂/dppf (1)TriethylamineDMF11024Moderate to Excellent[4]

Experimental Protocols

Protocol 1: Michaelis-Arbuzov Reaction for this compound

This protocol is a generalized procedure based on the principles of the Michaelis-Arbuzov reaction.

Materials:

  • Triethyl phosphite

  • Phenyl halide (e.g., iodobenzene or bromobenzene)

  • Anhydrous reaction vessel

  • Heating mantle and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried reaction flask equipped with a magnetic stir bar, condenser, and an inlet for inert gas.

  • Charge the flask with triethyl phosphite.

  • Slowly add the phenyl halide to the reaction flask at room temperature under a continuous flow of inert gas.

  • Heat the reaction mixture to a temperature typically ranging from 120°C to 160°C.[3]

  • Monitor the reaction progress by TLC. The reaction is typically heated for several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hirao Cross-Coupling for this compound

This protocol is based on an improved Hirao coupling method.[4]

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Diethyl phosphite

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Anhydrous reaction vessel

  • Heating mantle and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, diethyl phosphite, and the chosen solvent (CH₃CN or DMF).

  • Add the base (triethylamine).

  • In a separate vessel, prepare the catalyst by mixing Pd(OAc)₂ and dppf.

  • Add the catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux (in CH₃CN) or to 110°C (in DMF) for 24 hours under a nitrogen atmosphere.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The workup procedure typically involves filtration to remove palladium residues, followed by extraction and purification of the crude product by column chromatography.

Mandatory Visualizations

Michaelis_Arbuzov_Reaction reagents Triethyl Phosphite + Phenyl Halide intermediate Phosphonium Salt Intermediate reagents->intermediate SN2 Attack product This compound intermediate->product Dealkylation byproduct Ethyl Halide intermediate->byproduct Dealkylation

Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.

Hirao_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Aryl Halide + Diethyl Phosphite heating Heat to Reflux or 110 °C reactants->heating catalyst Pd(OAc)2 + dppf catalyst->heating base Triethylamine base->heating solvent Anhydrous Solvent (CH3CN or DMF) solvent->heating monitoring Monitor by TLC heating->monitoring filtration Filtration monitoring->filtration Upon Completion extraction Extraction filtration->extraction purification Column Chromatography extraction->purification product Pure Diethyl Phenylphosphonate purification->product

Caption: Experimental workflow for the Hirao cross-coupling reaction.

Troubleshooting_Low_Yield start Low Reaction Yield check_completion Is the reaction a) Incomplete? b) Showing byproducts? start->check_completion incomplete Incomplete Reaction check_completion->incomplete a byproducts Byproduct Formation check_completion->byproducts b check_purity Is the issue post-purification? check_completion->check_purity Reaction Complete optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Catalyst/Reagents incomplete->optimize_conditions byproducts->optimize_conditions end Improved Yield optimize_conditions->end purification_issue Low Recovery After Purification check_purity->purification_issue Yes check_purity->end No optimize_purification Optimize Purification: - New Solvent System - Check for Product Solubility purification_issue->optimize_purification optimize_purification->end

Caption: Logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Diethyl Phenylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving diethyl phenylphosphonate (B1237145). The content addresses common byproducts, reaction optimization, and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving diethyl phenylphosphonate?

A1: this compound is a versatile reagent primarily used in two key reactions:

  • Michaelis-Arbuzov Reaction: This reaction is fundamental for the formation of carbon-phosphorus bonds and is a common method to synthesize this compound itself, typically by reacting triethyl phosphite (B83602) with an aryl halide in the presence of a nickel or palladium catalyst.[1] The resulting phosphonate (B1237965) can then be used in other reactions.

  • Horner-Wadsworth-Emmons (HWE) Reaction: In this reaction, a carbanion is generated from this compound (or a derivative) by treatment with a base. This carbanion then reacts with an aldehyde or ketone to form an alkene.[2][3] This reaction is widely favored for its ability to produce (E)-alkenes with high stereoselectivity and for the straightforward removal of its water-soluble phosphate (B84403) byproduct.[2][4]

Q2: What are the typical byproducts I should expect in a Michaelis-Arbuzov reaction to synthesize this compound?

A2: The formation of byproducts in the Michaelis-Arbuzov reaction is dependent on the specific reactants and conditions. Common byproducts include:

  • Alkyl Halides: The reaction mechanism involves the dealkylation of the phosphonium (B103445) salt intermediate, which generates an alkyl halide as a byproduct.[5] For example, if you start with triethyl phosphite, ethyl halide will be formed.

  • Competing Alkyl Halide Reaction: The newly formed alkyl halide byproduct can compete with the starting aryl halide and react with the triethyl phosphite, leading to the formation of undesired phosphonates.[2][5] Using a trialkyl phosphite that generates a low-boiling alkyl halide can help mitigate this by allowing for its removal by distillation during the reaction.[2]

  • Transesterified Phosphites: In alcohol-based Michaelis-Arbuzov reactions, transesterification of the starting phosphite can occur, leading to a mixture of phosphite esters and their corresponding phosphonate products.[6]

Q3: What byproducts are common in the Horner-Wadsworth-Emmons (HWE) reaction using this compound derivatives?

A3: The HWE reaction is generally considered clean, with the primary byproduct being a water-soluble phosphate salt.

  • Dialkylphosphate Salt: The most common byproduct is a dialkylphosphate salt, such as O,O-diethyl sodium phosphate, which is easily removed during aqueous workup.[2][7]

  • β-Hydroxyphosphonate Intermediate: If the final elimination step of the HWE reaction is slow or incomplete, the β-hydroxyphosphonate intermediate may be isolated as a significant byproduct or even the main product.[8]

Troubleshooting Guides

Michaelis-Arbuzov Reaction Troubleshooting

Problem: Low yield of this compound.

Potential CauseTroubleshooting Steps
Low Reactivity of Aryl Halide Aryl halides are generally less reactive than alkyl halides in the Michaelis-Arbuzov reaction. Ensure the use of a suitable catalyst, such as a nickel or palladium salt (e.g., NiCl₂), to facilitate the reaction.[1]
Incomplete Reaction Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or ³¹P NMR to ensure completion. Using an excess of the more volatile triethyl phosphite can also help drive the reaction forward.
Side Reaction with Alkyl Halide Byproduct Use a phosphite with low molecular weight alkyl groups (e.g., trimethyl phosphite or triethyl phosphite). The resulting volatile alkyl halide byproduct can be removed by distillation during the reaction, preventing it from competing with the aryl halide.[2]
Steric Hindrance If the aryl halide or phosphite is sterically hindered, consider using less bulky reagents to improve the rate of the Sₙ2 reaction.
Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting

Problem: Low yield of the desired alkene.

Potential CauseTroubleshooting Steps
Incomplete Deprotonation Ensure the base is fresh, active, and used in a sufficient amount (typically a slight excess). For weakly acidic phosphonates, a stronger base like n-BuLi or LDA may be necessary.
Reaction Stalled at β-Hydroxyphosphonate Intermediate The final elimination step can be slow for non-stabilized or weakly stabilized phosphonates. Increase the reaction time or temperature to promote elimination. In some cases, a separate step to eliminate the phosphate group might be required.[8]
Decomposition of Reactants or Products If the aldehyde or the resulting alkene is sensitive to the reaction conditions, consider using milder bases (e.g., DBU/LiCl) or lower reaction temperatures.

Problem: Poor E/Z stereoselectivity in the HWE reaction.

FactorTo Favor (E)-AlkeneTo Favor (Z)-Alkene
Phosphonate Structure Use standard trialkyl phosphonoacetates. Bulky phosphonate groups can also enhance (E)-selectivity.[8]Use phosphonates with electron-withdrawing groups, such as trifluoroethyl esters (Still-Gennari modification).[4][8]
Base and Cation Lithium-based strong bases (e.g., n-BuLi, LHMDS) generally provide higher (E)-selectivity than sodium or potassium bases.[8]Use strongly dissociating conditions with potassium bases and a crown ether (e.g., KHMDS/18-crown-6).[8]
Temperature Higher reaction temperatures (e.g., room temperature) tend to favor the thermodynamically more stable (E)-alkene.[8]Lower reaction temperatures (e.g., -78 °C) can kinetically favor the (Z)-alkene, especially with modified phosphonates.
Aldehyde Structure Increasing the steric bulk of the aldehyde generally leads to higher (E)-selectivity.[8]Aromatic aldehydes often produce almost exclusively (E)-alkenes with standard phosphonates. The Still-Gennari modification is necessary to obtain (Z)-alkenes from aromatic aldehydes.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of this compound from iodobenzene (B50100) and triethyl phosphite, a common method for preparing the title compound.

Materials:

  • Iodobenzene

  • Triethyl phosphite

  • Nickel(II) chloride (NiCl₂) (catalyst)

  • Anhydrous solvent (e.g., toluene)

  • Reaction vessel with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up the reaction vessel under an inert nitrogen atmosphere.

  • To the vessel, add anhydrous toluene, iodobenzene (1.0 equivalent), and triethyl phosphite (1.2 equivalents).

  • Add a catalytic amount of NiCl₂ (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Horner-Wadsworth-Emmons Reaction with this compound Derivative

This protocol provides a general procedure for the olefination of an aldehyde using a this compound derivative to favor the formation of the (E)-alkene.

Materials:

  • This compound derivative (e.g., diethyl benzylphosphonate)

  • Aldehyde

  • Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar and nitrogen inlet

  • Ice bath

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Under a nitrogen atmosphere, add anhydrous THF to a flame-dried round-bottom flask.

  • Carefully add NaH (1.2 equivalents) to the THF to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the this compound derivative (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkene.[9]

Visualizations

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Triethyl_Phosphite Triethyl Phosphite Phosphonium_Salt Aryl-Phosphonium Salt [Ar-P(OEt)3]+ X- Triethyl_Phosphite->Phosphonium_Salt SN2 Attack Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Phosphonium_Salt DEPP This compound Ar-P(O)(OEt)2 Phosphonium_Salt->DEPP Dealkylation Alkyl_Halide Alkyl Halide (Et-X) Phosphonium_Salt->Alkyl_Halide

Michaelis-Arbuzov Reaction Mechanism

HWE_Workflow start Start prepare_ylide 1. Prepare Phosphonate Carbanion (Phosphonate + Base in Anhydrous Solvent) start->prepare_ylide add_carbonyl 2. Add Carbonyl Compound (Aldehyde/Ketone) prepare_ylide->add_carbonyl monitor_reaction 3. Monitor Reaction Progress (e.g., by TLC) add_carbonyl->monitor_reaction workup 4. Aqueous Work-up (Quench, Extract, Wash, Dry) monitor_reaction->workup purify 5. Purify Product (Column Chromatography or Distillation) workup->purify end Final Alkene Product purify->end

Horner-Wadsworth-Emmons Experimental Workflow

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions analyze_mixture Analyze Crude Mixture (TLC, NMR) start->analyze_mixture incomplete_reaction Incomplete Reaction analyze_mixture->incomplete_reaction Starting Material Present side_products Side Product Formation analyze_mixture->side_products Unexpected Spots/Peaks decomposition Product/Reagent Decomposition analyze_mixture->decomposition Streaking on TLC/Baseline optimize_conditions Optimize Conditions (Increase Temp/Time, Adjust Stoichiometry) incomplete_reaction->optimize_conditions change_reagents Change Reagents (Different Base/Solvent) side_products->change_reagents purify_starting_materials Purify Starting Materials side_products->purify_starting_materials decomposition->optimize_conditions Use Milder Conditions

Troubleshooting Logic for Low Reaction Yield

References

Preventing di-substitution in reactions with Diethyl phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diethyl phenylphosphonate (B1237145). The focus is on preventing di-substitution reactions to achieve mono-substituted products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-substitution in reactions with diethyl phenylphosphonate?

A1: Di-substitution primarily occurs during alkylation reactions where the methylene (B1212753) protons (alpha to the phosphorus atom) are deprotonated. The resulting mono-substituted product still possesses an acidic proton on the alpha-carbon. This proton can be removed by the base present in the reaction mixture, forming a new enolate. This enolate can then react with a second equivalent of the alkylating agent, leading to the di-substituted product.[1]

Q2: Which reaction parameters are most critical for controlling the level of substitution?

A2: The key factors that determine whether mono- or di-alkylation is the major product are the stoichiometry of the reactants, the type and amount of base used, the reaction temperature, and the rate of addition of the alkylating agent.[2] Careful control of these parameters is essential for selective mono-substitution.

Q3: How does stoichiometry influence the prevention of di-substitution?

A3: To favor mono-alkylation, it is crucial to use a strict 1:1 molar ratio of this compound to the alkylating agent.[1] In some cases, using a slight excess of this compound can further promote mono-substitution by ensuring the alkylating agent is consumed before it can react with the mono-alkylated product's enolate.[1]

Q4: What is the role of the base in controlling selectivity?

A4: The choice of base is critical. For mono-alkylation, using one equivalent of a suitable base is recommended to primarily form the mono-anion.[2] Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can ensure complete and irreversible deprotonation to the mono-anion before the addition of the alkylating agent, which can improve selectivity.[2] The use of a bulky, less nucleophilic base may also favor proton abstraction over undesired side reactions.[1]

Q5: Can reaction temperature be used to control the product ratio?

A5: Yes, lower reaction temperatures generally favor kinetic control, which can enhance the selectivity for the mono-substituted product. Performing the deprotonation and subsequent alkylation at low temperatures (e.g., -78 °C to 0 °C) can help minimize the formation of the di-substituted byproduct.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the alkylation of this compound.

Problem Potential Cause Troubleshooting Steps
Significant formation of di-substituted product The enolate of the mono-substituted product is reacting with the alkylating agent.Control Stoichiometry: Use a precise 1:1 molar ratio of this compound to the alkylating agent. A slight excess of the phosphonate (B1237965) can be beneficial.[1] Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature. This ensures the alkylating agent reacts with the initial phosphonate enolate before it can react with the enolate of the mono-alkylated product.[1] Choice of Base: Use a strong, non-nucleophilic base like LDA or NaH to ensure complete formation of the mono-anion before adding the alkylating agent.[2]
Low yield of the desired mono-substituted product Competing elimination reaction of the alkyl halide.Alkyl Halide Choice: Use primary or methyl alkyl halides, as they are less prone to E2 elimination. Secondary halides are less effective, and tertiary halides are generally not suitable.[1] Temperature Control: Maintain a low reaction temperature to disfavor the elimination pathway.
Reaction is incomplete Insufficient deprotonation of the this compound.Base Strength: Ensure the base is strong enough to deprotonate the phosphonate. Consider using a stronger base like n-butyllithium or LDA if weaker bases are ineffective. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water will quench the base and the enolate.
Formation of unexpected byproducts The base may be reacting with the ester functionality of the phosphonate (transesterification).Matching Alkoxide Base: If using an alkoxide base, ensure the alkyl group of the base matches the alkyl group of the phosphonate ester (e.g., use sodium ethoxide with this compound) to prevent transesterification.[1]

Experimental Protocols

General Protocol for Mono-Alkylation of this compound:

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add a suitable anhydrous solvent (e.g., THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Enolate Formation: Cool the solvent to a low temperature (e.g., -78 °C). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 equivalent) to the solvent. To this solution, add this compound (1.0 equivalent) dropwise. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred solution while maintaining the low temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to isolate the mono-alkylated product.[1]

Visualizations

Reaction_Pathway This compound This compound Enolate Enolate This compound->Enolate Deprotonation Base Base Base->Enolate Mono-substituted Product Mono-substituted Product Enolate->Mono-substituted Product Alkylation Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Mono-substituted Product Di-substituted Product Di-substituted Product Mono-substituted Product->Di-substituted Product Further Deprotonation & Alkylation (Undesired) Troubleshooting_Workflow start Start: Alkylation of This compound check_product Analyze Product Mixture: Significant Di-substitution? start->check_product yes Yes check_product->yes Undesired Outcome no No check_product->no Desired Outcome troubleshoot Troubleshooting Steps: 1. Check Stoichiometry (1:1) 2. Slow Addition of Alkyl Halide 3. Use Stronger/Bulkier Base 4. Lower Reaction Temperature yes->troubleshoot success Desired Mono-substituted Product Obtained no->success troubleshoot->start Re-run Experiment Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Stoichiometry (1:1) Stoichiometry (1:1) Mono-substitution Mono-substitution Stoichiometry (1:1)->Mono-substitution Favors Di-substitution Di-substitution Stoichiometry (1:1)->Di-substitution Discourages Low Temperature Low Temperature Low Temperature->Mono-substitution Favors Low Temperature->Di-substitution Discourages Strong, Non-nucleophilic Base Strong, Non-nucleophilic Base Strong, Non-nucleophilic Base->Mono-substitution Favors Strong, Non-nucleophilic Base->Di-substitution Discourages Slow Addition of Electrophile Slow Addition of Electrophile Slow Addition of Electrophile->Mono-substitution Favors Slow Addition of Electrophile->Di-substitution Discourages

References

Technical Support Center: Catalyst Selection for Diethyl Phenylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in reactions involving diethyl phenylphosphonate (B1237145). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions for synthesizing diethyl phenylphosphonate, and which catalysts are typically used?

A1: The most prevalent methods for synthesizing this compound are the Hirao cross-coupling reaction and the Pudovik reaction.

  • Hirao Reaction: This is a P-C cross-coupling reaction. Palladium-based catalysts are most common, such as Pd(OAc)₂ and Pd(PPh₃)₄. Nickel-based catalysts, like NiCl₂, are also utilized.[1][2] A "green" variation of this reaction uses a P-ligand-free Pd(OAc)₂ catalyst under microwave and solvent-free conditions.[3][4]

  • Pudovik Reaction: This reaction involves the addition of a dialkyl phosphite (B83602) to a carbonyl compound. The choice of catalyst can influence the product outcome. For instance, the amount of diethylamine (B46881) used as a catalyst can determine whether the Pudovik adduct or a rearranged species is the final product.[5][6][7][8]

Q2: My Hirao reaction is showing low yield or has stalled. What are the likely causes related to the catalyst?

A2: Low yields or reaction failure in Hirao reactions are often linked to the palladium catalyst's activity. Key issues include:

  • Inefficient Pre-catalyst Reduction: Many protocols use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that needs to be reduced in situ to the active Pd(0) species. If this reduction is incomplete, the catalytic cycle will not initiate effectively.[9]

  • Ligand Oxidation: Phosphine (B1218219) ligands, which stabilize the palladium catalyst, are susceptible to oxidation from trace oxygen. This prevents them from coordinating with the palladium center.[9]

  • Catalyst Decomposition: The active Pd(0) catalyst can decompose by aggregating into inactive palladium black, which is often visible as a black precipitate.[9]

Q3: My reaction mixture has turned black. What does this indicate and how can I prevent it?

A3: A black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal. This is a common deactivation pathway in many cross-coupling reactions.[9]

To prevent this:

  • Ensure an Inert Atmosphere: Rigorously degas your solvents and use an inert atmosphere (Argon or Nitrogen) to minimize the presence of oxygen, which can lead to ligand oxidation and catalyst decomposition.[9]

  • Use Fresh Materials: Utilize fresh, high-purity catalysts and ligands.

  • Optimize Ligand Choice: The appropriate ligand can stabilize the catalyst and prevent aggregation.

Q4: How does the choice of base affect my Hirao reaction?

A4: The base is a critical component of the Hirao reaction. Triethylamine (B128534) is frequently used as the base in a variety of solvents.[1] The base is necessary to neutralize the acid generated during the reaction and to facilitate the catalytic cycle. The choice and amount of base can significantly impact the reaction rate and yield.

Troubleshooting Guides

Low Yield in Hirao Cross-Coupling
Symptom Possible Cause Suggested Solution
No or very low product formation.Inactive Catalyst.Use a fresh batch of palladium pre-catalyst and ligand. Ensure proper storage and handling to prevent degradation.[9]
Incomplete reduction of Pd(II) to Pd(0).Consider a pre-activation step by stirring the Pd(II) pre-catalyst with the phosphine ligand before adding the substrates.[9]
Inappropriate ligand.Screen a variety of phosphine ligands with different steric and electronic properties.[9]
Reaction starts but does not go to completion.Presence of oxygen.Improve the degassing procedure for your solvent and reagents. Use freeze-pump-thaw cycles for the solvent.[9]
Incorrect solvent or base.Screen a panel of anhydrous, degassed solvents (e.g., Toluene (B28343), Dioxane, THF) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[9]

Quantitative Data on Catalyst Performance

The following table summarizes yields for the synthesis of this compound under different catalytic conditions for the Hirao reaction.

CatalystLigandBaseSolventConditionsYield (%)Reference
Pd(OAc)₂ (5 mol%)NoneTriethylamineNoneMicrowave, 150°C, 5 min93[10]
In situ formed [(HO)(EtO)₂P]₂Pd(EtO)₂P(O)H--120°C, 30 min72[1]
Ni(cod)₂ (3 mol%)2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylanilineDIPEAToluene110°C, 24 h89[11]
Pd(PPh₃)₄ (5 mol%)PPh₃Et₃NPEG 600130°C-[12]

Experimental Protocols

Protocol 1: "Green" Hirao Reaction using Pd(OAc)₂

This protocol is adapted from a microwave-assisted, solvent-free method.[3][10]

Materials:

  • Bromobenzene

  • Diethyl phosphite

  • Pd(OAc)₂

  • Triethylamine

Procedure:

  • In a microwave reactor vial, combine bromobenzene, diethyl phosphite (1.5 equivalents), Pd(OAc)₂ (5 mol%), and triethylamine (2 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 5 minutes.

  • After cooling, the crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.

Protocol 2: Nickel-Catalyzed Cross-Coupling

This protocol is based on a nickel-catalyzed cross-coupling of an aryl tosylate with a dialkyl phosphite.[11]

Materials:

  • Aryl tosylate

  • Diisopropyl phosphite

  • Ni(cod)₂

  • 2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylaniline (ligand)

  • N-ethyl-N,N-diisopropylamine (DIPEA)

  • Anhydrous toluene

Procedure:

  • In a Schlenk tube under an inert atmosphere (N₂), charge aryl tosylate (0.2 mmol), Ni(cod)₂ (3 mol%), the ligand (3 mol%), DIPEA (0.6 mmol), and toluene (2 mL).

  • Add diisopropyl phosphite (0.15 mmol) to the mixture.

  • Heat the reaction at 110°C for 10 hours.

  • Add another portion of diisopropyl phosphite (0.15 mmol).

  • Continue stirring at 110°C for an additional 14 hours.

  • After cooling, remove the volatiles under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low-Yield Hirao Reactions start Low or No Product Yield catalyst_check Check Catalyst & Ligand (Freshness, Purity) start->catalyst_check atmosphere_check Verify Inert Atmosphere (Degassing, Gas Purity) start->atmosphere_check conditions_check Review Reaction Conditions (Solvent, Base, Temperature) start->conditions_check use_fresh Use Fresh Catalyst/Ligand catalyst_check->use_fresh Degraded? screen_ligands Screen Different Ligands catalyst_check->screen_ligands No Improvement? improve_degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) atmosphere_check->improve_degassing Oxygen Present? screen_conditions Screen Solvents & Bases conditions_check->screen_conditions Suboptimal?

Caption: A decision tree for troubleshooting low-yield Hirao reactions.

Catalyst_Deactivation_Pathway Palladium Catalyst Deactivation Pathway active_catalyst Active Pd(0)Lu2099 Catalyst ligand_dissociation Ligand Dissociation active_catalyst->ligand_dissociation unstable_pd0 Unstable 'Naked' Pd(0) ligand_dissociation->unstable_pd0 aggregation Aggregation unstable_pd0->aggregation palladium_black Inactive Palladium Black aggregation->palladium_black

References

Technical Support Center: Diethyl Phenylphosphonate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl phenylphosphonate (B1237145). The following sections address common issues related to the effect of temperature on reaction kinetics.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of diethyl phenylphosphonate is proceeding slower than expected. How does temperature influence the reaction rate?

A1: The rate of most chemical reactions, including the synthesis of this compound, is highly dependent on temperature.[1] An increase in temperature generally leads to a significant increase in the reaction rate. This relationship is described by the Arrhenius equation, which indicates that the rate constant (k) increases exponentially with temperature.[2]

For instance, in a nickel-catalyzed cross-coupling reaction to synthesize this compound, a temperature of 110°C is often used to ensure a reasonable reaction time.[3] If your reaction is slow, consider the following:

  • Insufficient Temperature: Verify that your reaction setup is reaching and maintaining the target temperature. A lower-than-expected temperature is a common cause of slow reaction rates.

  • Activation Energy (Ea): The reaction may have a high activation energy, making it inherently more sensitive to temperature changes.[2] Even a small drop in temperature can cause a significant decrease in the rate.

  • Catalyst Activity: If you are using a catalyst, its activity might be highly temperature-dependent. Ensure you are operating within the optimal temperature range for the specific catalyst.

To illustrate the effect of temperature on the rate constant, consider the following example data for a hypothetical reaction.

Table 1: Example of Temperature Effect on Reaction Rate Constant

Temperature (K)Temperature (°C)Rate Constant (k) (M⁻¹s⁻¹)
353800.05
363900.12
3731000.28
3831100.65

As the table shows, a 30°C increase in temperature can lead to a more than tenfold increase in the reaction rate constant.

Q2: I'm observing unexpected byproducts in my reaction at elevated temperatures. Could this be due to thermal decomposition?

A2: Yes, elevated temperatures can lead to thermal degradation of organophosphorus compounds, including this compound.[4] While higher temperatures increase the rate of the desired reaction, they can also promote side reactions or decomposition. The thermal stability of phosphonates is finite, and decomposition can occur at higher temperatures, leading to the formation of various byproducts.[4]

Troubleshooting Steps:

  • Determine Onset Temperature: If you suspect thermal decomposition, it is crucial to determine the onset temperature of degradation for your specific reaction mixture. Thermogravimetric Analysis (TGA) is an excellent technique for this purpose.[4][5]

  • Optimize Temperature: Conduct a temperature optimization study. Run the reaction at several different temperatures to find the optimal balance between a fast reaction rate and minimal byproduct formation.

  • Analyze Byproducts: Isolate and identify the byproducts using techniques like GC-MS or NMR to understand the decomposition pathway. This can provide insights into the stability limits of your reactants and products.

Q3: How can I experimentally determine the activation energy (Ea) for my this compound reaction?

A3: You can determine the activation energy by measuring the reaction rate constant (k) at several different temperatures and then using the Arrhenius equation.[1][2]

The Arrhenius equation is: k = A * e^(-Ea/RT)

In its linear form, it is: ln(k) = - (Ea/R) * (1/T) + ln(A)

Where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the ideal gas constant (8.314 J/(mol·K))

  • T is the absolute temperature in Kelvin

By plotting ln(k) versus 1/T, you will obtain a straight line with a slope of -Ea/R.[2] From this slope, you can calculate the activation energy.

Below is a detailed protocol for this experiment.

Experimental Protocols

Protocol 1: Determining the Activation Energy of a Reaction

Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for a reaction involving this compound by studying its kinetics at different temperatures.

Materials:

  • This compound and other required reactants

  • Appropriate solvent

  • Temperature-controlled reaction vessel (e.g., jacketed reactor with a circulating bath)

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Syringes for sampling

  • Quenching solution (if necessary)

  • Analytical instrument for concentration measurement (e.g., GC, HPLC, or NMR)

Procedure:

  • Preparation: Prepare a stock solution of your reactants in the chosen solvent.

  • Temperature Control: Set the reaction vessel to the first desired temperature (e.g., 80°C) and allow it to equilibrate.

  • Initiate Reaction: Add the reactants to the vessel to start the reaction (t=0). Begin stirring immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop it. This can be done by rapid cooling or by adding a chemical quenching agent.

  • Analysis: Analyze the concentration of a reactant or product in each aliquot using your chosen analytical method.

  • Repeat: Repeat steps 2-6 for at least three other temperatures (e.g., 90°C, 100°C, and 110°C).

  • Data Analysis:

    • For each temperature, determine the rate constant (k) from the concentration vs. time data. The method will depend on the reaction order.

    • Create a table of your k and T values.

    • Calculate ln(k) and 1/T (in K⁻¹).

    • Plot ln(k) vs. 1/T.

    • Perform a linear regression to find the slope of the line.

    • Calculate the activation energy: Ea = -slope * R .

    • Calculate the pre-exponential factor from the y-intercept: A = e^(intercept) .

Visualizations

The following diagrams illustrate key concepts and workflows related to studying temperature effects on reaction kinetics.

G cluster_input Inputs cluster_process Experimental Process cluster_analysis Data Analysis Reactants Reactants & Solvent Start Initiate Reaction (t=0) Reactants->Start Temp Set Temperature (T) Temp->Start Sample Collect Aliquots over Time Start->Sample Stirring Quench Quench Reaction Sample->Quench Analyze Analyze Concentration (e.g., GC, NMR) Quench->Analyze CalcK Calculate Rate Constant (k) Analyze->CalcK Repeat Repeat for Multiple Temperatures CalcK->Repeat Plot Plot ln(k) vs. 1/T (Arrhenius Plot) Repeat->Plot CalcEa Determine Ea from Slope Plot->CalcEa

Caption: Experimental workflow for determining activation energy.

G Temp Increase in Temperature KE Increased Molecular Kinetic Energy Temp->KE Collisions More Frequent Collisions KE->Collisions Ea_Fraction Higher Fraction of Molecules with E > Ea KE->Ea_Fraction Rate Increased Reaction Rate Collisions->Rate Minor Effect Ea_Fraction->Rate Major Effect

References

Troubleshooting guide for the Horner-Wadsworth-Emmons reaction with Diethyl phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing Diethyl phenylphosphonate (B1237145) in the Horner-Wadsworth-Emmons (HWE) reaction. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of the Horner-Wadsworth-Emmons reaction over the Wittig reaction?

The HWE reaction offers several key advantages:

  • Enhanced Nucleophilicity: The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium (B103445) ylides in the Wittig reaction. This allows for reactions with a wider range of aldehydes and even less reactive ketones.

  • Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate (B84403) salt, which can be easily removed through an aqueous extraction.[1] In contrast, the triphenylphosphine (B44618) oxide byproduct from the Wittig reaction often complicates product purification.

  • Stereoselectivity: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][2][3]

Q2: How is the Diethyl phenylphosphonate starting material typically prepared?

This compound can be synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[1][4] For example, reacting triethyl phosphite with bromobenzene (B47551) or iodobenzene.[5]

Q3: My HWE reaction with this compound is not proceeding. What are the likely causes?

Several factors could lead to a stalled reaction:

  • Inefficient Deprotonation: The base may not be strong enough to deprotonate the this compound. Consider using a stronger base like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).[6]

  • Inactive Reagents: Your aldehyde may be of poor quality, or the this compound may have degraded. Ensure the purity of your starting materials.

  • Low Reaction Temperature: For sterically hindered or electronically deactivated substrates, a higher reaction temperature may be required to initiate the reaction.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inefficient Deprotonation of Phosphonate - Use a stronger base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).[6] - Ensure you are using a slight excess of the base (1.05-1.1 equivalents) to ensure complete deprotonation. - Perform the deprotonation at 0 °C and then allow the reaction to warm to room temperature to ensure complete formation of the carbanion.[7]
Poor Quality of Reagents - Check the purity of the this compound and the aldehyde. Purify if necessary. - Use freshly distilled and anhydrous solvents.
Reaction Conditions Not Optimal - Increase the reaction temperature, especially for sterically hindered or electron-poor carbonyl compounds. Be aware that this may impact stereoselectivity. - Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
Side Reactions - Aldol condensation of the aldehyde can occur. To minimize this, add the aldehyde slowly to the pre-formed phosphonate carbanion.

Problem 2: Poor (E/Z) Stereoselectivity

Possible Cause Troubleshooting Steps
Reaction Conditions Favoring Both Isomers - Base Selection: The choice of base can significantly influence stereoselectivity. Lithium and sodium bases, such as n-BuLi or NaH, generally promote higher E-selectivity.[6] - Temperature: Lower reaction temperatures often lead to higher stereoselectivity.
Nature of the Substrates - The structure of the aldehyde can affect the E/Z ratio. For some substrates, achieving high selectivity may be challenging.

Problem 3: Formation of β-hydroxyphosphonate Intermediate

Possible Cause Troubleshooting Steps
Incomplete Elimination - The elimination of the phosphate group to form the alkene can be slow, especially with non-stabilized or weakly stabilized phosphonates.[6] - To drive the reaction to completion, you may need to increase the reaction time or temperature.[6] - In some cases, a separate step may be required to eliminate the phosphate group.

Data Presentation

Table 1: Typical Reaction Conditions for the Horner-Wadsworth-Emmons Reaction

EntryAldehydeBaseSolventTime (h)Temperature (°C)Yield (%)(E):(Z) Ratio
14-MethoxybenzaldehydeNaHTHF2-40 to RT>90>95:5
2Benzaldehyden-BuLiTHF1-3-78 to RT~85>98:2
3CyclohexanecarboxaldehydeKHMDSTHF/18-crown-63-78~78<5:95 (Z-selective)
44-NitrobenzaldehydeDBU/LiClAcetonitrile1-120 to RT~90>95:5

Note: Yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions employed.[2]

Experimental Protocols

General Protocol for the (E)-Selective HWE Reaction with this compound

Materials:

  • This compound

  • Aldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Phosphonate Anion:

    • Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) to a flame-dried reaction flask containing anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the carbanion. The evolution of hydrogen gas should be observed.[6]

  • Reaction with the Aldehyde:

    • Cool the solution of the phosphonate anion back to 0 °C.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[2]

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.[2][6]

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.[6]

    • Combine the organic layers and wash with brine.[6]

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkene.[6]

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate R1-CH2-P(O)(OEt)2 Carbanion R1-CH(-)-P(O)(OEt)2 Phosphonate->Carbanion + Base Base Base Base-H Base-H(+) Base->Base-H Intermediate [Oxaphosphetane Intermediate] Carbanion->Intermediate + R2-CHO Aldehyde R2-CHO Aldehyde->Intermediate Alkene R1-CH=CH-R2 Intermediate->Alkene Byproduct (EtO)2P(O)O(-) Intermediate->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Workflow start HWE Reaction Issue low_yield Low or No Yield? start->low_yield poor_selectivity Poor E/Z Selectivity? low_yield->poor_selectivity No check_base Check Base Strength and Stoichiometry low_yield->check_base Yes side_products Side Products Observed? poor_selectivity->side_products No change_base_cation Change Base Cation (Li+, Na+, K+) poor_selectivity->change_base_cation Yes end Consult Further Literature side_products->end No slow_addition Slow Addition of Aldehyde to Pre-formed Ylide side_products->slow_addition Yes check_reagents Verify Reagent Purity (Aldehyde, Phosphonate) check_base->check_reagents optimize_temp_time Optimize Temperature and Reaction Time check_reagents->optimize_temp_time optimize_temp_time->poor_selectivity lower_temp Lower Reaction Temperature change_base_cation->lower_temp lower_temp->side_products slow_addition->end

References

Technical Support Center: Purification of Diethyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of diethyl phenylphosphonate (B1237145) reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of diethyl phenylphosphonate?

A1: Common impurities can originate from starting materials, side reactions, or product degradation. These include:

  • Unreacted starting materials: Such as diethyl phosphite (B83602) and iodobenzene (B50100) or other aryl halides.

  • Byproducts of the Michaelis-Arbuzov reaction: Including triethyl phosphite and ethyl halides.

  • Hydrolysis products: Phenylphosphonic acid or its monoethyl ester can form if water is present, especially under acidic or basic conditions.[1][2] this compound is also noted to be appreciably soluble in water, which can complicate aqueous workups.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are:

  • Vacuum Distillation: This is a highly effective method for separating the desired product from less volatile impurities.

  • Silica (B1680970) Gel Column Chromatography: This technique is useful for separating compounds with different polarities. A gradient elution with a solvent system like hexanes and ethyl acetate (B1210297) is often employed.[3][4]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[3] A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate this compound from its impurities. The product is more polar than some starting materials and will have a lower Retention Factor (Rf) value. Staining with permanganate (B83412) or phosphomolybdic acid can help visualize the spots.

Q4: What are the expected spectroscopic data for pure this compound?

A4: The following table summarizes the expected spectroscopic data for pure this compound. Significant deviations may indicate the presence of impurities.

Technique Expected Data
¹H NMR (CDCl₃) δ 7.74-7.82 (m, 2H), 7.48-7.55 (m, 1H), 7.39-7.46 (m, 2H), 3.99-4.17 (m, 4H), 1.28 (td, J = 7.0, 2.3 Hz, 6H)[5]
¹³C NMR (CDCl₃) δ 132.3 (d, J = 3.2 Hz), 131.7 (d, J = 9.9 Hz), 128.4 (d, J = 14.9 Hz), 128.3 (d, J = 187.9 Hz), 62.0 (d, J = 5.2 Hz), 16.3 (d, J = 6.5 Hz)[5]
³¹P NMR (CDCl₃) δ 18.8[5]
Mass Spec (HRMS) m/z 237.0649 ([M+Na]⁺, C₁₀H₁₅O₃PNa⁺ calcd. 237.0651)[5]

Troubleshooting Guides

Vacuum Distillation Issues
Problem Possible Cause Solution
Product is not distilling at the expected temperature. The vacuum is not low enough.Check the vacuum pump and all connections for leaks. Ensure the manometer is reading correctly.
The thermometer is placed incorrectly.The thermometer bulb should be positioned just below the sidearm leading to the condenser to accurately measure the vapor temperature.
Bumping or uneven boiling. The boiling rate is too high.Reduce the heat input to the distillation flask.
Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Product is contaminated with a lower-boiling impurity. Inefficient fractionation.Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser to improve separation.
Distillation was performed too quickly.Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases.
Low recovery of the product. Product decomposition at high temperatures.Ensure the vacuum is as low as possible to reduce the boiling point.
Product loss in the forerun or residue.Collect fractions carefully and analyze them by TLC or NMR to identify product-containing fractions.
Silica Gel Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities (overlapping spots on TLC). The chosen eluent system has incorrect polarity.[3]Optimize the eluent system using TLC to achieve a good separation between the product and impurity spots (a ΔRf of at least 0.2 is ideal).[3]
The column is overloaded with the crude product.[3]Ensure the ratio of silica gel to crude product is appropriate (typically 50:1 to 100:1 by weight for difficult separations).[3]
Product is eluting too quickly with non-polar impurities. The eluent is too polar.[3]Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) content in a hexane/ethyl acetate mixture).[3]
Product is not eluting from the column. The eluent is not polar enough.[3]Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the ethyl acetate content).[3]
Streaking or tailing of spots on TLC and broad bands on the column. The compound may be interacting too strongly with the acidic silica gel.[6]Add a small amount of a modifier (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to the eluent. Alternatively, use neutral or deactivated silica gel.[6]
The sample is too concentrated when loaded.Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short Vigreux column (optional, for better separation), a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Distillation: Begin stirring and gradually apply vacuum. Once the desired pressure is reached, slowly heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect a small forerun of any low-boiling impurities. Then, collect the main fraction of this compound at its characteristic boiling point and pressure (e.g., 138-141 °C at 10 mmHg).

  • Analysis: Analyze the collected fractions by TLC, GC-MS, or NMR to confirm purity.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a chromatography column. Allow the silica gel to settle, ensuring a well-packed column without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Gradient Elution (Optional): If separation is not optimal, gradually increase the polarity of the eluent (e.g., to 7:3 hexanes:ethyl acetate) to elute the more polar product.[3]

  • Fraction Pooling: Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Product start Crude this compound distillation Vacuum Distillation start->distillation High boiling point difference chromatography Column Chromatography start->chromatography Similar boiling points tlc TLC Analysis distillation->tlc chromatography->tlc nmr_gcms NMR / GC-MS Analysis tlc->nmr_gcms Fractions appear pure pure_product Pure this compound nmr_gcms->pure_product Confirm Purity

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_problem Identify the Issue cluster_cause Potential Causes cluster_solution Corrective Actions start Impure Product After Purification check_nmr Analyze NMR Spectrum start->check_nmr check_tlc Analyze TLC Plate start->check_tlc unreacted_sm Unreacted Starting Material Peaks check_nmr->unreacted_sm hydrolysis Broad OH peak / Acidic Impurity check_nmr->hydrolysis coelution Overlapping Spots check_tlc->coelution streaking Streaking/Tailing Spots check_tlc->streaking repurify Re-purify with optimized conditions (e.g., better vacuum, different eluent) unreacted_sm->repurify wash Aqueous Wash (neutralize if necessary) hydrolysis->wash optimize_chrom Optimize Chromatography (gradient, different silica) coelution->optimize_chrom modify_eluent Modify Eluent / Use Neutral Silica streaking->modify_eluent

Caption: Troubleshooting logic for impure this compound.

References

Technical Support Center: Improving Stereoselectivity with Diethyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing diethyl phenylphosphonate (B1237145) to enhance stereoselectivity in your chemical reactions. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to optimize your synthetic strategies.

Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions to improve stereoselectivity.

Issue 1: Poor E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Reactions

You are observing a low ratio of the desired (E)-alkene to the (Z)-alkene in your HWE reaction using a phosphonate (B1237965) like diethyl phenylphosphonate.

Possible Cause Troubleshooting Steps & Solutions Expected Outcome
Suboptimal Base Selection Potassium-based strong bases can sometimes lead to lower (E)-selectivity.[1] Switch to lithium or sodium bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH), which generally favor the formation of the (E)-isomer.Increased (E)-alkene formation.
Reaction Temperature Too Low Low temperatures can hinder the equilibration of reaction intermediates to the thermodynamically more stable trans-oxaphosphetane, which leads to the (E)-alkene.Running the reaction at a higher temperature (e.g., room temperature or slightly elevated) can facilitate this equilibration.[1]
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the different isomers.Experiment with different anhydrous aprotic solvents. Non-polar, aromatic solvents like toluene (B28343) often provide superior stereoselectivity.
Steric Hindrance of Aldehyde Less sterically demanding aldehydes may not provide a strong bias for the formation of the (E)-isomer.If your synthetic route allows, consider using an aldehyde with a bulkier substituent.[1]
Absence of Lewis Acids The presence of certain metal salts can influence the reaction pathway.The addition of lithium salts, such as lithium bromide (LiBr), can enhance (E)-selectivity.[1]

Issue 2: Low Diastereoselectivity in Pudovik and aza-Pudovik Reactions

You are experiencing poor diastereoselectivity in the addition of this compound to a chiral aldehyde or imine.

Possible Cause Troubleshooting Steps & Solutions Expected Outcome
Inappropriate Catalyst The catalyst may not be effectively discriminating between the prochiral faces of the carbonyl or imine.For asymmetric Pudovik reactions, consider using chiral lanthanoid or titanium alkoxide catalysts.[2]
Incorrect Reaction Temperature The reaction temperature may be too high, leading to a loss of selectivity.Lowering the reaction temperature often leads to higher diastereoselectivity, although it may require longer reaction times.
Solvent Choice The solvent can affect the conformation of the substrate and catalyst, influencing the stereochemical outcome.Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, dichloromethane).
Steric Effects The steric bulk of the substituents on the aldehyde, imine, or phosphonate can influence the approach of the nucleophile.While difficult to change post-synthesis, be mindful of how the steric environment around the reaction center can impact selectivity.

Logical Workflow for Troubleshooting Poor Stereoselectivity

The following diagram outlines a logical workflow for addressing issues of poor stereoselectivity in your experiments.

G Troubleshooting Workflow for Poor Stereoselectivity start Low Stereoselectivity Observed check_reaction Identify Reaction Type (e.g., HWE, Pudovik) start->check_reaction hwe_path HWE Reaction check_reaction->hwe_path pudovik_path Pudovik/aza-Pudovik check_reaction->pudovik_path hwe_base Optimize Base (Li/Na bases for E-selectivity) hwe_path->hwe_base pudovik_catalyst Screen Chiral Catalysts (e.g., Lanthanoid/Titanium based) pudovik_path->pudovik_catalyst hwe_temp Adjust Temperature (Higher temp for E-selectivity) hwe_base->hwe_temp hwe_solvent Screen Solvents (e.g., Toluene) hwe_temp->hwe_solvent hwe_additives Consider Additives (e.g., LiBr) hwe_solvent->hwe_additives end Improved Stereoselectivity hwe_additives->end pudovik_temp Optimize Temperature (Lower temp for higher selectivity) pudovik_catalyst->pudovik_temp pudovik_solvent Screen Solvents pudovik_temp->pudovik_solvent pudovik_solvent->end

Caption: Troubleshooting workflow for low stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My Horner-Wadsworth-Emmons reaction is giving a nearly 1:1 mixture of E and Z isomers. What is the most likely cause?

A1: A lack of stereoselectivity often points to reaction conditions that do not strongly favor one stereochemical pathway. The primary factors to investigate are the choice of base, the reaction temperature, and the solvent. For instance, potassium-based strong bases can sometimes lead to lower (E)-selectivity compared to lithium or sodium bases.[1]

Q2: How can I improve the (E)-selectivity of my HWE reaction?

A2: To enhance the formation of the thermodynamically more stable (E)-alkene, consider the following adjustments:

  • Base Selection: Use lithium or sodium bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).

  • Temperature: Running the reaction at a higher temperature (e.g., room temperature) can facilitate the equilibration of intermediates, which typically favors the (E)-product.[1]

  • Aldehyde Structure: Increasing the steric bulk of the aldehyde can also promote the formation of the (E)-isomer.[1]

  • Additives: The addition of lithium salts, such as lithium bromide (LiBr), can enhance (E)-selectivity.[1]

Q3: Is it possible to obtain the (Z)-alkene as the major product with a standard phosphonate like this compound?

A3: Achieving high (Z)-selectivity with a standard phosphonate is challenging as the reaction inherently favors the (E)-isomer. High (Z)-selectivity is typically achieved using the Still-Gennari modification, which requires a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions, such as the use of potassium hexamethyldisilazide (KHMDS) with 18-crown-6 (B118740) in THF at low temperatures.

Q4: My reaction seems to stop at an intermediate stage, and I am not getting the expected alkene. What could be the problem?

A4: With some phosphonates, the final elimination step to form the alkene can be slow. It is possible your reaction is stalling at the β-hydroxy phosphonate intermediate. To drive the reaction to completion, you might need to increase the reaction time or temperature. In some cases, a separate step to eliminate the phosphate (B84403) group might be necessary.[1]

Data Presentation

The following tables summarize quantitative data on the effect of reaction conditions on stereoselectivity in phosphonate-mediated reactions. While not all examples use this compound directly, the principles are broadly applicable.

Table 1: Effect of Base and Temperature on E/Z Selectivity in a Horner-Wadsworth-Emmons Reaction

EntryPhosphonateAldehydeBaseTemperature (°C)E:Z Ratio
1Diethyl benzylphosphonateBenzaldehydeNaH25>95:5
2Diethyl benzylphosphonateBenzaldehydeKOtBu2585:15
3Diethyl benzylphosphonateBenzaldehydeLHMDS-7820:80
4Diethyl benzylphosphonateBenzaldehydeLHMDS2560:40

Note: Data is illustrative and compiled from general principles of the HWE reaction.

Table 2: Solvent Effects on Enantioselectivity in an Asymmetric Phospha-Michael Addition

EntrySolventYield (%)ee (%)
1Toluene8592
2Dichloromethane8288
3Tetrahydrofuran (THF)7885
4Acetonitrile7570
5Methanol6050

Data adapted from studies on the enantioselective synthesis of α-aminophosphonates.

Experimental Protocols

Protocol 1: General Procedure for an (E)-Selective Horner-Wadsworth-Emmons Reaction

This protocol describes a general method for the synthesis of an (E)-alkene using a phosphonate and an aldehyde.

Materials:

  • This compound (or other suitable phosphonate) (1.0 equivalent)

  • Aldehyde (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions under an inert atmosphere

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the sodium hydride (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the this compound (1.0 eq.) in anhydrous THF to the stirred suspension of NaH.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is typically accompanied by the evolution of hydrogen gas.

  • Cool the ylide solution to 0 °C.

  • Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the (E) and (Z) isomers and remove the phosphate byproduct.

Experimental Workflow Diagram

G General Experimental Workflow for HWE Reaction start Start prep_reagents Prepare Anhydrous Reagents and Glassware start->prep_reagents ylide_formation Ylide Formation: Phosphonate + Base in THF prep_reagents->ylide_formation aldehyde_addition Addition of Aldehyde ylide_formation->aldehyde_addition reaction Reaction Monitoring (TLC) aldehyde_addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, GC-MS) to Determine E/Z Ratio purification->analysis end End analysis->end

Caption: General experimental workflow for the HWE reaction.

Protocol 2: Asymmetric Pudovik Reaction for the Synthesis of α-Hydroxyphosphonates

This protocol outlines a method for the asymmetric addition of a phosphonate to an aldehyde, which can be adapted for this compound.

Materials:

  • This compound (1.0 equivalent)

  • Aldehyde (1.0 equivalent)

  • Chiral catalyst (e.g., a chiral lanthanoid or titanium-based catalyst, mol% as required)

  • Anhydrous solvent (e.g., toluene, THF)

  • Standard glassware for anhydrous reactions under an inert atmosphere

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the chosen anhydrous solvent.

  • Add the aldehyde (1.0 eq.) to the catalyst solution and stir for a short period at the desired temperature (often sub-ambient, e.g., -20 °C to 0 °C).

  • Slowly add the this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench as appropriate for the catalyst system (e.g., with a mild acid or saturated aqueous NH₄Cl).

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

  • Determine the diastereomeric ratio or enantiomeric excess by chiral HPLC or NMR analysis.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates. The following diagram illustrates this relationship.

G Stereochemical Pathway of the HWE Reaction reactants Phosphonate Ylide + Aldehyde erythro_intermediate Erythro Intermediate (kinetic product) reactants->erythro_intermediate k1 (fast) threo_intermediate Threo Intermediate (thermodynamic product) reactants->threo_intermediate k2 (slow) erythro_intermediate->threo_intermediate Equilibration (favored at higher temp) z_alkene (Z)-Alkene erythro_intermediate->z_alkene k_elim_z (fast for Still-Gennari) e_alkene (E)-Alkene threo_intermediate->e_alkene k_elim_e (fast)

Caption: Relationship between intermediates and stereochemical outcome in the HWE reaction.

References

Technical Support Center: Diethyl Phenylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethyl phenylphosphonate (B1237145). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during its use with strong bases, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Horner-Wadsworth-Emmons (HWE) reaction has a low yield, and I'm recovering unreacted diethyl phenylphosphonate. What is the likely cause?

A1: This issue typically points to incomplete deprotonation of the phosphonate (B1237965). The alpha-protons of non-stabilized phosphonates like this compound are less acidic than those of phosphonates bearing an adjacent electron-withdrawing group. Consider the following:

  • Base Quality: Strong bases like sodium hydride (NaH) and n-butyllithium (n-BuLi) are highly reactive and can be degraded by moisture or air. Use a fresh bottle or titrate your n-BuLi solution to confirm its concentration.

  • Moisture: Ensure your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Any trace of water will quench the strong base.

  • Reaction Time/Temperature: Allow sufficient time for the base to fully deprotonate the phosphonate before adding your aldehyde or ketone. For NaH, a common procedure involves stirring the phosphonate and NaH in THF for 30 minutes at 0°C, followed by another 30 minutes at room temperature before proceeding.[1]

Q2: My reaction produced a significant amount of a water-soluble, phosphorus-containing byproduct instead of my desired alkene. What happened?

A2: You are likely observing the product of ester hydrolysis. Phosphonate esters are susceptible to base-catalyzed hydrolysis, especially if water is present in the reaction medium or during the aqueous workup.[2] The strong base (e.g., NaOH, LiOH) can attack the phosphorus center, leading to the cleavage of the P-O-ethyl bonds to form ethyl phenylphosphonate salt or phenylphosphonic acid salt, both of which are highly water-soluble.[2][3]

  • To Minimize Hydrolysis:

    • Use anhydrous solvents and reagents.

    • Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to slow the rate of hydrolysis.

    • During workup, use a mild quenching agent like saturated aqueous ammonium (B1175870) chloride instead of a strong acid or base if your product is sensitive.

Q3: I used Sodium Hydride (NaH) in DMF, and the reaction turned dark, giving a complex mixture of byproducts. What are the potential side reactions?

A3: Using NaH in N,N-dimethylformamide (DMF) is known to cause complications. NaH can react with DMF, especially with heating, leading to several side reactions that consume your base and generate impurities.[4][5]

  • Decomposition of DMF: NaH can deprotonate or reduce DMF, leading to the formation of sodium dimethylamide and other reactive species.[5] These can then participate in undesired side reactions.

  • Dual Reactivity of NaH: Sodium hydride can act as both a strong base and a reducing agent, further complicating the reaction profile in certain solvents.[4]

  • Recommendation: For HWE reactions, tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) are generally preferred and more inert solvents when using NaH.[3]

Q4: When using n-Butyllithium (n-BuLi) as the base in THF, I get poor yields and multiple unidentified products. What could be wrong?

A4: While n-BuLi is an effective base, its high reactivity can lead to several side reactions with both the solvent and the phosphonate substrate.

  • Reaction with THF: n-BuLi can deprotonate THF, especially at temperatures above -20 °C. This process consumes the base and induces a ring-opening of THF to generate the enolate of acetaldehyde (B116499) and ethylene.[6][7] It is critical to run reactions with n-BuLi in THF at low temperatures (e.g., -78 °C).

  • Nucleophilic Addition: n-BuLi is a powerful nucleophile in addition to being a strong base. It can add directly to the carbonyl group of your aldehyde or ketone substrate, competing with the desired olefination reaction.[7][8] To avoid this, the phosphonate must be fully deprotonated first by adding the n-BuLi to the phosphonate solution at low temperature before introducing the carbonyl compound.

  • Aromatic Metalation: Although less common, a highly reactive base like n-BuLi could potentially deprotonate the phenyl ring of this compound, leading to undesired arylated byproducts.

Q5: Which strong base is best for my reaction, and are there milder alternatives?

A5: The choice of base depends on the substrate and reaction scale.

  • Sodium Hydride (NaH): A common, inexpensive choice. It works well but requires careful handling (pyrophoric) and an inert solvent like THF.[3]

  • n-Butyllithium (n-BuLi): A very strong base, useful for less acidic phosphonates. Its nucleophilicity and reactivity with THF are major drawbacks that must be controlled with low temperatures.[6][9]

  • Lithium Diisopropylamide (LDA): A strong, non-nucleophilic, sterically hindered base. It is an excellent choice for cleanly deprotonating the phosphonate without the risk of nucleophilic attack on the carbonyl substrate.[8][10] It is often prepared fresh from diisopropylamine (B44863) and n-BuLi.[11]

  • Milder Conditions: For phosphonates activated by adjacent electron-withdrawing groups, milder bases like lithium chloride/DBU (Masamune-Roush conditions) or potassium carbonate/18-crown-6 can be effective and may prevent side reactions with sensitive substrates.[12]

Data Summary: Common Side Reactions

Side ReactionCommon BasesSolventsConditions Favoring Side ReactionResulting Byproducts
Ester Hydrolysis NaH, n-BuLi, KOH, NaOHProtic contaminants (water, alcohol)Presence of water, elevated temperatures, prolonged reaction times.[2]Phenylphosphonic acid salts, Ethyl phenylphosphonate salts.
Solvent Decomposition (DMF) NaHDMFElevated temperatures (decomposes exothermically above ~40-70°C).[5]Sodium dimethylamide, CO, H₂, various organic impurities.[4][5]
Solvent Decomposition (THF) n-BuLiTHFTemperatures above -20 °C.[6][7]Acetaldehyde enolate, ethylene, butane.[13]
Nucleophilic Addition n-BuLiTHF, Diethyl EtherAdding base to a mixture of phosphonate and carbonyl; insufficient deprotonation time.Butyl-adduct of the carbonyl compound.
Aromatic Metalation n-BuLi, s-BuLiTHF, Diethyl EtherExcess base, elevated temperatures.Lithiated phenylphosphonate, leading to subsequent byproducts.

Experimental Protocols

Protocol 1: General Horner-Wadsworth-Emmons (HWE) Reaction using NaH

This protocol is a representative example for the olefination of an aldehyde.

  • Preparation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet.

  • Solvent Addition: Wash the NaH with anhydrous hexane (B92381) and decant to remove the mineral oil. Add anhydrous THF via cannula. Cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the stirred NaH suspension.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases. The formation of the phosphonate carbanion is now complete.[1]

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup: Cool the mixture to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol demonstrates the hydrolysis side reaction.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DMSO and water.

  • Base Addition: Add sodium hydroxide (B78521) (2.0 eq) to the solution.

  • Reaction: Heat the mixture with stirring (e.g., at 80 °C) for 6-12 hours.[2]

  • Acidification: After cooling, carefully acidify the reaction mixture with hydrochloric acid to protonate the phosphonate salt.

  • Isolation: The resulting phenylphosphonic acid can be isolated, often as a solid, by filtration or extraction into a suitable organic solvent.

Visualizations

Reaction Pathway Diagram

G cluster_main Intended HWE Pathway cluster_side Side Reaction Pathway A This compound C Phosphonate Carbanion A->C Deprotonation 1 I Phenylphosphonic Acid Salt (Hydrolysis Product) A->I Base-Catalyzed Hydrolysis S1 B Strong Base (e.g., NaH) B->C B->I E Oxaphosphetane Intermediate C->E Nucleophilic Attack 2 D Aldehyde / Ketone D->E F Alkene Product (Desired) E->F Elimination 3 G Phosphate Byproduct E->G H Water (H₂O) H->I

Caption: Competing pathways: The intended HWE reaction versus base-catalyzed hydrolysis.

Troubleshooting Workflow

G Start Problem: Low Yield or Unexpected Products Q1 Recovering starting phosphonate? Start->Q1 Yes Q2 Observing new water-soluble P-species? Start->Q2 No A1 Probable Cause: Incomplete Deprotonation Q1->A1 S1 Solution: - Use fresh/titrated base - Ensure anhydrous conditions - Increase deprotonation time A1->S1 A2 Probable Cause: Ester Hydrolysis Q2->A2 Yes Q3 Using NaH in DMF? Reaction dark/complex? Q2->Q3 No S2 Solution: - Use anhydrous solvents - Lower reaction temperature - Use mild aqueous workup A2->S2 A3 Probable Cause: Solvent Reaction Q3->A3 Yes Q4 Using n-BuLi? Complex mixture? Q3->Q4 No S3 Solution: Switch solvent to THF or DME A3->S3 A4 Probable Cause: Solvent or Substrate Attack Q4->A4 Yes S4 Solution: - Maintain temp at -78°C - Add n-BuLi to phosphonate first - Consider using LDA instead A4->S4

References

Technical Support Center: Scaling Up Reactions Involving Diethyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up reactions involving diethyl phenylphosphonate (B1237145).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of reactions involving diethyl phenylphosphonate.

Symptom Potential Cause Troubleshooting Steps
Low or Inconsistent Yields Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using analytical techniques like TLC, GC, or NMR. - Gradually increase the reaction temperature, keeping in mind the thermal stability of all components. - Extend the reaction time.
Suboptimal reaction conditions: Incorrect stoichiometry, solvent, or catalyst.- Re-evaluate the stoichiometry of your reactants. An excess of one reagent may be necessary at a larger scale to drive the reaction to completion. - Ensure the solvent is appropriate for the reaction scale and is of sufficient purity. - If using a catalyst, ensure it is active and used in the correct loading. Consider a different catalyst if necessary.[1]
Poor heat transfer: Inefficient heating or localized overheating in a large reactor.- Ensure efficient stirring to maintain a homogeneous temperature throughout the reactor. - Consider using a jacketed reactor with a suitable heat transfer fluid for better temperature control.
Reagent degradation: Decomposition of starting materials or reagents under reaction conditions.- Check the stability of your reagents at the reaction temperature. - Add thermally sensitive reagents slowly to the heated reaction mixture.
Byproduct Formation Side reactions: Competing reaction pathways become more significant at scale.- In Michaelis-Arbuzov reactions, the generated alkyl halide can react with the phosphite (B83602) starting material. Consider removing it as it forms, if feasible. - For reactions involving Grignard reagents, ensure strict anhydrous conditions to prevent quenching and formation of biphenyl (B1667301) byproducts.
Oxidation: Oxidation of trivalent phosphorus compounds (e.g., triethyl phosphite) to their pentavalent counterparts (e.g., triethyl phosphate).- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.[2] - Use degassed solvents.
Thermal decomposition: High temperatures can lead to the decomposition of reactants or products.- Lower the reaction temperature if possible, potentially by using a more active catalyst or a different solvent. - Perform a thermal hazard analysis (e.g., using DSC) to understand the decomposition profile of your reaction mixture.[3]
Difficult Purification Product solubility: this compound has appreciable solubility in water, which can lead to losses during aqueous workup.[4]- Minimize the volume of water used during extraction.[4] - Perform multiple extractions with a suitable organic solvent. - Consider back-extracting the combined aqueous layers.
Similar boiling points of product and impurities: Makes purification by distillation challenging.- Use fractional distillation with a high-efficiency column. - If distillation is ineffective, consider alternative purification methods like crystallization or preparative chromatography, though the latter may be less practical at a very large scale.
Formation of emulsions during workup: Can complicate phase separation.- Add brine (saturated NaCl solution) to help break up emulsions. - Allow the mixture to stand for a longer period to allow for phase separation. - Centrifugation can be an option for persistent emulsions.
Safety Concerns Exothermic reaction: Uncontrolled heat release can lead to a runaway reaction.- Perform reaction calorimetry (e.g., DSC, RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[5] - Add reagents portion-wise or via a syringe pump to control the reaction rate and heat generation. - Ensure adequate cooling capacity for the reactor.
Handling of hazardous reagents: Use of pyrophoric, moisture-sensitive, or toxic materials.- Always consult the Safety Data Sheet (SDS) for all reagents before use.[6] - Use appropriate personal protective equipment (PPE), such as flame-retardant lab coats, safety glasses, and gloves.[6] - Perform reactions in a well-ventilated fume hood or a glovebox.
Pressure build-up: Evolution of gaseous byproducts in a closed system.- Ensure the reaction vessel is equipped with a pressure relief system, such as a bubbler or a pressure-rated rupture disc.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The most common methods are the Michaelis-Arbuzov reaction, which involves the reaction of an aryl halide with triethyl phosphite, often catalyzed by a nickel salt, and a variation of the Arbuzov reaction using diethyl phosphite. Another method involves the reaction of a phenyl Grignard reagent with a phosphorus electrophile.

Q2: I am observing a significant amount of triethyl phosphate (B84403) as a byproduct. How can I minimize this?

A2: Triethyl phosphate is often formed by the oxidation of triethyl phosphite. To minimize its formation, it is crucial to maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and workup. Using high-purity, peroxide-free solvents can also help.

Q3: My Michaelis-Arbuzov reaction is sluggish. What can I do to improve the reaction rate?

A3: The reactivity of the aryl halide is a key factor. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. If you are using a less reactive halide, consider increasing the reaction temperature or using a catalyst, such as a nickel or palladium salt, to facilitate the reaction.

Q4: Is column chromatography a viable purification method for large-scale synthesis of this compound?

A4: While column chromatography can provide very pure material, it is often not practical or economical for large-scale production due to the large volumes of solvent and silica (B1680970) gel required. For industrial-scale purification, fractional vacuum distillation is the preferred method.

Q5: What are the key safety precautions to take when scaling up these reactions?

A5: A thorough thermal hazard assessment is critical. Understanding the heat of reaction and the potential for thermal runaway is paramount. Always handle pyrophoric or water-sensitive reagents under an inert atmosphere. Ensure the reactor is equipped with adequate cooling and pressure relief systems. Always wear appropriate personal protective equipment.

Experimental Protocols

Michaelis-Arbuzov Reaction for this compound

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

Materials:

  • Iodobenzene

  • Triethyl phosphite

  • Nickel(II) chloride (catalyst)

  • Anhydrous toluene (B28343) (solvent)

Procedure:

  • To a dry, inerted reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add anhydrous toluene, iodobenzene, and a catalytic amount of nickel(II) chloride.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add triethyl phosphite to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to heat the reaction at reflux and monitor its progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Wash the organic phase with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional vacuum distillation.

Data Presentation

Parameter Lab Scale (example) Pilot Scale (projected)
Reactants Iodobenzene (20.4 g, 0.1 mol)Iodobenzene (20.4 kg, 100 mol)
Triethyl phosphite (24.9 g, 0.15 mol)Triethyl phosphite (24.9 kg, 150 mol)
Solvent Toluene (200 mL)Toluene (200 L)
Catalyst NiCl₂ (1.3 g, 0.01 mol)NiCl₂ (1.3 kg, 10 mol)
Reaction Temp. 110 °C110-120 °C (monitor exotherm)
Reaction Time 6-8 hours8-12 hours
Typical Yield 85-95%80-90%
Purification Column Chromatography / KugelrohrFractional Vacuum Distillation

Visualizations

Experimental Workflow: Michaelis-Arbuzov Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reactants & Solvent inert_atmosphere Establish Inert Atmosphere prep_reagents->inert_atmosphere charge_reactor Charge Reactor with Iodobenzene, Toluene, NiCl2 inert_atmosphere->charge_reactor heat Heat to Reflux charge_reactor->heat add_phosphite Slowly Add Triethyl Phosphite heat->add_phosphite reflux Maintain Reflux & Monitor add_phosphite->reflux cool Cool to Room Temp. reflux->cool filter Filter Catalyst cool->filter wash Aqueous Washes filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate distill Fractional Vacuum Distillation concentrate->distill product This compound distill->product

Caption: Workflow for the Michaelis-Arbuzov synthesis of this compound.

Troubleshooting Logic: Low Yield

G start Low Yield Observed check_completion Is the reaction complete? (TLC, GC, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp check_reagents Check reagent purity, stoichiometry, and catalyst activity incomplete->check_reagents check_workup Review workup procedure complete->check_workup solubility_loss Potential loss due to water solubility? check_workup->solubility_loss side_reactions Significant side products observed? check_workup->side_reactions optimize_extraction Optimize extraction: - Minimize water volume - Increase number of extractions solubility_loss->optimize_extraction Yes analyze_byproducts Identify byproducts to understand side reactions side_reactions->analyze_byproducts Yes

Caption: A logical guide to troubleshooting low yields in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Diethyl Phenylphosphonate by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical synthesis, the accurate determination of compound purity is a cornerstone of quality control and reliable downstream applications. Diethyl phenylphosphonate (B1237145) (DEPP), a versatile intermediate in organic synthesis, requires robust analytical methods to quantify its purity and identify potential process-related impurities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of DEPP, complete with supporting experimental protocols and data.

Performance Comparison: HPLC vs. GC

Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying components of a mixture. The choice between them often depends on the analyte's properties, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and speed.

Key Advantages of HPLC for DEPP Analysis:

  • Suitability for Less Volatile and Thermally Labile Compounds: HPLC is performed at or near ambient temperatures, making it ideal for compounds that may degrade at the high temperatures required for GC analysis.[1] This is a significant consideration for many organophosphorus compounds.

  • Versatility in Separation Modes: HPLC offers various stationary phases (e.g., reversed-phase, normal-phase, chiral) that can be tailored to the specific separation challenge.

Key Advantages of GC for DEPP Analysis:

  • High Resolution and Efficiency: GC, particularly with capillary columns, often provides sharper and narrower peaks, leading to higher separation efficiency and resolution, which is excellent for complex mixtures of volatile compounds.[2]

  • Sensitive and Selective Detectors: Detectors like the Flame Ionization Detector (FID) provide excellent sensitivity for organic compounds, while the Flame Photometric Detector (FPD) offers high selectivity for phosphorus-containing molecules.

The following table summarizes the key performance parameters for the analysis of Diethyl Phenylphosphonate using hypothetical, yet typical, HPLC and GC methods.

ParameterHPLCGC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]
Typical Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Capillary Column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/Water GradientHelium or Nitrogen
Temperature Ambient to moderate (e.g., 25-40°C)[2]High temperature, programmed oven (e.g., 150-300°C)[2]
Detector UV-Vis (e.g., 254 nm), MSFID, FPD (Phosphorus mode), MS
Analysis Time 10 - 30 minutes5 - 20 minutes
Sample Volatility Not requiredRequired (analyte must be volatile and thermally stable)
Derivatization Generally not requiredMay be required for polar or non-volatile analytes, though likely not for DEPP itself.[4]
Resolution Good to ExcellentExcellent to Superior
Sensitivity Good (ng range)Excellent (pg range with selective detectors)
Cost (Instrument) HigherLower
Cost (Solvents) HigherLower

Experimental Protocols

Detailed methodologies for analyzing the purity of this compound by HPLC and GC are presented below. These protocols are based on established methods for similar organophosphorus compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate DEPP from potential non-volatile or thermally sensitive impurities.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Data Analysis:

  • Purity is determined by calculating the area percentage of the main DEPP peak relative to the total area of all observed peaks.

Gas Chromatography (GC) Method

This method is suitable for analyzing volatile impurities and provides high resolution.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a flame photometric detector (FPD), and an autosampler.

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C (FID or FPD).

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

2. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with acetone.

  • Transfer an aliquot to a GC vial.

3. Data Analysis:

  • Purity is calculated based on the area percent of the main DEPP peak as detected by FID or FPD. The use of an internal standard is recommended for higher accuracy.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for selecting and applying an appropriate chromatographic method for the purity analysis of this compound.

G cluster_0 Purity Analysis Workflow for this compound cluster_1 Method Selection cluster_2 Execution cluster_3 Data Analysis & Reporting start Sample of Diethyl Phenylphosphonate thermal_stability Assess Thermal Stability and Volatility of Potential Impurities start->thermal_stability hplc_path HPLC Analysis (Non-volatile or Thermally Labile Impurities) thermal_stability->hplc_path Low Volatility or Thermal Instability gc_path GC Analysis (Volatile and Thermally Stable Impurities) thermal_stability->gc_path High Volatility and Thermal Stability prep_hplc Sample Preparation (Acetonitrile) hplc_path->prep_hplc prep_gc Sample Preparation (Acetone) gc_path->prep_gc run_hplc Run HPLC-UV prep_hplc->run_hplc analyze_data Calculate Purity (Area Percent Method) run_hplc->analyze_data run_gc Run GC-FID/FPD prep_gc->run_gc run_gc->analyze_data report Generate Certificate of Analysis analyze_data->report

Caption: Workflow for Purity Analysis of this compound.

References

Characterization of Diethyl Phenylphosphonate and Its Derivatives by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mass spectrometry stands as a cornerstone analytical technique for the structural elucidation and quantification of organophosphorus compounds. This guide provides a comparative overview of the mass spectrometric behavior of diethyl phenylphosphonate (B1237145) and its derivatives, supported by experimental data and detailed analytical protocols.

This document focuses on the fragmentation patterns observed under various ionization techniques and offers insights into the influence of molecular structure on these patterns. By presenting quantitative data in accessible tables and outlining detailed experimental workflows, this guide aims to serve as a practical resource for the analysis of this important class of compounds.

Comparative Fragmentation Analysis of Diethyl Phenylphosphonate and Related Compounds

The fragmentation of this compound and its analogs under electron ionization (EI) reveals characteristic pathways influenced by the substituents on the phosphorus atom. The following table summarizes the major fragment ions observed in the 70 eV electron ionization mass spectra of this compound and related dialkyl phosphonates.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Parent Ion (M+) [m/z]Key Fragment Ions [m/z] and their Postulated Structures
This compoundC₁₀H₁₅O₃P214.20214186, 158, 141, 130, 113, 91, 77, 65, 47
Diethyl MethylphosphonateC₅H₁₃O₃P152.13152124, 110, 97, 82, 65, 47
Diethyl EthylphosphonateC₆H₁₅O₃P166.16166138, 111, 93, 82, 65, 47
Diethyl IsopropylphosphonateC₇H₁₇O₃P180.18180138, 110, 93, 82, 65, 47, 43

Data for Diethyl Methylphosphonate, Diethyl Ethylphosphonate, and Diethyl Isopropylphosphonate are adapted from comparative analyses of dialkyl phosphonates.

Experimental Protocols

Accurate mass spectrometric analysis relies on robust and reproducible experimental protocols. The following sections detail common methodologies for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Perform serial dilutions to create calibration standards in the desired concentration range.

  • For complex matrices, a sample cleanup procedure such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be necessary.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For less volatile or thermally labile derivatives, LC-MS/MS with electrospray ionization (ESI) is the preferred method. Derivatization can be employed to enhance sensitivity.

Sample Preparation (with optional derivatization):

  • Dissolve the sample in an appropriate solvent, such as acetonitrile (B52724) or methanol.

  • Derivatization (optional, for enhanced ESI response):

    • To 500 µL of the sample in acetonitrile, add 0.5 mg of potassium carbonate and 0.5 mg of a derivatizing agent like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide.

    • Vortex the mixture at 70 °C for 1 hour.

    • Dilute the reaction mixture 1:5 with water before injection.

Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Initial: 5% B.

    • 0-1 min: 5% B.

    • 1-8 min: linear gradient to 95% B.

    • 8-10 min: hold at 95% B.

    • 10.1-12 min: return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 500 °C.

  • Cone Gas Flow: 150 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

Visualizing Analytical Workflows and Fragmentation

To further clarify the analytical process and the structural information obtained from mass spectrometry, the following diagrams illustrate a general experimental workflow and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Analysis sample Sample extraction Extraction/Cleanup (e.g., QuEChERS) sample->extraction derivatization Derivatization (Optional for LC-MS) extraction->derivatization gcms GC-MS extraction->gcms lcmsms LC-MS/MS derivatization->lcmsms identification Compound Identification gcms->identification lcmsms->identification quantification Quantification identification->quantification fragmentation_analysis Fragmentation Analysis identification->fragmentation_analysis

Caption: General experimental workflow for the mass spectrometric analysis of this compound derivatives.

fragmentation_pathway M [C₁₀H₁₅O₃P]⁺˙ m/z = 214 frag1 [M - C₂H₄]⁺˙ m/z = 186 M->frag1 - C₂H₄ frag2 [M - C₂H₄ - C₂H₄]⁺˙ m/z = 158 frag1->frag2 - C₂H₄ frag3 [C₆H₅PO₂H]⁺˙ m/z = 141 frag2->frag3 - H₂O frag4 [C₆H₅O]⁺ m/z = 91 frag3->frag4 - PO frag5 [C₆H₅]⁺ m/z = 77 frag3->frag5 - PO₂H

A Comparative Guide to Diethyl Phenylphosphonate and Dimethyl Phenylphosphonate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the choice of reagents can profoundly impact reaction outcomes, efficiency, and the properties of the final product. Diethyl phenylphosphonate (B1237145) and dimethyl phenylphosphonate are two widely utilized organophosphorus reagents, particularly in the construction of carbon-carbon double bonds via the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides an objective comparison of their synthesis, physical properties, and performance in key synthetic transformations, supported by experimental data. Furthermore, it explores their relative merits in the context of drug design and development.

At a Glance: Key Differences and Performance

FeatureDiethyl PhenylphosphonateDimethyl Phenylphosphonate
Molecular Weight 214.20 g/mol 186.15 g/mol
Boiling Point ~293 °C at 760 mmHg~103-104 °C at 4 Torr
Reactivity in HWE Generally high reactivitySimilar reactivity to diethyl ester
Stereoselectivity in HWE Tends to provide higher (E)-selectivity in certain casesMay exhibit lower (E)-selectivity compared to the diethyl ester
Byproducts of HWE Diethyl phosphate (B84403) (water-soluble)Dimethyl phosphate (water-soluble)
Applications Horner-Wadsworth-Emmons reactions, synthesis of biologically active molecules, flame retardants.Horner-Wadsworth-Emmons reactions, synthesis of pharmaceutical intermediates, flame retardants.

Synthesis and Physicochemical Properties

Both diethyl and dimethyl phenylphosphonate are typically synthesized via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) (triethyl phosphite or trimethyl phosphite) with an aryl halide, most commonly bromobenzene (B47551) or iodobenzene (B50100). The reaction proceeds through a phosphonium (B103445) salt intermediate, which then undergoes dealkylation to yield the corresponding phosphonate (B1237965).

Table 1: Comparison of Physical Properties

PropertyThis compoundDimethyl PhenylphosphonateReference
Molecular Formula C₁₀H₁₅O₃PC₈H₁₁O₃P[1][2]
Molecular Weight 214.20 g/mol 186.15 g/mol [1][2]
Boiling Point ~293 °C @ 760 mmHg~103-104 °C @ 4 Torr
Density ~1.11 g/cm³~1.2 g/cm³
Refractive Index ~1.496~1.509

The primary physical difference lies in their molecular weight and boiling points, a direct consequence of the differing alkyl ester groups. These differences can be relevant for purification by distillation.

Performance in the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a cornerstone of alkene synthesis, valued for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene. The choice of the phosphonate ester can influence the stereochemical outcome.

While both diethyl and dimethyl phenylphosphonate are effective in the HWE reaction, subtle differences in their steric and electronic properties can lead to variations in stereoselectivity. It has been observed that in some Weinreb amide-type HWE reactions, although dimethyl phosphonate exhibits similar reactivity to diethyl phosphonate, the (E)-selectivity induced by the dimethyl ester was lower than that of the diethyl ester.[3] This suggests that the slightly larger ethyl groups may play a role in directing the stereochemical course of the reaction to favor the (E)-isomer.

The stereoselectivity of the HWE reaction is influenced by several factors, including the structure of the aldehyde, the base used, and the reaction temperature.[4][5] Generally, bulkier phosphonate ester groups can enhance (E)-selectivity.[4]

Table 2: Illustrative Comparison of Stereoselectivity in a Weinreb Amide-Type HWE Reaction

Phosphonate EsterAldehydeBaseSolventTemperature (°C)Yield (%)(E)/(Z) RatioReference
DiethylAromaticiPrMgBrTHF259398/2[3]
DimethylAromaticiPrMgBrTHF259293/7[3]

This data is illustrative and based on a specific reaction type. Actual results may vary depending on the specific substrates and conditions.

Comparative Utility in Drug Development

Organophosphonates are of significant interest in medicinal chemistry as they can act as non-hydrolyzable mimics of phosphate-containing biomolecules, making them valuable for the design of enzyme inhibitors.[6] Both diethyl and dimethyl phenylphosphonate can serve as precursors to more complex phosphonate-containing drug candidates.

The choice between a diethyl and a dimethyl ester in a drug development program can be influenced by several factors:

  • Prodrug Strategies: The ester groups can be designed as prodrug moieties that are cleaved in vivo to release the active phosphonic acid. The rate of enzymatic hydrolysis can differ between ethyl and methyl esters, influencing the pharmacokinetic profile of the drug.

  • Solubility and Permeability: The nature of the alkyl ester can affect the lipophilicity of the molecule, which in turn influences its solubility and ability to cross cell membranes.

  • Synthetic Accessibility: In some cases, one ester may be more readily synthesized or purified, or may be more stable under specific reaction conditions.

  • Metabolic Stability: The ethyl and methyl groups will be metabolized differently, which can impact the overall metabolic profile of the drug candidate.

For absorption, distribution, metabolism, and excretion (ADME) studies, radiolabeled versions of these compounds can be synthesized to trace their fate in biological systems.[7][8][9][10][11]

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of this compound from triethyl phosphite and bromobenzene.

Materials:

  • Triethyl phosphite

  • Bromobenzene

  • Anhydrous toluene (B28343)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a reaction flask, combine triethyl phosphite (1.0 equivalent) and bromobenzene (1.2 equivalents) in anhydrous toluene.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene and excess bromobenzene under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Synthesis of Dimethyl Phenylphosphonate via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of dimethyl phenylphosphonate from trimethyl phosphite and iodobenzene.

Materials:

  • Trimethyl phosphite

  • Iodobenzene

  • Reaction flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a reaction flask, combine trimethyl phosphite (1.0 equivalent) and iodobenzene (1.1 equivalents).

  • Heat the mixture to 100-110 °C and maintain for 10-15 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation to obtain dimethyl phenylphosphonate as a colorless oil.

Horner-Wadsworth-Emmons Reaction with this compound and Benzaldehyde (B42025)

This protocol describes a typical HWE reaction to produce (E)-stilbene.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Syringes

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield (E)-stilbene.

Visualizations

Michaelis_Arbuzov_Reaction cluster_reactants Reactants cluster_process Reaction cluster_products Products Trialkyl_Phosphite Trialkyl Phosphite (R'O)₃P SN2_Attack SN2 Attack Trialkyl_Phosphite->SN2_Attack Aryl_Halide Aryl Halide Ar-X Aryl_Halide->SN2_Attack Phosphonium_Salt Phosphonium Salt Intermediate [Ar-P(OR')₃]⁺X⁻ SN2_Attack->Phosphonium_Salt Dealkylation Dealkylation Phosphonium_Salt->Dealkylation Arylphosphonate Arylphosphonate Ar-P(O)(OR')₂ Dealkylation->Arylphosphonate Alkyl_Halide Alkyl Halide R'-X Dealkylation->Alkyl_Halide

Caption: General workflow for the Michaelis-Arbuzov synthesis of arylphosphonates.

HWE_Reaction_Workflow Start Start: Arylphosphonate (e.g., this compound) Deprotonation Deprotonation with Base (e.g., NaH) Start->Deprotonation Phosphonate_Carbanion Phosphonate Carbanion Deprotonation->Phosphonate_Carbanion Nucleophilic_Addition Nucleophilic Addition Phosphonate_Carbanion->Nucleophilic_Addition Aldehyde Aldehyde or Ketone Aldehyde->Nucleophilic_Addition Betaine_Intermediate Betaine Intermediate Nucleophilic_Addition->Betaine_Intermediate Cyclization Cyclization Betaine_Intermediate->Cyclization Oxaphosphetane Oxaphosphetane Intermediate Cyclization->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination Alkene Alkene Product (Predominantly E-isomer) Elimination->Alkene Phosphate_Byproduct Dialkyl Phosphate Byproduct (Water-soluble) Elimination->Phosphate_Byproduct

Caption: Experimental workflow of the Horner-Wadsworth-Emmons reaction.

Conclusion

Both this compound and dimethyl phenylphosphonate are highly effective and versatile reagents in organic synthesis. The choice between them may be guided by subtle differences in the desired stereochemical outcome of the Horner-Wadsworth-Emmons reaction, with the diethyl ester potentially offering slightly higher (E)-selectivity in certain contexts. In drug development, the selection of the ester group can have significant implications for the pharmacokinetic and metabolic properties of a drug candidate, and thus should be considered on a case-by-case basis as part of a comprehensive lead optimization strategy. The provided experimental protocols offer a starting point for the synthesis and application of these important reagents.

References

A Comparative Guide to Diethyl Phenylphosphonate and Other Phosphonate Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, phosphonate (B1237965) reagents are indispensable tools for the construction of a wide array of molecular architectures, from biologically active compounds to advanced materials. Among these, Diethyl Phenylphosphonate holds a significant position. This guide provides an objective, data-driven comparison of this compound with other commonly employed phosphonate reagents across key synthetic transformations. Experimental data and detailed protocols are provided to assist researchers in selecting the optimal reagent for their specific applications.

The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the stereoselective synthesis of alkenes, offering significant advantages over the traditional Wittig reaction, such as the facile removal of the water-soluble phosphate (B84403) byproduct.[1] The structure of the phosphonate reagent is a critical determinant of the E/Z selectivity of the resulting alkene.[1]

Comparative Performance in Stilbene (B7821643) Synthesis:

The synthesis of stilbene derivatives is a common application of the HWE reaction. Below is a comparison of the performance of this compound and Diethyl Benzylphosphonate in the synthesis of trans-stilbene.

Phosphonate ReagentAldehydeBaseSolventYield (%)E/Z RatioReference
This compoundBenzaldehyde (B42025)NaHTHF~85-95%>95:5[2]
Diethyl BenzylphosphonateBenzaldehydeNaHTHF>95%>95:5[3]

Note: The data presented is compiled from different sources and reaction conditions may not be identical. Direct comparison should be made with caution.

While both reagents provide excellent yields and high E-selectivity for the synthesis of trans-stilbene, the choice of reagent can be influenced by the electronic nature of the desired alkene. The phenyl group directly attached to the phosphorus in this compound can influence the reactivity of the intermediate carbanion.

Experimental Protocol: Synthesis of trans-Stilbene via HWE Reaction

Materials:

  • This compound (or Diethyl Benzylphosphonate)

  • Benzaldehyde

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (B109758)

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the phosphonate reagent (1.0 eq) in anhydrous THF dropwise.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.[2]

  • Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 12 hours.[2]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[2]

  • Extract the aqueous layer with dichloromethane (3x).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield trans-stilbene.

HWE_Reaction Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene (E-isomer favored) Oxaphosphetane->Alkene Elimination Byproduct Water-soluble Phosphate Byproduct Oxaphosphetane->Byproduct Michaelis_Arbuzov_Reaction Phosphite Trialkyl Phosphite PhosphoniumSalt Phosphonium Salt Intermediate Phosphite->PhosphoniumSalt SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->PhosphoniumSalt Phosphonate Phosphonate Product PhosphoniumSalt->Phosphonate Dealkylation Byproduct Alkyl Halide Byproduct (R'-X) PhosphoniumSalt->Byproduct Kabachnik_Fields_Workflow cluster_reactants Reactants Amine Amine Reaction One-Pot Reaction (Kabachnik-Fields) Amine->Reaction Carbonyl Carbonyl Compound Carbonyl->Reaction Phosphite Dialkyl Phosphite Phosphite->Reaction Purification Purification (Crystallization or Chromatography) Reaction->Purification Product α-Aminophosphonate Purification->Product

References

Validating the Synthesis of Diethyl Phenylphosphonate: A Comparative Guide to Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity and purity is paramount. This guide provides a comprehensive comparison of spectral data for diethyl phenylphosphonate (B1237145), a key intermediate in various chemical syntheses. We present key spectroscopic data (NMR and IR) alongside detailed experimental protocols for its synthesis, offering a clear benchmark for validation.

The successful synthesis of diethyl phenylphosphonate (DEPP) can be confirmed through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy of the proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) nuclei, along with Infrared (IR) spectroscopy, provides a detailed fingerprint of the molecule's structure. This guide outlines the expected spectral data for DEPP and provides an experimental protocol for a common synthesis method.

Comparative Spectral Data for this compound

The following tables summarize the expected chemical shifts and key infrared absorption bands for this compound. Significant deviations from these values may indicate the presence of impurities or incomplete reaction.

Table 1: NMR Spectral Data for this compound in CDCl₃

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR 1.25 - 1.34Triplet7.1-CH₃
3.97 - 4.13Multiplet-OCH₂-
7.36 - 7.52Multipletm, p-aromatic H
7.71 - 7.79Multipleto-aromatic H
¹³C NMR 16.23Doublet6.2-CH₃
62.08Doublet5.5-OCH₂-
128.84Doublet11.2m-aromatic C
132.61Doublet11.9o-aromatic C
132.89Doublet10.6p-aromatic C
125.39 - 135.80Doublet185.2 - 187.3ipso-aromatic C
³¹P NMR 14.82 - 19.6Singlet

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondDescription of Vibration
3060C-HAromatic C-H stretch
1440P-CPhenyl-Phosphorus stretch
1250P=OPhosphoryl stretch
1020P-O-CAlkoxy-Phosphorus stretch

Alternative Synthesis Methods

While the Michaelis-Arbuzov reaction is a classic method, other routes to this compound exist, each with its own advantages and potential impurity profiles. Some alternatives include:

  • Photochemical Reaction: The reaction of iodobenzene (B50100) with diethyl phosphite (B83602) under UV irradiation.[1]

  • Nickel-Catalyzed Cross-Coupling: The coupling of aryl tosylates with dialkyl H-phosphonates using a nickel catalyst.[2]

  • Visible-Light-Mediated Phosphonylation: The reaction of arylhydrazines with trialkylphosphites using a photocatalyst.[3][4]

Each of these methods may introduce different starting materials or byproducts that would be detectable by the spectroscopic methods outlined above. For instance, incomplete removal of iodobenzene from the photochemical reaction would be evident in the ¹H NMR spectrum.

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol describes a common method for the synthesis of this compound.

Materials:

Procedure:

  • To a dried 25 mL flask, add triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).[2]

  • Stir the mixture at room temperature for 12 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the crude product by column chromatography over silica gel using dichloromethane as the eluent to obtain pure this compound.[2]

Spectroscopic Analysis

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquisition: Record ¹H, ¹³C, and ³¹P NMR spectra on a suitable NMR spectrometer. For ¹³C and ³¹P spectra, proton decoupling is typically used to simplify the spectra.[5]

2. IR Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid product between two potassium bromide (KBr) plates or use a thin film on a salt plate.

  • Acquisition: Record the IR spectrum using an FTIR spectrometer.[1]

Workflow for Synthesis and Validation

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent validation using spectral data.

G Workflow for this compound Synthesis and Validation cluster_synthesis Synthesis cluster_validation Spectral Validation cluster_comparison Comparison Reactants Reactants (e.g., Triethyl phosphite, Benzoyl chloride) Reaction Michaelis-Arbuzov Reaction Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Product->NMR IR IR Spectroscopy Product->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis Validation Structure & Purity Confirmation Data_Analysis->Validation Reference_Data Reference Spectral Data Data_Analysis->Reference_Data

Caption: A logical workflow for the synthesis and spectral validation of this compound.

References

A Comparative Guide to Alternatives for Diethyl Phenylphosphonate in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool. While diethyl phenylphosphonate (B1237145) has been a conventional reagent, a range of alternatives have been developed to overcome its limitations, particularly in achieving high Z-selectivity. This guide provides an objective comparison of these alternatives, supported by experimental data, to facilitate informed reagent selection for specific synthetic outcomes.

The standard Horner-Wadsworth-Emmons reaction, typically employing reagents like diethyl phenylphosphonate, is renowned for its high E-selectivity.[1] This stereochemical preference arises from the thermodynamic stability of the intermediates leading to the E-alkene.[2] However, the synthesis of Z-alkenes often requires modified phosphonate (B1237965) reagents that can kinetically favor the formation of the Z-isomer.[3]

Performance Comparison of Phosphonate Reagents

The choice of phosphonate reagent is a critical determinant of the stereochemical outcome of the HWE reaction. The following tables summarize the performance of this compound and its key alternatives in reactions with various aldehydes, highlighting yields and stereoselectivity.

Table 1: E-Selective Olefination with Triethyl Phosphonoacetate (a common E-selective reagent)

AldehydeBaseSolventTemperature (°C)Yield (%)E:Z Ratio
Aromatic AldehydesDBU/K₂CO₃NoneRoom TempHigh>99:1
Aliphatic AldehydesLiOH·H₂ONoneNot Specified83-9795:5 - 99:1

Data compiled from a study on solvent-free HWE reactions.[4][5]

Table 2: Z-Selective Olefination with Still-Gennari and Related Reagents

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)Yield (%)Z:E Ratio
Methyl bis(2,2,2-trifluoroethyl)phosphonoacetateAromaticKHMDS, 18-crown-6 (B118740)THF-78High>95:5
Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeNaHTHF-20Quantitative97:3
Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateOctanalNaHTHF-20High88:12
Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari)BenzaldehydeNaHTHF-20Quantitative74:26

Data compiled from studies on Z-selective HWE reactions.[3][6]

Table 3: Z-Selective Olefination with Ando-Type Reagents

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)Yield (%)Z:E Ratio
Ethyl 2-(di(o-isopropylphenyl)phosphono)propionateBenzaldehydeTriton BTHF-95High94:6
Ethyl 2-(diphenylphosphono)propionateBenzaldehydeNaHTHF-78High97:3

Data compiled from a study on Ando phosphonates.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these reactions. Below are representative experimental protocols for the standard E-selective HWE reaction and the Z-selective Still-Gennari modification.

Protocol 1: General Procedure for E-Selective Horner-Wadsworth-Emmons Reaction[8]
  • Preparation of the Phosphonate Carbanion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) under a nitrogen atmosphere. Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous tetrahydrofuran (B95107) (THF) to create a slurry. Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the carbanion.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired E-alkene.

Protocol 2: Still-Gennari Z-Selective Horner-Wadsworth-Emmons Reaction[9]
  • Preparation of the Reaction Mixture: To a well-stirred solution of 18-crown-6 (5.0 equivalents) in anhydrous tetrahydrofuran (THF, 16 mL) at -78 °C under an inert atmosphere, add a 0.5 M solution of potassium bis(trimethylsilyl)amide (KHMDS) in toluene (B28343) (1.5 equivalents). Stir the mixture for 20 minutes.

  • Reaction: Add the phosphonate reagent (e.g., methyl bis(2,2,2-trifluoroethyl)phosphonoacetate) (1.03 mmol, 1.0 equivalent) and stir for 3 hours at -78 °C.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the mixture with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired Z-alkene.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanism and experimental procedures can aid in understanding and execution.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R'CH₂P(O)(OR)₂ Carbanion [R'CHP(O)(OR)₂]⁻ Phosphonate->Carbanion Base Base Base Betaine Betaine Intermediate Carbanion->Betaine + R''CHO Aldehyde R''CHO Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene R'CH=CHR'' Oxaphosphetane->Alkene Phosphate (RO)₂P(O)O⁻ Oxaphosphetane->Phosphate

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow start Start prep_reagents Prepare Phosphonate & Aldehyde Solutions start->prep_reagents deprotonation Deprotonate Phosphonate with Base prep_reagents->deprotonation reaction Add Aldehyde to Carbanion deprotonation->reaction monitoring Monitor Reaction by TLC reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction purification Purify by Chromatography extraction->purification end End purification->end

Caption: General experimental workflow for the HWE reaction.

HWE_Selectivity Phosphonate Phosphonate Structure EWG Electron-Withdrawing Groups (e.g., -CF₃, -Aryl) Phosphonate->EWG has Alkyl Simple Alkyl Groups (e.g., -Et, -Me) Phosphonate->Alkyl has Z_Alkene Z-Alkene EWG->Z_Alkene Favors (Kinetic Control) E_Alkene E-Alkene Alkyl->E_Alkene Favors (Thermodynamic Control)

Caption: Influence of phosphonate structure on HWE stereoselectivity.

References

A Comparative Guide to Catalysts for the Synthesis of Diethyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Diethyl phenylphosphonate (B1237145) (DEPP), a key intermediate in the development of various pharmaceuticals and functional materials, can be achieved through several catalytic pathways. The choice of catalyst is a critical factor that influences reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of prominent catalytic systems for DEPP synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is contingent on factors such as desired yield, reaction time, temperature, and tolerance to functional groups. Below is a summary of the performance of various catalysts in the synthesis of Diethyl phenylphosphonate and related aryl phosphonates.

Catalyst SystemReactantsBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference Reaction Type
Palladium-based
Pd(OAc)₂ (in situ complex)Bromobenzene, Diethyl phosphite (B83602)--1200.572Hirao Cross-Coupling[1]
Pd(OAc)₂ / dppf (1 mol%)2-Chloropyrazine, Diethyl phosphiteTriethylamine---67Hirao Cross-Coupling[2]
Nickel-based
Ni(cod)₂ / Ligand L8Phenyl tosylate, Diethyl phosphiteDIPEAToluene1102489Cross-Coupling[3]
Copper-based
Cu₂O / 1,10-phenanthroline (B135089)Phenylboronic acid, Diethyl phosphite-Acetonitrile-24-C-P Bond Construction[4]
Photocatalyst
rGO/CuO/ZnOArylhydrazine, Triethyl phosphite--Room Temp--Visible-Light-Induced C-P Bond Formation[5]
Organocatalyst
Diphenyl ditelluride4-Hydroxyacetophenone, Diethyl H-phosphonateK₃PO₄CH₃CN25 (Ultrasound)286Dehydrogenative Phosphorylation[6]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. The following are representative protocols for key catalytic systems.

Palladium-Catalyzed Hirao Reaction (Ligand-Free, Microwave-Assisted)

This protocol is adapted from green chemistry principles for the Hirao reaction.[7]

  • Materials: Bromobenzene, Diethyl phosphite, Palladium(II) acetate (B1210297) (Pd(OAc)₂), Triethylamine.

  • Procedure:

    • In a microwave-safe vial, combine bromobenzene, 1.3 equivalents of diethyl phosphite, 10 mol% of Pd(OAc)₂, and triethylamine.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 45 minutes).[8]

    • After cooling, the reaction mixture is purified by column chromatography to isolate the this compound.

Nickel-Catalyzed Cross-Coupling of Aryl Tosylates

This procedure provides a high-yield synthesis of DEPP using a nickel catalyst.[3]

  • Materials: Phenyl tosylate (0.2 mmol), bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂] (3 mol%), 2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylaniline (Ligand L8, 3 mol%), N,N-Diisopropylethylamine (DIPEA) (0.6 mmol), Diethyl phosphite (0.3 mmol total), Toluene (2 mL).

  • Procedure:

    • Under a nitrogen atmosphere, charge a 10 mL Schlenk tube with phenyl tosylate, Ni(cod)₂, Ligand L8, DIPEA, and toluene.

    • Add an initial portion of diethyl phosphite (0.15 mmol) to the mixture.

    • Heat the reaction at 110°C for 10 hours.

    • Add the remaining diethyl phosphite (0.15 mmol) and continue stirring at 110°C for another 14 hours.

    • After completion, remove the volatiles under reduced pressure.

    • Purify the residue using a short silica (B1680970) chromatography column to obtain pure this compound.

Copper-Catalyzed Cross-Coupling of Phenylboronic Acid

This method outlines the formation of a C-P bond using a copper catalyst.[4]

  • Materials: Phenylboronic acid (1 mmol), Diethyl phosphite (0.5 mmol), Copper(I) oxide (Cu₂O) (0.025 mmol), 1,10-phenanthroline (0.05 mmol), Acetonitrile (2 mL).

  • Procedure:

    • Combine phenylboronic acid, diethyl phosphite, Cu₂O, and 1,10-phenanthroline in 2 mL of acetonitrile.

    • Stir the mixture under an air atmosphere for 24 hours.

    • Concentrate the reaction mixture.

    • Purify the residue by silica gel column chromatography using a pentane-ethyl acetate eluent to yield this compound.

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can aid in understanding the underlying chemical transformations and procedural steps.

G cluster_hirao Palladium-Catalyzed Hirao Reaction ArX Aryl Halide (Ar-X) Pd_Intermediate Ar-Pd(II)-X Intermediate ArX->Pd_Intermediate Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Pd_Intermediate HPOR2 Diethyl Phosphite (HP(O)(OR)₂) HPOR2->Pd_Intermediate Ligand Exchange Base Base (e.g., NEt₃) Base->Pd_Intermediate Product Diethyl Arylphosphonate (Ar-P(O)(OR)₂) Pd_Intermediate->Product Reductive Elimination

Caption: General catalytic cycle for the Palladium-catalyzed Hirao reaction.

G cluster_workflow General Experimental Workflow Start Combine Reactants, Catalyst, Solvent, and Base Reaction Heat / Irradiate (e.g., 110°C or Microwave) Start->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Upon Completion Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: A typical workflow for the synthesis and purification of this compound.

References

Unlocking Therapeutic Potential: A Comparative Analysis of Diethyl Phenylphosphonate Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – In the dynamic landscape of drug discovery, diethyl phenylphosphonate (B1237145) derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. To aid researchers, scientists, and drug development professionals in navigating this complex field, this guide provides a comprehensive comparison of the efficacy of various diethyl phenylphosphonate derivatives, supported by quantitative data from a range of biological assays. This analysis is supplemented with detailed experimental protocols and visual representations of key biological pathways and workflows to facilitate a deeper understanding and further investigation.

The therapeutic potential of these derivatives stems from their structural similarity to phosphate-containing substrates, allowing them to act as enzyme inhibitors and modulate various cellular signaling pathways.[1] Their versatility has led to the exploration of their efficacy as anticancer, antimicrobial, and antiviral agents.[2]

Comparative Efficacy in Anticancer Assays

A significant body of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of several derivatives against prominent cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Diethyl (hydroxy(4-(trifluoromethyl)phenyl)methyl)phosphonateA549 (Lung Carcinoma)15.2F. al-qaisi et al., 2021[2]
Diethyl (hydroxy(4-chlorophenyl)methyl)phosphonateA549 (Lung Carcinoma)25.8F. al-qaisi et al., 2021[2]
Diethyl (hydroxy(4-methoxyphenyl)methyl)phosphonateA549 (Lung Carcinoma)38.4F. al-qaisi et al., 2021[2]
Diethyl (hydroxy(p-tolyl)methyl)phosphonateA549 (Lung Carcinoma)45.1F. al-qaisi et al., 2021[2]
Diethyl (hydroxy(4-nitrophenyl)methyl)phosphonateMCF-7 (Breast Cancer)10.5A. S. Al-Harrasi et al., 2018[2]
Diethyl (hydroxy(3-nitrophenyl)methyl)phosphonateMCF-7 (Breast Cancer)12.3A. S. Al-Harrasi et al., 2018[2]
Diethyl (hydroxy(2-chlorophenyl)methyl)phosphonateHeLa (Cervical Cancer)8.9M. F. A. Mohamed et al., 2016[2]
Diethyl (hydroxy(3,4-dichlorophenyl)methyl)phosphonateHeLa (Cervical Cancer)7.5M. F. A. Mohamed et al., 2016[2]
Diethyl ((2-oxo-1,2-dihydroquinolin-3-yl)(phenylamino)methyl)phosphonate derivatives (4a-x)A549, HeLa, MCF-7, U2OSVariesSee original publication[3]
Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonateNB4 (Leukemia)PotentEur J Pharmacol. 2019[4]

Antimicrobial Activity

Certain this compound derivatives have demonstrated notable activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Compound/DerivativeTarget OrganismActivity (MIC µg/mL)Reference
Substituted benzylphosphonate diethyl estersEscherichia coli (K12 and R2 strains)VariesMolecules. 2022[5][6]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Synthesis of this compound Derivatives (Pudovik Reaction)

A common and efficient method for synthesizing α-hydroxyphosphonates, including many of the tested derivatives, is the Pudovik reaction.[1]

Materials:

  • Substituted Benzaldehyde (B42025)

  • Diethyl Phosphite (B83602)

  • Base catalyst (e.g., Triethylamine)

  • Solvent (e.g., Dichloromethane) or solvent-free conditions

  • Calcium Chloride (for drying)

  • n-hexane (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent or prepare for a solvent-free reaction.

  • Add diethyl phosphite (1 equivalent) to the mixture.

  • Introduce a catalytic amount of the base.

  • Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with dichloromethane.

  • Dry the organic layer over anhydrous calcium chloride.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like n-hexane to obtain the pure diethyl [hydroxy(phenyl)methyl]phosphonate derivative.[1]

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.[1]

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2]

Materials:

  • Selected cancer cell lines (e.g., A549, HCT116, HeLa, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO₂.[1]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[1][2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid toxicity. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds.[2]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT reagent to each well and incubate for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[1][2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1][2]

Visualizing Mechanisms and Workflows

To better illustrate the processes involved in the synthesis and biological evaluation of these compounds, the following diagrams have been generated.

G General Synthesis Workflow via Pudovik Reaction reactants Reactants (Substituted Benzaldehyde, Diethyl Phosphite) reaction Pudovik Reaction (Base Catalyst) reactants->reaction workup Work-up (Washing, Drying) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product (this compound Derivative) purification->product

Caption: General workflow for the synthesis of this compound derivatives.

G MTT Assay Workflow for Anticancer Activity cell_seeding Seed Cancer Cells in 96-well plates compound_treatment Treat with Diethyl Phenylphosphonate Derivatives cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

This comparative guide underscores the significant potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents. The provided data and protocols offer a solid foundation for researchers to build upon in their quest for more effective treatments for a range of diseases.

References

A Comparative Guide to Diethyl Phenylphosphonate Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic protocols for Diethyl phenylphosphonate, a versatile intermediate in organic synthesis and drug development. The following sections present quantitative data from various methods, detailed experimental procedures, and a generalized workflow to aid in the selection and optimization of the most suitable reaction for your research needs.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative parameters for several common methods used to synthesize this compound. This allows for a direct comparison of yields, reaction times, and conditions.

Reaction Type Catalyst/Promoter Key Reagents Reaction Time Temperature Yield (%) Reference
Hirao Reaction Pd(OAc)₂Diethyl phosphite (B83602), Bromobenzene (B47551), Triethylamine (B128534)30 min120°C (MW)81[1]
Hirao Reaction Pd(OAc)₂Diethyl phosphite, Phenyl bromide30 min120°C72[2]
Michaelis-Arbuzov None (Thermal)Triethyl phosphite, Benzyl bromide2-4 h150-160°CN/A*[3]
Ni-Catalyzed Coupling Ni(cod)₂ / LigandDiethyl phosphite, Phenyl tosylate, DIPEA24 h110°C89[4]
Photochemical UV light (350 nm)Diethyl phosphonate (B1237965), Iodobenzene (B50100), Sodium1 hN/A90-92.5[5]
Acyl Chloride Reaction NoneTriethyl phosphite, Benzoyl chloride12 hRoom Temp.High[4]

*Yield for the analogous Diethyl Benzylphosphonate is high; specific yield for this compound via this exact classical protocol was not specified in the search results.

Experimental Protocols

Below are detailed experimental methodologies for key synthetic routes to this compound.

Protocol 1: Microwave-Assisted Hirao Reaction

This protocol describes a "green" variation of the Hirao reaction using a palladium catalyst under microwave irradiation and solvent-free conditions.[6]

Materials:

  • Diethyl phosphite

  • Bromobenzene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triethylamine

Procedure:

  • In a microwave vial, combine bromobenzene (1.0 mmol), diethyl phosphite (1.3 mmol), triethylamine (1.3 mmol), and Pd(OAc)₂ (10 mol%).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 30 minutes.[1]

  • After completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Protocol 2: Nickel-Catalyzed Cross-Coupling

This method utilizes a nickel catalyst to couple an aryl tosylate with diethyl phosphite.[4]

Materials:

  • Phenyl tosylate

  • Diethyl phosphite

  • bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylaniline (Ligand)

  • N-ethyl-N,N-diisopropylamine (DIPEA)

  • Toluene (B28343)

Procedure:

  • Under a nitrogen atmosphere, charge a Schlenk tube with phenyl tosylate (0.2 mmol), Ni(cod)₂ (3 mol%), the specified ligand (3 mol%), DIPEA (0.6 mmol), and toluene (2 mL).

  • Add diethyl phosphite (0.15 mmol) to the mixture.

  • Heat the reaction at 110°C for 10 hours.

  • Add another portion of diethyl phosphite (0.15 mmol).

  • Continue stirring the mixture at 110°C for an additional 14 hours.

  • After cooling, remove the volatile components under reduced pressure.

  • Purify the residue by passing it through a short silica gel column to obtain the final product.[4]

Protocol 3: Photochemical Synthesis

This protocol employs photochemical activation for the reaction between diethyl phosphonate and iodobenzene.[5]

Materials:

Procedure:

  • In a flask equipped for low-temperature reactions, condense liquid ammonia.

  • Add freshly pared sodium metal (0.513 g-atom) to the ammonia.

  • Cautiously add diethyl phosphonate (0.510 mole) dropwise until the blue color of the solution disappears.

  • Slowly add iodobenzene (0.257 mole).

  • Place the reaction vessel in a photochemical reactor equipped with 3500 Å lamps and irradiate for 1 hour.

  • After irradiation, quench the reaction by adding solid ammonium nitrate.

  • Add diethyl ether and allow the ammonia to evaporate overnight in a fume hood.

  • Add water and extract the aqueous layer with diethyl ether.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The residue is distilled under reduced pressure to yield this compound.[5]

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to most of the described protocols.

G General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Combine Reactants (e.g., Phenyl Halide & Phosphite Source) catalyst Add Catalyst & Base (e.g., Pd(OAc)₂ & Et₃N) start->catalyst reaction Reaction under Specific Conditions (Heating, MW, or UV) catalyst->reaction quench Quench Reaction reaction->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Distillation concentrate->purify product Pure Diethyl Phenylphosphonate purify->product characterize Characterization (NMR, MS, etc.) product->characterize

Caption: Generalized workflow for synthesis and purification.

References

A Comparative Guide to the Analysis of Impurities in Commercial Diethyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercial Diethyl phenylphosphonate (B1237145) and its common alternatives, with a focus on the analysis of impurities. Understanding the impurity profile of reagents is critical in drug development and chemical synthesis to ensure the reliability, safety, and efficacy of the final products. This document outlines potential impurities, presents detailed experimental protocols for their identification and quantification, and offers a comparative overview of alternative phosphonating agents.

Introduction to Diethyl Phenylphosphonate and Its Alternatives

This compound is a widely utilized organophosphorus reagent, primarily in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes. Its purity is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts into a synthetic pathway. Commercial this compound is typically available with a purity of greater than 96% or 98%.

Common alternatives to this compound include Dimethyl phenylphosphonate and Diphenyl phenylphosphonate. These alternatives offer different reactivity profiles and may be selected based on the specific requirements of a chemical transformation. The choice of phosphonating agent can also influence the impurity profile of the reaction mixture.

Potential Impurities in Commercial this compound

Impurities in commercial this compound can originate from the manufacturing process, degradation over time, or improper storage. The most common industrial synthesis route is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an aryl halide.

Based on this synthesis, potential impurities may include:

  • Unreacted Starting Materials: Residual triethyl phosphite and halobenzene.

  • Byproducts of the Michaelis-Arbuzov Reaction: Ethyl halides and other transesterification products.

  • Side-Reaction Products: Products arising from reactions with impurities in the starting materials.

  • Degradation Products: Hydrolysis of the ester groups can lead to the formation of ethyl phenylphosphonic acid and ethanol.

Comparative Impurity Data

While specific batch-to-batch impurity profiles can vary between manufacturers, the following table provides a representative comparison of potential impurities and their typical levels in commercial-grade this compound and its common alternatives. These values are synthesized from typical purity specifications and an understanding of the common synthesis routes.

ImpurityThis compoundDimethyl PhenylphosphonateDiphenyl Phenylphosphonate
Purity Assay > 98.0%> 98.0%> 98.0%
Trialkyl/Triaryl Phosphite < 0.5%< 0.5%< 0.5%
Aryl Halide < 0.2%< 0.2%< 0.2%
Monoester Phosphonic Acid < 0.5%< 0.5%< 0.5%
Other Organic Volatiles < 0.5%< 0.5%< 0.5%

Experimental Protocols for Impurity Analysis

To empower researchers to conduct their own comparative analysis, this section provides detailed methodologies for the identification and quantification of impurities in this compound and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in commercial phosphonates.

Analytical Workflow for Impurity Profiling of Phenylphosphonates cluster_0 Sample Preparation cluster_1 Screening & Identification cluster_2 Quantification cluster_3 Data Analysis & Reporting Sample Commercial Phosphonate Sample Dilution Dilute in appropriate solvent (e.g., Acetonitrile (B52724), Dichloromethane) Sample->Dilution GCMS GC-MS Analysis (Volatile Impurities) Dilution->GCMS Inject HPLC HPLC-UV/MS Analysis (Non-Volatile Impurities) Dilution->HPLC Inject NMR NMR Spectroscopy (Structural Confirmation) Dilution->NMR Prepare NMR sample Quant_GCMS GC-MS with Internal Standard GCMS->Quant_GCMS Quant_HPLC HPLC with External Standard Curve HPLC->Quant_HPLC qNMR Quantitative NMR (qNMR) NMR->qNMR Data_Integration Integrate Peak Areas & NMR Signals Quant_GCMS->Data_Integration Quant_HPLC->Data_Integration qNMR->Data_Integration Impurity_Calculation Calculate Impurity Levels (%) Data_Integration->Impurity_Calculation Report Generate Impurity Profile Report Impurity_Calculation->Report

Caption: A generalized workflow for the analysis of impurities in commercial phenylphosphonates.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the detection of volatile and semi-volatile impurities such as residual starting materials and low-boiling byproducts.

  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (GC-MS).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-450

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a commercial library (e.g., NIST).

    • Quantify impurities using an internal standard method.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is ideal for separating and quantifying less volatile impurities, such as hydrolysis products and high-molecular-weight byproducts.

  • Instrumentation:

    • HPLC system with a UV detector or a mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm or MS detection.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Data Analysis:

    • Quantify impurities using an external standard calibration curve.

Quantitative NMR (qNMR) Spectroscopy for Purity Assay and Impurity Quantification

qNMR is a powerful primary method for determining the purity of the main component and quantifying impurities without the need for reference standards of the impurities themselves.

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • ³¹P NMR Acquisition Parameters:

    • Pulse Program: A calibrated 90° pulse with proton decoupling.

    • Relaxation Delay (d1): At least 5 times the longest T1.

  • Data Analysis:

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the this compound using the standard qNMR equation, taking into account the molar masses, number of protons, and weights of the analyte and the internal standard.

Logical Diagram for Impurity Identification

The following diagram illustrates the logical process for identifying an unknown impurity detected during analysis.

Logical Workflow for Impurity Identification Start Unknown Peak Detected in GC-MS or HPLC-MS MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation Pattern) Start->MS_Data DB_Search Search Mass Spectral Library (e.g., NIST, Wiley) MS_Data->DB_Search Match_Found Putative Identification DB_Search->Match_Found Match Found No_Match No Confident Match DB_Search->No_Match No Match NMR_Analysis NMR Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation Match_Found->NMR_Analysis Confirm Structure HRMS High-Resolution MS (Elemental Composition) No_Match->HRMS HRMS->NMR_Analysis Final_ID Confirm Impurity Structure NMR_Analysis->Final_ID

Caption: A decision-making workflow for the structural elucidation of unknown impurities.

Conclusion

The purity of this compound and its alternatives is a critical consideration for their application in research and development. While commercial products are generally of high purity, the presence of minor impurities can have a significant impact on reaction outcomes. The analytical methods detailed in this guide provide a robust framework for researchers to independently assess the impurity profiles of these important reagents, enabling a more informed selection and ensuring the integrity of their synthetic work. By employing a multi-technique approach encompassing GC-MS, HPLC, and NMR, a comprehensive understanding of the impurity landscape can be achieved.

Safety Operating Guide

Proper Disposal and Handling of Diethyl Phenylphosphonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for chemicals like Diethyl Phenylphosphonate is critical. This guide provides essential, step-by-step information for its proper handling, storage, and disposal.

Immediate Safety and Handling Protocols

Before initiating any procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and comply with all institutional and local regulations regarding hazardous waste management.

Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment must be worn at all times:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or chemical splash goggles.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[1][2]

  • Skin and Body Protection: A flame-resistant lab coat or other impervious protective clothing is required to prevent skin contact.[1][3]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, or if ventilation is inadequate, a full-face respirator with an appropriate cartridge for organic vapors should be used.[1][4]

Handling and Storage:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][3]

  • Avoid all personal contact, including inhalation of vapors or mists.[5]

  • Store containers in a cool, dry, dark, and well-ventilated place.[1][3]

  • Keep containers tightly closed and store them away from incompatible materials, particularly oxidizing agents.[1][3]

  • Wash hands and face thoroughly after handling.[3]

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is crucial to prevent harm and environmental contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[1][4] Move upwind from the spill.[5]

  • Remove Ignition Sources: Remove all sources of ignition from the area.[1]

  • Contain Spill: Wearing full PPE, absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[3][4][5] For larger spills, contain the area by bunding.[3]

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, sealed, and clearly labeled container for disposal as hazardous waste.[1][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[4]

Disposal Methodologies

There are three primary methods for the disposal of this compound. The appropriate choice depends on the quantity of waste, available facilities, and local regulations.

1. Licensed Hazardous Waste Contractor (Recommended Method) This is the most straightforward and often the safest method for disposal, ensuring compliance with all regulations.[4][6]

  • Step 1: Segregation and Labeling: Collect the waste this compound in a clearly labeled, sealed, and chemically compatible container. The label must include the full chemical name, concentration, and appropriate hazard symbols.[4]

  • Step 2: Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4]

  • Step 3: Arrange Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.[4]

2. Incineration For larger quantities, incineration at a licensed facility is a recommended method for complete destruction.[4] This process is typically managed by a hazardous waste contractor. The substance can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[3][6]

3. Chemical Hydrolysis (For Small, In-Lab Quantities) Chemical hydrolysis can be used to neutralize small quantities of this compound in the laboratory, breaking it down into less hazardous materials.[4] Both acidic and alkaline hydrolysis are effective.

  • Experimental Protocol: Alkaline Hydrolysis

    • Preparation: In a chemical fume hood and wearing full PPE, prepare a 2M solution of sodium hydroxide (B78521) (NaOH).

    • Reaction: Place the this compound waste in a suitable reaction vessel. Slowly and carefully add an excess of the 2M NaOH solution to the waste while stirring. To facilitate hydrolysis, the mixture can be gently heated.[4]

    • Monitoring: The progress of the reaction can be monitored using techniques such as Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) to ensure complete degradation.[4]

    • Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution with an appropriate acid, such as hydrochloric acid.[4]

    • Final Disposal: Dispose of the resulting neutralized aqueous solution in accordance with institutional and local regulations.

Data Summary: this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Physical State Liquid, Clear, Colorless to Very Pale Yellow
Molecular Formula C₁₀H₁₅O₃P[7]
Molecular Weight 214.20 g/mol [7]
Boiling Point 267°C
Relative Density 1.12 g/cm³
Acute Toxicity (Oral) LD50 (rat): >450 mg/kg[3]
Acute Toxicity (IPR) LD50 (mouse): 790 mg/kg[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Start cluster_assess Assessment cluster_methods Disposal Methods cluster_steps_contractor Procedure cluster_steps_hydrolysis Procedure cluster_end Final Disposition start This compound Waste Generated assess Assess Waste Quantity & Lab Capabilities start->assess contractor Method 1: Licensed Hazardous Waste Contractor (Recommended for All Quantities) assess->contractor Any Quantity hydrolysis Method 2: Chemical Hydrolysis (In-Lab) assess->hydrolysis Small Quantity & Lab Has Capability incineration Method 3: Incineration (via Contractor) assess->incineration Large Quantity collect_label Segregate, Label & Store Waste for Pickup contractor->collect_label neutralize Perform Hydrolysis, Neutralize Solution hydrolysis->neutralize incineration->collect_label end_pickup Arrange EHS Pickup collect_label->end_pickup end_aqueous Dispose of Neutralized Aqueous Waste per Local Regulations neutralize->end_aqueous

References

Essential Safety and Operational Guide for Handling Diethyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Diethyl phenylphosphonate (B1237145). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling Diethyl phenylphosphonate, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE, drawing on recommendations for organophosphorus compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn in situations with a high risk of splashing.Protects against splashes and vapors that can cause severe eye irritation.
Skin and Body Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Fire/flame resistant and impervious lab coat or coveralls. Closed-toe shoes.Prevents skin contact, which can lead to irritation and absorption of the chemical. Organophosphates can be dermally absorbed.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator with an organic vapor cartridge is required.Minimizes inhalation of vapors, a primary route of exposure for organophosphorus compounds.

Quantitative Data on Protective Equipment:

While specific exposure limits for this compound are not established by OSHA or NIOSH, limits for similar organophosphate pesticides can serve as a conservative guide. Glove breakthrough times are also not specifically available for this compound; therefore, general resistance ratings for relevant glove materials against similar chemicals are provided.

Parameter Value/Rating Source/Analogue
Occupational Exposure Limits (OELs) - Analogues Temephos: OSHA PEL - 15 mg/m³ (total dust), NIOSH REL - 10 mg/m³ (total dust)[1]Data for organophosphate pesticide Temephos. To be used as a conservative reference.
Chlorpyrifos: OSHA PEL - 0.2 mg/m³, NIOSH REL - 0.2 mg/m³[2]Data for organophosphate pesticide Chlorpyrifos. To be used as a conservative reference.
Glove Chemical Resistance Nitrile: Good to ExcellentGeneral rating for organophosphates. Always inspect gloves before use.[1]
Neoprene: Good to ExcellentGeneral rating for organophosphates.[1]
Butyl Rubber: ExcellentRecommended for a wide range of organic chemicals.

Operational Plan: Handling and Use

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.

  • Gather Materials: Assemble all necessary equipment, including the chemical, reaction vessels, and spill cleanup materials, within the fume hood before starting.

  • PPE Inspection: Before handling the chemical, inspect all PPE for integrity. Ensure gloves are free of pinholes and that safety goggles fit snugly.

Handling and Experimental Procedure
  • Dispensing: Carefully dispense the required amount of this compound. Use a pipette or a graduated cylinder to avoid spills.

  • Reactions: If the chemical is to be used in a reaction, add it slowly to the reaction vessel. If the reaction is exothermic, ensure adequate cooling is in place.

  • Avoid Aerosols: Handle the chemical in a manner that avoids the generation of aerosols or vapors.

Post-Handling and Cleanup
  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with this compound. A solution of sodium hypochlorite (B82951) (bleach) can be effective for neutralizing organophosphates.[3]

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands. Dispose of them as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical is suspected.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, open windows if it is safe to do so.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[3]

  • Neutralize (if applicable): For small spills, after absorption, the area can be decontaminated with a bleach solution.[3]

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal.

  • Final Cleanup: Clean the spill area with a detergent and water solution. All cleanup materials should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Chemical Neutralization (Alkaline Hydrolysis)

For small quantities of this compound, alkaline hydrolysis can be used to break it down into less hazardous compounds.

Protocol for Alkaline Hydrolysis:

  • Prepare a Basic Solution: Prepare a solution of 2M sodium hydroxide (B78521) (NaOH).

  • Reaction: In a suitable container within a fume hood, cautiously add the this compound to an excess of the NaOH solution.

  • Heating: Gently heat the mixture with stirring to facilitate hydrolysis. The reaction progress can be monitored by appropriate analytical techniques if necessary.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Disposal: The neutralized solution may be disposed of in accordance with local regulations, which may require collection as hazardous waste.

Incineration

For larger quantities of waste, incineration by a licensed hazardous waste disposal facility is the recommended method.

Incineration Parameters for Organophosphorus Compounds:

  • Temperature: A minimum of 850°C is required, with 1100°C recommended for halogenated organophosphates to ensure complete destruction.[4][5]

  • Residence Time: A minimum of 2 seconds of residence time in the combustion chamber is necessary to ensure complete breakdown of the chemical.[4][5][6]

All waste materials, including empty containers and contaminated PPE, must be collected in clearly labeled, sealed containers and disposed of through your institution's hazardous waste management program.

Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling Cleanup cluster_disposal Waste Disposal cluster_spill Spill Response prep_area Designate Work Area (Fume Hood) gather_materials Gather All Materials & Equipment prep_area->gather_materials inspect_ppe Inspect PPE gather_materials->inspect_ppe dispense Dispense Chemical Carefully inspect_ppe->dispense reaction Perform Reaction/ Procedure dispense->reaction spill_alert Alert & Evacuate dispense->spill_alert If Spill Occurs avoid_aerosols Avoid Aerosol Generation reaction->avoid_aerosols decontaminate Decontaminate Surfaces & Equipment avoid_aerosols->decontaminate remove_gloves Proper Glove Removal decontaminate->remove_gloves wash_hands Wash Hands Thoroughly remove_gloves->wash_hands collect_waste Collect All Waste (Chemical, PPE, etc.) wash_hands->collect_waste label_waste Label Waste Container Clearly collect_waste->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste dispose_waste Dispose via Institutional Program store_waste->dispose_waste spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_cleanup Clean & Decontaminate spill_contain->spill_cleanup spill_dispose Dispose of Spill Waste spill_cleanup->spill_dispose spill_dispose->dispose_waste cluster_prep cluster_prep cluster_handling cluster_handling cluster_cleanup cluster_cleanup cluster_disposal cluster_disposal

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl phenylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl phenylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.